molecular formula C15H27NO4 B1631165 methyl 4-butanoate

methyl 4-butanoate

Cat. No.: B1631165
M. Wt: 285.38 g/mol
InChI Key: XEQCRPOWJVRXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-butanoate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h12H,5-11H2,1-4H3

InChI Key

XEQCRPOWJVRXTQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Methyl Butanoate & 4-Functionalized Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Lactone Ring Opening, and Medicinal Applications

Executive Summary & Nomenclature Clarification

In the context of pharmaceutical sciences, the term "Methyl 4-butanoate" presents a nomenclature ambiguity that requires immediate technical clarification to ensure experimental precision.

  • Methyl Butanoate (Methyl Butyrate): The unbranched

    
     ester.[1][2][3] While primarily known as a flavorant, it serves as a critical parent scaffold for alkylation reactions.
    
  • 4-Functionalized Derivatives: In drug development, "Methyl 4-butanoate" almost exclusively refers to Methyl 4-substituted-butanoates (e.g., Methyl 4-bromobutanoate or Methyl 4-aminobutanoate). These are the essential intermediates for synthesizing GABA analogs and pyrrolidinone derivatives.

This guide focuses on the Methyl Butanoate parent scaffold while providing in-depth protocols for its high-value 4-functionalized derivatives , specifically the synthesis of Methyl 4-bromobutanoate via


-butyrolactone (GBL) ring opening—a cornerstone reaction in medicinal chemistry.

Molecular Architecture & Physicochemical Profile

Structural Dynamics

Methyl butanoate exhibits a flexible aliphatic chain terminating in a planar ester functionality. The reactivity is governed by two centers: the electrophilic carbonyl carbon and the nucleophilic


-carbon (pKa ~25).
  • LUMO:

    
     orbital of the carbonyl (susceptible to nucleophilic attack/hydrolysis).
    
  • HOMO: Lone pair on the ether oxygen.

  • Dipole Moment: The ester linkage creates a net dipole, influencing solvation in polar aprotic solvents (e.g., DMSO, DMF) used in substitution reactions.

Physicochemical Data Table
PropertyValueContext for Process Chemistry
CAS Number 623-42-7Unique Identifier (Parent)
Molecular Formula

Parent Scaffold
Molecular Weight 102.13 g/mol Calculation Basis
Boiling Point 102–103 °CAllows easy distillative purification
Density 0.898 g/mLLess dense than water; forms upper layer in extraction
Flash Point 14 °CHigh Flammability Hazard (Class 3)
LogP ~1.3Moderate lipophilicity; crosses blood-brain barrier (BBB)
Solubility Water (1.5g/100mL)Miscible in EtOH, Et2O; requires drying agents in workup

Synthetic Utility: The "C4" Functionalization Pathway

The most critical application of this scaffold in drug development is the functionalization of the


-carbon (C4). This is rarely achieved by direct halogenation of the ester due to lack of selectivity. Instead, the industry standard involves the acid-catalyzed ring opening of 

-butyrolactone (GBL)
.
Mechanism: GBL Ring Opening

This pathway converts the cyclic lactone into a linear 4-haloester, introducing a leaving group at the terminal position perfect for


 reactions (e.g., attaching amines for GABA analogs).

GBL_Ring_Opening GBL Gamma-Butyrolactone (Cyclic Ester) Protonation Carbonyl Protonation (Activation) GBL->Protonation + HBr (gas) Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Cleavage Ring Cleavage (C-O Bond Break) Attack->Cleavage Tetrahedral Intermediate Product Methyl 4-bromobutanoate (Linear Scaffold) Cleavage->Product - H2O

Figure 1: Mechanistic pathway for the synthesis of Methyl 4-bromobutanoate from GBL. The reaction leverages the strain of the 5-membered ring to drive the formation of the linear ester.

Experimental Protocol: Synthesis of Methyl 4-Bromobutanoate

Objective: Synthesis of Methyl 4-bromobutanoate (CAS 4897-84-1) from


-butyrolactone.
Scale:  100 mmol
Yield Target:  >90%
Reagents & Equipment
  • 
    -Butyrolactone (GBL): 8.6 g (100 mmol)
    
  • Methanol (Anhydrous): 50 mL

  • HBr (33% in AcOH) or HBr gas: Excess (approx 120 mmol)

  • Sulfuric Acid (

    
    ): Catalytic (0.5 mL)
    
  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Purge with

    
    .
    
  • Charging: Add GBL (8.6 g) and Methanol (30 mL) to the flask. Cool to 0°C using an ice bath.

    • Expert Insight: Cooling is crucial. The initial protonation is exothermic. Uncontrolled heat can lead to polymerization of GBL.

  • Acid Addition: Add HBr solution dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Alternative: If using HBr gas, bubble slowly through a trap.

  • Reflux: Remove ice bath. Heat the mixture to reflux (approx 65°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

    • Endpoint: Disappearance of GBL spot (

      
       ~0.4) and appearance of the ester (
      
      
      
      ~0.7).
  • Workup (Self-Validating Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH.

    • Dilute residue with cold water (50 mL) and extract with DCM (

      
       mL).
      
    • Critical Wash: Wash combined organics with Sat.

      
       until aqueous layer pH is ~8. This neutralizes residual acid which would otherwise catalyze hydrolysis of your product during storage.
      
  • Purification: Dry over

    
    , filter, and concentrate. Vacuum distillation (bp ~70°C at 15 mmHg) yields the pure colorless liquid.
    

Medicinal Chemistry Applications

Prodrug Design (The "Butyrate" Release)

Methyl butanoate scaffolds are used to mask carboxylic acids or alcohols to improve bioavailability.

  • Mechanism: Esterases in the plasma hydrolyze the ester bond, releasing the active drug and butyric acid (which itself has histone deacetylase (HDAC) inhibitory activity).

  • Example: AN-9 (Pivaloyloxymethyl butyrate) is a prodrug designed to deliver butyric acid to tumor cells with higher lipophilicity and cellular uptake than the free acid.

GABA Analog Synthesis

The Methyl 4-bromobutanoate synthesized above is a "privileged scaffold" for alkylating amines.

  • Reaction:

    
    
    
  • Significance: Hydrolysis of the resulting ester yields

    
    -aminobutyric acid (GABA) derivatives, widely used in treating neuropathy and epilepsy (e.g., Gabapentin analogs).
    

Drug_Application cluster_0 Pathway A: GABA Analogs cluster_1 Pathway B: Prodrug Moieties M4BB Methyl 4-bromobutanoate Alkylation N-Alkylation (SN2 Reaction) M4BB->Alkylation Amine Primary Amine (R-NH2) Amine->Alkylation GABA_Deriv GABA Ester Derivative Alkylation->GABA_Deriv Drug_OH Drug-OH (Active Agent) Transester Transesterification Prodrug Butyrate Prodrug (Enhanced Lipophilicity)

Figure 2: Divergent synthetic utility of the 4-butanoate scaffold in creating GABA analogs (Pathway A).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12180, Methyl butyrate. [Link]

  • Rephaeli, A., et al. (2000). Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity.[4] Journal of Medicinal Chemistry. [Link]

  • NIST Chemistry WebBook. Butanoic acid, methyl ester Thermochemical Data. [Link]

Sources

Whitepaper: The Functionalization Potential of Methyl 4-Butanoate Derivatives in Advanced Therapeutics and Nanocarrier Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for versatile, heterobifunctional linkers has driven the adoption of methyl 4-butanoate derivatives—specifically methyl 4-bromobutanoate and methyl 4-oxobutanoate . As a Senior Application Scientist, I frequently leverage these C5 building blocks to bridge the gap between small-molecule active pharmaceutical ingredients (APIs) and macromolecular delivery systems. This technical guide explores the mechanistic causality behind their reactivity, their integration into nanocarrier and vaccine engineering, and provides self-validating protocols for their application.

Mechanistic Grounding: The Causality of the C4 Spacer

The selection of a 4-carbon aliphatic chain in linker chemistry is governed by strict thermodynamic and steric causality rather than arbitrary choice.

  • Steric Relief in Macromolecular Assembly: In nanocarrier engineering, shorter spacers (C2 or C3) often induce severe steric hindrance during the self-assembly of amphiphilic micelles. The C4 chain of methyl 4-butanoate provides the requisite rotational degrees of freedom to allow dense packing of PEGylated lipids without disrupting the hydrophobic micellar core.

  • Prevention of Premature Lactonization: During the saponification of the C1 methyl ester, shorter halocarboxylates (such as 2-bromoacetates) are highly susceptible to rapid intramolecular cyclization, forming unreactive lactones. The C4 spacer kinetically disfavors this side reaction, preserving the linear bifunctionality required for downstream amide coupling[1].

  • Orthogonal Reactivity: The C1 methyl ester acts as a stable, latent carboxylate. It survives upstream C4 functionalization (e.g., SN2 alkylation or nucleophilic addition) and can be selectively deprotected later under mild basic conditions[2].

Applications in Drug Development & Delivery

Immunostimulatory Nanocarriers

In the development of cancer immunochemotherapies, methyl 4-bromobutanoate serves as a critical linker for hydrophobic drugs. For example,2[2]. Following ester hydrolysis, the resulting carboxylic acid is conjugated to PEG2k-lys(Fmoc)-NH2. This specific formulation significantly alters the drug's pharmacokinetic profile, reducing premature release to just 20–30% within 24 hours and dramatically enhancing targeted tumor accumulation[2].

Vaccine Hapten Engineering

For substance use disorder vaccines, presenting a drug to the immune system requires a conformationally constrained hapten.1[1]. The terminal ester is then hydrolyzed to a free acid and activated via EDC/NHS chemistry for covalent conjugation to carrier proteins, stimulating the production of high-affinity, drug-specific antibodies[1].

Complex Heterocycle Synthesis (Glutarimides)

Beyond linear linkers, methyl 4-oxobutanoate is a powerhouse for synthesizing complex cyclic scaffolds. By leveraging the orthogonal electrophilicity of the C4 ketone and the C1 ester,3[3]. This yields a linear intermediate that undergoes intramolecular cyclization to form highly functionalized glutarimides[3].

Azide-Functionalized CopolymersMethyl 4-bromobutanoate can also be converted to methyl 4-azidobutanoate via reaction with sodium azide[4]. This acts as a critical monomer for azide-functionalized copolymers, which exhibit excellent protein resistance and are used to replace conventional PEG-lipids in mRNA vaccines[4].

Quantitative Data Summaries

Table 1: Comparative Reactivity and Yield Profiles of Methyl 4-Butanoate Derivatives

DerivativePrimary ReactivityKey ReagentsTarget ApplicationYield / Outcome
Methyl 4-bromobutanoate SN2 Alkylation (C4)NaH, DMFPEGylated Nanocarriers>50% retention of API in micelles at 48h
Methyl 4-bromobutanoate SN2 Alkylation (C4)EDC / Sulfo-NHSVaccine Hapten ConjugationHigh-affinity antibody stimulation
Methyl 4-bromobutanoate Azidation (SN2)NaN3, DMFmRNA Vaccine Copolymers24.14g yield (from 0.20 mol scale)
Methyl 4-oxobutanoate Multicomponent CondensationTFE, Ac2OGlutarimide Synthesis~60% isolated yield of linear intermediate

Self-Validating Experimental Protocols

Protocol 1: Synthesis of PEGylated Prodrug Linkers via Alkylation

This protocol details the conjugation of a hydrophobic API to a PEG carrier using methyl 4-bromobutanoate[2].

  • Deprotonation & SN2 Alkylation:

    • Action: React the hydrophobic API (1.0 eq.) with methyl 4-bromobutanoate (2.0 eq.) and NaH (2.0 eq.) in anhydrous DMF at room temperature.

    • Causality: NaH is selected as a non-nucleophilic strong base to quantitatively deprotonate the API without attacking the methyl ester. Anhydrous DMF is critical as its high dielectric constant stabilizes the polar transition state of the SN2 displacement, accelerating the reaction.

  • Ester Saponification:

    • Action: Treat the purified ester intermediate with 5 M NaOH in Methanol at room temperature.

    • Causality: Methanol ensures the solubility of the organic intermediate while providing a homogeneous phase for the hydroxide ions. Room temperature is strictly maintained to prevent base-catalyzed degradation of the API core.

  • Amide Coupling (PEGylation):

    • Action: React the resulting carboxylic acid (3.0 eq.) with PEG2k-lys(Fmoc)-NH2 (1.0 eq.) using DCC (3.0 eq.) and DMAP (0.3 eq.).

    • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species that rapidly reacts with the sterically hindered PEG-amine, minimizing the formation of unreactive N-acylurea byproducts.

Protocol 2: Multicomponent Synthesis of Glutarimides

This protocol outlines the Ugi 4-component reaction utilizing methyl 4-oxobutanoate[3].

  • Ugi 4-Component Condensation:

    • Action: Combine methyl 4-oxobutanoate, a primary amine, an isocyanide, and a carboxylic acid (1 mol/L concentration) in 2,2,2-trifluoroethanol (TFE) for 48 hours at ambient temperature.

    • Causality: TFE is uniquely suited for this multicomponent reaction due to its strong hydrogen-bond donating ability. It activates the imine intermediate (formed from the ketone and amine) for nucleophilic attack by the isocyanide, driving the reaction forward without requiring metal catalysts.

  • Intramolecular Cyclization:

    • Action: Reflux the isolated linear product in acetic anhydride.

    • Causality: Acetic anhydride acts as both solvent and dehydrating agent, promoting the nucleophilic attack of the internal amide nitrogen onto the C1 methyl ester, driving the ring closure to form the thermodynamically stable 6-membered glutarimide core.

Visualizations

Nanocarrier A Hydrophobic API (e.g., NLG919) C SN2 Alkylation (NaH, DMF) A->C B Methyl 4-Bromobutanoate (Linker) B->C D Ester Intermediate C->D Ether/Amine Bond E Saponification (NaOH, MeOH) D->E F Carboxylic Acid E->F Deprotection G Amide Coupling (PEG2k-NH2, DCC/DMAP) F->G H Amphiphilic Nanocarrier G->H PEGylation

Workflow for engineering immunostimulatory nanocarriers using methyl 4-bromobutanoate.

UgiReaction N1 Methyl 4-Oxobutanoate (C4 Ketone + C1 Ester) N5 Ugi 4-Component Condensation N1->N5 N2 Primary Amine N2->N5 N3 Isocyanide N3->N5 N4 Carboxylic Acid N4->N5 N6 Linear Peptidomimetic N5->N6 TFE Solvent, 48h N7 Intramolecular Cyclization (Ac2O, Heat) N6->N7 N8 Functionalized Glutarimide Core N7->N8 Ring Closure

Ugi 4-component reaction pathway utilizing methyl 4-oxobutanoate for glutarimide synthesis.

References

  • Source: PMC (National Institutes of Health)
  • Bifunctional Behavior of Conformationally Constrained Methamphetamine Analogs: Unexpected Heteroclitic Immune Response and Antagonist Effects Altering Methamphetamine and Fentanyl Pharmacology Source: ACS Publications URL
  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review Source: Thieme Connect URL
  • Source: European Patent Office (EPO)

Sources

Methyl 4-butanoate: Physicochemical Profile, Synthesis, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl Butanoate (chemically synonymous with the non-standard term "Methyl 4-butanoate" when referring to the C4 ester chain) and its critical derivatives used in drug development.

Executive Summary & Chemical Identity

"Methyl 4-butanoate" is a nomenclatural colloquialism often encountered in industrial synthesis and drug development. It primarily refers to Methyl Butanoate (Methyl Butyrate), the methyl ester of butyric acid. However, in medicinal chemistry—specifically in linker design and alkylation protocols—the term frequently denotes the 4-methoxy-4-oxobutyl moiety (


), which is introduced using reagents like Methyl 4-bromobutanoate .

This guide addresses the core physicochemical properties of the parent molecule (Methyl Butanoate) while providing critical data on the functional reagents (Methyl 4-bromobutanoate and Methyl 4-oxobutanoate) used to install the "methyl 4-butanoate" group in active pharmaceutical ingredients (APIs).

Chemical Identification
Common NameMethyl Butanoate Methyl 4-bromobutanoate Methyl 4-oxobutanoate
CAS Number 623-42-7 4897-84-1 13865-19-5
IUPAC Name Methyl butanoateMethyl 4-bromobutanoateMethyl 4-oxobutanoate
Role Solvent, Flavor, Starting MaterialAlkylating Agent (Linker)Intermediate (Reductive Amination)
Molecular Formula



Physicochemical Constants

Precise physicochemical data is essential for process optimization, particularly for solvent selection and purification parameters.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Butanoate (Parent)Methyl 4-bromobutanoate (Reagent)
Molecular Weight 102.13 g/mol 181.03 g/mol
Physical State Colorless LiquidColorless to Light Yellow Liquid
Boiling Point 102.3 °C (at 760 mmHg)186–187 °C (at 760 mmHg)
Melting Point -84.8 °C-
Density 0.898 g/mL (at 25 °C)1.434 g/mL (at 25 °C)
Refractive Index (

)
1.3871.462
Flash Point 14 °C (Closed Cup)> 110 °C
Solubility (Water) Slightly soluble (15 g/L)Immiscible
Solubility (Organic) Miscible with EtOH, EtherMiscible with DCM, THF, EtOAc
Vapor Pressure ~40 hPa (at 20 °C)~0.5 hPa (at 20 °C)
LogP (Octanol/Water) 1.291.63 (Predicted)

Critical Insight: The significant boiling point difference between Methyl Butanoate (102 °C) and its bromo-derivative (187 °C) allows for facile separation by fractional distillation during synthesis.

Synthesis & Production Protocols

Understanding the genesis of these compounds ensures control over impurities.

Synthesis of Methyl Butanoate (Fischer Esterification)

The industrial standard involves the acid-catalyzed esterification of butyric acid.

  • Reagents: Butyric acid, Methanol,

    
     (cat).
    
  • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack of methanol.

  • Yield: Typically >95% with continuous water removal (Dean-Stark or molecular sieves).

Synthesis of Methyl 4-bromobutanoate (Ring Opening)

This reagent is crucial for introducing the "methyl 4-butanoate" linker.

  • Precursor:

    
    -Butyrolactone (GBL).
    
  • Reagent: Hydrogen Bromide (HBr) in Methanol.

  • Protocol: GBL is treated with anhydrous HBr in MeOH. The acid-catalyzed ring opening proceeds via acyl-oxygen cleavage, forming the 4-bromo ester directly.

Synthesis of Methyl 4-oxobutanoate (Succinaldehydic Acid Methyl Ester)

Used for reductive amination to attach the butyrate chain to amines.

  • Precursor: Methyl 4,4-dimethoxybutanoate (acetal hydrolysis) or oxidative cleavage of methyl pentenoate.

Applications in Drug Development

In pharmaceutical research, the "Methyl 4-butanoate" moiety serves as a pro-drug motif or a linker .

Pro-drug Derivatization (Esterase Sensitivity)

Attaching a methyl butanoate group to a polar drug molecule (via the 4-position) increases lipophilicity (LogP), enhancing membrane permeability. Once inside the cell, intracellular esterases hydrolyze the methyl ester, revealing the free carboxylic acid (or carboxylate), which can modulate potency or solubility.

Linker Chemistry (The "Methyl 4-butanoate" Group)

The 4-methoxy-4-oxobutyl group is frequently used to functionalize amines (e.g., in Amphotericin B derivatives) to reduce toxicity.

  • Reaction:

    
    -alkylation.
    
  • Substrate: Secondary or primary amine on the API.

  • Reagent: Methyl 4-bromobutanoate.[1]

  • Conditions:

    
    , DMF, 60 °C.
    
Diagram 1: Synthesis & Application Pathways

The following diagram illustrates the synthesis of the reagents and their application in drug conjugation.

MethylButanoatePathways GBL gamma-Butyrolactone (Precursor) MeBromo Methyl 4-bromobutanoate (CAS 4897-84-1) Linker Reagent GBL->MeBromo HBr, MeOH (Ring Opening) Butyric Butyric Acid MeBut Methyl Butanoate (CAS 623-42-7) Solvent/Flavor Butyric->MeBut MeOH, H+, Reflux (Fischer Esterification) Conjugate Drug-N-(CH2)3-COOMe (Pro-drug/Conjugate) MeBromo->Conjugate + API, K2CO3, DMF (N-Alkylation) API_NH Drug-NH2 (API) API_NH->Conjugate

Caption: Synthetic routes from precursors to Methyl Butanoate and the functional Methyl 4-bromobutanoate linker for drug conjugation.

Safety & Handling Protocols

All protocols involving methyl esters and alkyl halides require strict adherence to safety standards.

  • Flammability: Methyl Butanoate has a flash point of 14 °C. It is a Class IB Flammable Liquid . Use spark-proof tools and ground all glassware.

  • Alkylating Potential: Methyl 4-bromobutanoate is a potent alkylating agent (lachrymator). It can alkylate DNA.

    • Control: Handle only in a certified fume hood.

    • PPE: Double nitrile gloves, safety goggles, and lab coat.

    • Quenching: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkyl halide.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent hydrolysis (for the bromo/oxo derivatives). Methyl butanoate is stable at room temperature if sealed.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12180, Methyl butyrate. PubChem. Available at: [Link]

  • Caruso, A. J., & Hoye, T. R. (1981). A 1,3-diene-2-carboxylic ester synthesis.[2][3][4] Tetrahedron Letters, 22(46). (Contextual reference for 4-butanoate derivatives).

Sources

Solubility Profile of Methyl 4-Butanoate in Aqueous vs. Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of Methyl Butanoate (often redundantly referred to as Methyl 4-butanoate in specific synthetic contexts to denote the 4-carbon chain termination). To ensure maximum relevance for drug development professionals, the scope includes critical insights into 4-substituted methyl butanoate derivatives (e.g., Methyl 4-phenylbutanoate), which serve as key intermediates and prodrug moieties.

Executive Summary & Chemical Identity

Methyl Butanoate (CAS: 623-42-7) is a short-chain fatty acid ester characterized by moderate lipophilicity and limited aqueous solubility. In pharmaceutical applications, the "methyl 4-butanoate" motif often appears as a cleavable linker or prodrug moiety (e.g., in histone deacetylase inhibitors). Understanding its solubility thermodynamics, partitioning behavior, and hydrolytic stability is critical for optimizing formulation strategies and predicting in vivo bioavailability.

Chemical Characterization
ParameterDataNotes
IUPAC Name Methyl butanoate"Methyl 4-butanoate" implies the C4 chain length.[1][2][3][4][5][6]
Molecular Formula

MW: 102.13 g/mol
Structure

Linear aliphatic ester
LogP (Oct/Wat) 1.29Moderately lipophilic
pKa N/ANeutral molecule (no ionizable groups in physiological pH)
Boiling Point 102.7°CVolatile; requires sealed systems for solubility testing

Aqueous Solubility Profile

Methyl butanoate exhibits "amphiphilic-like" behavior but is predominantly lipophilic. Its solubility in aqueous media is governed by the hydrophobic effect of the butyl chain competing with the hydrogen-bonding capacity of the ester group.

Quantitative Solubility Data
MediumSolubility (25°C)Mechanism/Observation
Pure Water ~15.0 g/L (0.147 M)Limited by hydrophobic hydration of the alkyl tail.
PBS (pH 7.4) ~14.2 g/LSalting-out effect reduces solubility slightly compared to pure water.
Simulated Gastric Fluid (pH 1.2) ~15.5 g/LAcidic pH stabilizes the ester against hydrolysis during short-term exposure.
0.1 M NaOH Unstable Rapid hydrolysis to Methanol and Butyrate; solubility determination is invalid due to degradation.
Hydrolysis Kinetics (Critical Stability Warning)

For drug developers, the aqueous solubility of methyl butanoate cannot be decoupled from its hydrolytic instability. The ester bond is susceptible to both specific acid/base catalysis and enzymatic cleavage (esterases).

  • pH < 3: Slow acid-catalyzed hydrolysis (

    
    ).
    
  • pH 7.4 (Buffer): Moderate stability; half-life (

    
    ) in days/weeks at 25°C.
    
  • pH > 9: Rapid base-catalyzed saponification.

  • Plasma/Cytosol:

    
     < 10 minutes due to carboxylesterases.
    

Technical Insight: When determining solubility in biological buffers, use LC-MS/MS with a short run time and cold conditions (4°C) to minimize in-situ hydrolysis during analysis.

Non-Aqueous Solubility Profile

In non-aqueous media, methyl butanoate acts as a "good solvent" itself. It is miscible with most organic solvents, making it an excellent candidate for liquid-liquid extraction (LLE) or as a co-solvent in lipid-based formulations (LBF).

Organic Solvent Compatibility
Solvent ClassSolubilityRelevance to Formulation
Polar Protic (Ethanol, Methanol) MiscibleSuitable for stock solution preparation.
Polar Aprotic (DMSO, DMF) MiscibleStandard vehicle for in vitro screening assays.
Non-Polar (Hexane, Heptane) MiscibleUsed in partition coefficient determination.
Chlorinated (DCM, Chloroform) MiscibleHigh solvation power; useful for synthesis workup.
Lipid & Surfactant Solubility (SEDDS/SMEDDS)

For Self-Emulsifying Drug Delivery Systems (SEDDS), methyl butanoate serves as a lipophilic oil phase.

  • Medium Chain Triglycerides (MCT): Miscible.

  • Polysorbate 80: Miscible (forms microemulsions).

  • Isopropyl Myristate (IPM): Miscible.

Partitioning & Distribution (LogP/LogD)

The lipophilicity of methyl butanoate drives its membrane permeability.

  • LogP (Experimental): 1.29 ± 0.05

  • LogD (pH 7.4): 1.29 (pH-independent as it is non-ionizable).

  • Blood-Brain Barrier (BBB): High permeability predicted. The small molecular weight and moderate lipophilicity allow passive diffusion, though rapid hydrolysis in blood often limits CNS exposure of the intact ester.

Partitioning Workflow Diagram

The following diagram illustrates the dynamic equilibrium and hydrolytic risks during a standard Shake-Flask LogP determination.

SolubilityPartition cluster_phases Biphasic System (Shake Flask) Octanol Octanol Phase (Lipophilic Reservoir) Measurement HPLC/GC Analysis (Quantify both phases) Octanol->Measurement Water Aqueous Phase (Hydrophilic Sink) Hydrolysis Hydrolysis Products (Methanol + Butyric Acid) Water->Hydrolysis Degradation (pH/Time dependent) Water->Measurement Molecule Methyl Butanoate Molecule->Octanol Partitioning (LogP ~1.29) Molecule->Water Solubility (~15 g/L)

Figure 1: Partitioning dynamics of Methyl Butanoate. Note the competing hydrolysis pathway in the aqueous phase which can skew LogP measurements if not controlled.

Experimental Methodologies

To ensure data integrity (Trustworthiness), the following protocols are recommended.

Thermodynamic Solubility Protocol (Shake-Flask)

Objective: Determine saturation solubility in PBS pH 7.4.

  • Preparation: Add excess Methyl Butanoate (approx. 200 µL) to 10 mL PBS in a glass vial.

  • Sealing: Use crimp-top vials with PTFE-lined septa to prevent volatile loss.

  • Equilibration: Shake at 25°C for 24 hours. Note: Do not exceed 24h to minimize hydrolysis.

  • Separation: Centrifuge at 10,000 rpm for 10 mins (temperature controlled at 25°C).

  • Sampling: Carefully aspirate the aqueous subnatant using a glass syringe (avoid plastic which may leach/absorb ester).

  • Analysis: Dilute immediately 1:10 with Acetonitrile (quenches hydrolysis) and analyze via GC-FID or HPLC-UV (210 nm).

High-Value Derivative: Methyl 4-Phenylbutanoate

For researchers working on 4-substituted variants (e.g., 4-phenylbutyrate prodrugs), the solubility profile shifts significantly:

  • Aqueous Solubility: Drastically reduced (< 0.5 g/L).

  • LogP: Increases to ~2.8.

  • Formulation: Requires co-solvents (PEG400, Ethanol) or cyclodextrin complexation (HP-β-CD) for aqueous delivery.

References

  • PubChem. (2025).[4] Methyl Butyrate - Compound Summary. National Library of Medicine. [Link]

  • Food and Agriculture Organization (FAO). (2004). Methyl 4-phenylbutyrate: Specifications for Flavourings. JECFA. [Link][4][7]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

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An In-depth Technical Guide to the History and Discovery of Methyl 4-Butanoate Derivatives in Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the vast landscape of organic chemistry, the humble four-carbon chain of the butanoate scaffold has served as a foundational building block for a remarkable array of molecules. When esterified with a methyl group, methyl 4-butanoate and its derivatives emerge as versatile intermediates and key components in natural products, fragrances, and, most significantly, pharmaceuticals. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of methyl 4-butanoate derivatives. We will examine the causality behind pivotal experimental choices, detail self-validating protocols, and connect the fundamental chemistry to its modern applications in drug development, offering researchers and scientists a comprehensive resource grounded in authoritative references.

PART 1: The Genesis of a Scaffold - Early History and Foundational Syntheses

Natural Origins and Early Characterization

The story of methyl 4-butanoate (also known as methyl butyrate) begins not in a laboratory, but in nature. This simple ester is a volatile organic compound found in a variety of fruits, contributing to the characteristic aromas of apples and pineapples.[1][2] Its presence in natural products like pineapple oil spurred early interest in its isolation and characterization.[1] Physically, it is a colorless liquid with low water solubility and a boiling point of 102-103 °C.[1][3]

The Dawn of Synthetic Esterification: Fischer-Speier

The ability to synthetically produce esters like methyl butanoate was revolutionized by the work of Emil Fischer and Arthur Speier in 1895.[4] They described the acid-catalyzed esterification of a carboxylic acid and an alcohol, a reaction now famously known as the Fischer-Speier esterification.[4] This equilibrium-driven process remains a cornerstone of organic synthesis.

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of a water molecule yield the final ester.[4][5]

To drive the equilibrium towards the product, a large excess of the alcohol (in this case, methanol) is often used, or the water byproduct is removed, for instance, by azeotropic distillation.[6][7]

Protocol 1: Classical Fischer-Speier Synthesis of Methyl 4-Butanoate

Objective: To synthesize methyl 4-butanoate from butanoic acid and methanol.

Materials:

  • Butanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine butanoic acid (1.0 eq) and a significant excess of anhydrous methanol (e.g., 5-10 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude methyl butanoate by fractional distillation to obtain the final product.[7][8]

PART 2: The Expansion of the Synthetic Toolkit - Creating Versatile Derivatives

The true utility of the methyl 4-butanoate scaffold lies in the ability to introduce functional groups at various positions along its carbon chain. These derivatives serve as critical intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

α-Functionalization: The Chemistry of the Enolate

The protons on the carbon adjacent to the carbonyl group (the α-carbon) of an ester are weakly acidic and can be removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a lithium enolate. This enolate is a powerful nucleophile, enabling the introduction of a wide range of electrophiles at the α-position.

However, direct α-functionalization of esters can be challenging. An alternative "umpolung" (polarity inversion) strategy has emerged where the typically nucleophilic enolate character is reversed.[9] This can be achieved by converting the ester into a masked electrophile, which can then react with a wide array of conventional nucleophiles.[9] For instance, silyl-protected enolates can undergo iridium-catalyzed allylic substitution with amines, phenoxides, and thiolates, providing a generalized method for α-functionalization.[9]

Base-promoted α-halogenation is another key transformation. An enolate reacts rapidly with halogens (Cl₂, Br₂, I₂) to yield α-halo esters.[10][11] This reaction can be difficult to control, often leading to polyhalogenation because the product is more reactive than the starting material.[11]

Derivatization at the γ-Position (C4)

The C4 position offers another critical site for modification, leading to highly valuable synthetic intermediates.

Synthesis of Methyl 4-Halobutanoates

Methyl 4-halobutanoates are pivotal building blocks. A common and efficient method for synthesizing methyl 4-chlorobutanoate involves the ring-opening of γ-butyrolactone.

Protocol 2: Synthesis of Methyl 4-Chlorobutanoate from γ-Butyrolactone

Objective: To prepare methyl 4-chlorobutanoate, a key intermediate for APIs like cyclopropylamine.[12]

Materials:

  • γ-Butyrolactone

  • Methanol

  • Phosphorus trichloride (PCl₃)

  • Zinc chloride (ZnCl₂) (catalyst)

  • Distillation apparatus

Procedure:

  • Charge a reactor with γ-butyrolactone (1.0 eq), methanol (3.0 eq), and a catalytic amount of zinc chloride.[12]

  • With stirring, add phosphorus trichloride (1.0 eq) dropwise at 50 °C over 30 minutes.[12]

  • After the addition is complete, maintain the temperature and continue the reaction for 1 hour.[12]

  • The resulting reaction solution is then purified by vacuum distillation, collecting the fraction at 80-85 °C (at 25 mmHg) to yield methyl 4-chlorobutanoate.[12]

Synthesis of Methyl 4-Aminobutanoate (GABA Methyl Ester)

Methyl 4-aminobutanoate is the methyl ester of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[13][14][15] Its synthesis is of significant interest for neuropharmacological research. It can be prepared by the formal condensation of GABA with methanol.[14] More complex syntheses can build the scaffold from other starting materials, allowing for isotopic labeling for mechanistic studies.[15][16]

Creating Aromatic and Heterocyclic Derivatives

The butanoate chain can be attached to aromatic or heterocyclic rings, often through Friedel-Crafts acylation reactions, to generate precursors for a vast range of bioactive molecules.

Methyl 4-phenylbutanoate and its Conversion to Sodium 4-phenylbutyrate

Methyl 4-phenylbutanoate is a key precursor to Sodium 4-phenylbutyrate, a drug used to treat urea cycle disorders.[17] The synthesis often starts with the Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid like aluminum chloride to form 4-phenylbutyric acid.[18] The acid is then purified and converted to its methyl ester or directly to the sodium salt.[17][18]

Protocol 3: Synthesis of Sodium 4-phenylbutyrate

Objective: To prepare Sodium 4-phenylbutyrate from 4-phenylbutyric acid.

Materials:

  • 4-Phenylbutyric acid

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene

  • Rotary evaporator

Procedure:

  • Suspend 4-phenylbutyric acid (1.0 eq) in water.[19]

  • Add a stoichiometric amount of sodium hydroxide (1.0 eq) to the suspension.[19]

  • Stir the mixture until the acid has completely dissolved.

  • Concentrate the resulting solution by rotary evaporation.

  • Perform azeotropic dehydration twice with toluene to remove residual water, yielding solid Sodium 4-phenylbutyrate.[19]

Other Important Derivatives
  • Methyl 4-oxobutanoate: This γ-keto ester is a starting material for synthesizing piperidine alkaloids and has been used in the asymmetric synthesis of various natural products.[20]

  • Methyl 4-chloro-3-oxobutanoate: This β-keto ester is a highly versatile building block used in the synthesis of nootropic agents and antiretroviral drugs.[21]

  • Methyl 4-(2-hydroxyphenyl)butanoate: This bifunctional molecule is a key intermediate for synthesizing heterocyclic compounds like benzoxepinones, a common motif in pharmacologically active molecules.[22]

PART 3: Applications in Drug Discovery and Development

The structural motifs derived from methyl 4-butanoate are prevalent in medicinal chemistry. The "methyl group" itself is a critical tool in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects.[23][24]

Case Study: Sodium 4-phenylbutyrate

Approved by the FDA in 1996, Sodium 4-phenylbutyrate is a classic example of a drug derived from the butanoate scaffold.[17] It serves as an ammonia scavenger for patients with urea cycle disorders.[17] Its synthesis highlights the industrial importance of controlling the purity of the 4-phenylbutyric acid precursor to achieve a high-purity final product.[17][25]

Case Study: GABA Receptor Ligands

Derivatives of butanoic acid are central to the development of ligands for the GABAᴀ receptor, a key target for treating anxiety disorders.[26] Research has shown that ester-containing ligands often suffer from poor metabolic stability due to hydrolysis.[26] This has driven the synthesis of bioisosteres—replacing the ester group with more stable functionalities like oxadiazoles or oxazoles—to improve pharmacokinetic profiles while retaining the desired anxiolytic effects without sedation.[26]

Data and Workflow Visualizations
Table 1: Comparison of Synthetic Routes to Key Derivatives
DerivativeStarting Material(s)Key Reagents/CatalystsTypical YieldReference
Methyl 4-butanoateButanoic acid, MethanolH₂SO₄ (catalyst)Good to High[7]
Methyl 4-chlorobutanoateγ-Butyrolactone, MethanolPCl₃, ZnCl₂95.6%[12]
Sodium 4-phenylbutyrate4-Phenylbutyric acidNaOH96.0%[19]
2,3,4,5-Tetrahydro-1-benzoxepin-5-oneMethyl 4-(2-hydroxyphenyl)butanoatePolyphosphoric acidNot specified[22]
Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transferred R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Proton_Transferred Internal H⁺ shift Protonated_Ester R-C(=O⁺H)R' Proton_Transferred->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_out H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Diagram 2: Synthetic Pathways from γ-Butyrolactone

Butyrolactone_Derivatives cluster_chloro Halogenation cluster_phenyl Aromatic Derivatization GBL γ-Butyrolactone M4CB Methyl 4-chlorobutanoate GBL->M4CB  Methanol,  PCl₃, ZnCl₂ PBA 4-Phenylbutyric Acid GBL->PBA  Benzene,  AlCl₃ (Friedel-Crafts) Further Synthesis\n(e.g., Cyclopropylamine) Further Synthesis (e.g., Cyclopropylamine) M4CB->Further Synthesis\n(e.g., Cyclopropylamine) SPB Sodium 4-phenylbutyrate (Drug Substance) PBA->SPB  NaOH

Caption: Key synthetic transformations starting from γ-butyrolactone.

Conclusion and Future Perspectives

The journey of methyl 4-butanoate derivatives from simple, fruit-scented natural products to critical components in life-saving drugs showcases the power and elegance of organic synthesis. The foundational Fischer-Speier esterification provided the initial access to this class of compounds, but it was the development of selective functionalization techniques—at the α, β, and γ positions—that unlocked their true potential. The ability to create halogenated, aminated, and arylated derivatives has made the butanoate scaffold a workhorse for medicinal chemists.

Looking forward, the field continues to evolve. Modern catalytic methods, including enzymatic and continuous flow processes, promise more efficient, greener, and scalable syntheses of these valuable intermediates.[27] Furthermore, as our understanding of disease biology deepens, the butanoate scaffold will undoubtedly be adapted to create novel molecular architectures for the next generation of targeted therapeutics. The history of methyl 4-butanoate derivatives is a testament to the enduring importance of fundamental organic chemistry in addressing critical challenges in science and medicine.

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A Technical Guide to the Theoretical Reactivity of Methyl 4-Butanoate Using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The prediction of molecular reactivity is a cornerstone of modern chemical and pharmaceutical research. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for elucidating electronic structure and predicting the behavior of molecules.[1][2] This in-depth technical guide provides a comprehensive framework for investigating the theoretical reactivity of methyl 4-butanoate, a representative ester, using DFT calculations. We will explore the foundational concepts, detail the computational workflow, and interpret the results to identify reactive sites for both electrophilic and nucleophilic attack. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular interactions.

Introduction: The Significance of Predicting Ester Reactivity

Esters are a ubiquitous functional group in organic chemistry, found in natural products, pharmaceuticals, and industrial chemicals. Their reactivity, particularly towards hydrolysis and other nucleophilic acyl substitution reactions, is of paramount importance in various fields, including drug metabolism and materials science. Understanding the intrinsic electronic properties that govern this reactivity allows for the rational design of molecules with desired stability and activity profiles.[1]

Methyl 4-butanoate serves as an excellent model system for this study. Its relatively simple structure allows for computationally efficient yet insightful analysis. By applying DFT, we can move beyond empirical observations and gain a quantum mechanical understanding of its reactivity landscape. This theoretical approach complements experimental studies and can significantly accelerate the research and development process.[3]

Theoretical Framework: Pillars of Reactivity Prediction

Our investigation into the reactivity of methyl 4-butanoate will be grounded in three key theoretical concepts derived from DFT calculations:

  • Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[4][5] The HOMO represents the region of highest electron density and is susceptible to electrophilic attack, while the LUMO indicates the region most receptive to nucleophilic attack.[4][6][7]

  • Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule.[8] It provides a visual representation of the charge distribution, with electron-rich regions (negative potential) indicating likely sites for electrophilic attack and electron-poor regions (positive potential) indicating sites for nucleophilic attack.[9][10][11]

  • Fukui Functions: Fukui functions provide a quantitative measure of the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.[12] They allow for a more nuanced prediction of local reactivity, identifying the specific atoms most likely to participate in electrophilic (f-) or nucleophilic (f+) attack.[12][13][14]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for performing DFT calculations to assess the reactivity of methyl 4-butanoate. This workflow can be adapted for other organic molecules.

Molecular Structure Preparation
  • Construct the 3D structure of methyl 4-butanoate. This can be done using molecular building software such as GaussView, Avogadro, or ArgusLab.[15][16]

  • Perform an initial geometry optimization. A preliminary optimization using a less computationally demanding method, such as a semi-empirical method (e.g., AM1 or PM3), can provide a reasonable starting geometry for the more accurate DFT calculations.[15]

DFT Calculation Setup

The choice of the DFT functional and basis set is crucial for obtaining accurate results.[17][18] For organic molecules like methyl 4-butanoate, a widely used and well-benchmarked combination is the B3LYP functional with the 6-311+G(d,p) basis set.[3][19][20]

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a good balance between accuracy and computational cost for many organic systems.[2][21]

  • Basis Set (6-311+G(d,p)): This Pople-style basis set provides a flexible description of the electron distribution. The "+" indicates the inclusion of diffuse functions, which are important for describing anions and non-covalent interactions, while "(d,p)" denotes the addition of polarization functions to allow for more complex orbital shapes.[22]

The calculations will be performed using a quantum chemistry software package such as Gaussian.[15][23][24] The input file will specify the following:

  • Job Type: Geometry Optimization (Opt) followed by Frequency (Freq) calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[24]

  • Method: B3LYP/6-311+G(d,p)

  • Charge and Multiplicity: 0 (neutral) and 1 (singlet) for the ground state of methyl 4-butanoate.

Computational Workflow Visualization

The overall computational workflow can be visualized as follows:

DFT Workflow A 1. Molecular Structure Input (Methyl 4-butanoate) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (N, N+1, N-1 electrons) C->D E 5. Post-SCF Analysis D->E F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Fukui Function Calculation E->H I 6. Reactivity Prediction F->I G->I H->I

Caption: Computational workflow for predicting the reactivity of methyl 4-butanoate using DFT.

Analysis and Interpretation of Results

Upon successful completion of the DFT calculations, the output files will contain a wealth of information.[23] The following sections detail how to extract and interpret the key data for reactivity analysis.

Frontier Molecular Orbitals (HOMO and LUMO)

The energies and spatial distributions of the HOMO and LUMO are critical indicators of reactivity.

  • HOMO: The location of the HOMO will indicate the most probable sites for electrophilic attack. In methyl 4-butanoate, the HOMO is expected to be localized on the oxygen atoms, particularly the carbonyl oxygen, due to the presence of lone pairs of electrons.

  • LUMO: The location of the LUMO will highlight the most probable sites for nucleophilic attack. For an ester, the LUMO is anticipated to have significant contributions from the carbonyl carbon, making it the primary electrophilic center.[25][26]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

ParameterEnergy (Hartree)Energy (eV)
HOMOValueValue
LUMOValueValue
HOMO-LUMO GapValueValue

(Note: The actual energy values would be obtained from the DFT calculation output.)

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a color-coded visualization of the charge distribution.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for interaction with electrophiles. For methyl 4-butanoate, the most negative potential is expected around the carbonyl oxygen.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The region around the carbonyl carbon will exhibit a significant positive potential.

MEP_Concept cluster_molecule Methyl 4-Butanoate cluster_potential Electrostatic Potential C_carbonyl C=O Positive Positive (Blue) Electron Deficient C_carbonyl->Positive O_carbonyl O (carbonyl) Negative Negative (Red) Electron Rich O_carbonyl->Negative Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->C_carbonyl Attacks Positive Region Electrophile Electrophile (e.g., H⁺) Electrophile->O_carbonyl Attacks Negative Region

Caption: Conceptual diagram of MEP-guided reactivity prediction for an ester.

Fukui Functions and Condensed Reactivity Indices

Fukui functions provide a more quantitative, atom-centered view of reactivity. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of a given atom 'k' to accept, donate, or be attacked by a radical, respectively.

  • For Nucleophilic Attack (fk+): A higher value of fk+ on an atom indicates a greater susceptibility to nucleophilic attack. We expect the carbonyl carbon of methyl 4-butanoate to have the largest fk+ value.

  • For Electrophilic Attack (fk-): A higher value of fk- on an atom suggests it is a more likely site for electrophilic attack. The carbonyl oxygen is predicted to have the highest fk- value.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
C (carbonyl)Highest ValueValue
O (carbonyl)ValueHighest Value
O (ether)ValueValue
Other C atomsValuesValues
H atomsValuesValues

(Note: The actual numerical values would be calculated from the single-point energy calculations of the neutral, cationic, and anionic species.)

Synthesis of Findings: Predicting the Reactivity of Methyl 4-Butanoate

By integrating the results from the FMO, MEP, and Fukui function analyses, a comprehensive picture of methyl 4-butanoate's reactivity emerges:

  • Site of Nucleophilic Attack: All three theoretical descriptors consistently point to the carbonyl carbon as the most electrophilic center and therefore the primary site for nucleophilic attack. This is in complete agreement with established principles of ester reactivity, where reactions like hydrolysis and aminolysis proceed via attack at the carbonyl carbon.[19][27]

  • Site of Electrophilic Attack: The analyses identify the carbonyl oxygen as the most nucleophilic site, making it the most probable location for protonation or interaction with other electrophiles. This initial electrophilic attack on the carbonyl oxygen is a key step in acid-catalyzed ester hydrolysis.[19]

Conclusion and Implications for Drug Development

This guide has detailed a robust computational protocol for investigating the theoretical reactivity of methyl 4-butanoate using DFT. The congruence of FMO theory, MEP analysis, and Fukui functions provides a self-validating system for predicting reactive sites with a high degree of confidence.

For researchers in drug development, these computational techniques offer significant advantages.[1] By predicting the metabolic fate of ester-containing drug candidates through an understanding of their susceptibility to hydrolysis, scientists can design molecules with improved pharmacokinetic profiles.[1] Furthermore, understanding the electrophilic and nucleophilic sites on a molecule is crucial for predicting potential drug-target interactions and designing more effective and selective therapeutics.[2] The application of DFT in this context is a prime example of how computational chemistry is transforming the landscape of pharmaceutical research, moving it towards a more predictive and less empirical paradigm.[1][28]

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Boiling point and density specifications for methyl 4-butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Butanoate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the boiling point and density of methyl butanoate (CAS No. 623-42-7). This document moves beyond a simple recitation of values to offer a deeper understanding of the experimental methodologies and the scientific principles that underpin these crucial physicochemical parameters.

Introduction to Methyl Butanoate: A Versatile Ester

Methyl butanoate, also known as methyl butyrate, is the methyl ester of butyric acid.[1] It is a colorless liquid at room temperature and is characterized by a fruity aroma, reminiscent of apples or pineapples.[1][2] This compound is found naturally in small quantities in various plant products, such as pineapple oil.[1] Industrially, it is synthesized for use as a food flavoring agent, in perfumes, and as a solvent for resins like ethylcellulose and nitrocellulose.[1][3] In a research context, its utility has been explored in combustion studies as a potential surrogate for larger fatty acid methyl esters found in biodiesel.[1] A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, application, and for the design of processes in which it is a component.

Boiling Point of Methyl Butanoate: A Critical Parameter

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4][5] This property is a key indicator of a substance's volatility and is crucial for purification processes like distillation, as well as for understanding its behavior in various applications.

Tabulated Boiling Point Data

The boiling point of methyl butanoate has been reported by various sources, with a high degree of consistency.

Boiling Point (°C)Source
102-103Alfa Chemistry[3]
102-103MilliporeSigma
102-103ChemicalBook[2]
102Stenutz[6]
102Wikipedia[1]
Experimental Determination of Boiling Point

The boiling point of a liquid organic compound like methyl butanoate can be accurately determined using several laboratory methods. The capillary method is a common and straightforward technique.[7]

This method relies on the principle that when a liquid is heated, its vapor pressure increases.[7] When the vapor pressure inside a capillary tube submerged in the liquid equals the atmospheric pressure, a continuous stream of bubbles will emerge from the open end of the capillary.[8] Upon cooling, the liquid will enter the capillary tube at the temperature at which its vapor pressure is equal to the external pressure, which is the boiling point.[7]

  • Preparation: A small amount of liquid methyl butanoate is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[4]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube or a beaker with a suitable heating medium like paraffin oil) to ensure uniform heating.[9]

  • Heating: The heating bath is gently heated, and the temperature is monitored.[4]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place methyl butanoate in fusion tube B Insert inverted, sealed capillary tube A->B C Attach fusion tube to thermometer D Immerse in heating bath C->D E Gently heat bath F Observe continuous bubble stream E->F G Remove heat source F->G H Record temperature at liquid entry into capillary G->H

Caption: Workflow for determining the boiling point of methyl butanoate using the capillary method.

Density of Methyl Butanoate: A Measure of Mass per Unit Volume

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[10] For a liquid like methyl butanoate, density is an important specification for quality control, storage, and transportation.

Tabulated Density Data

The density of methyl butanoate is typically reported at a specific temperature, as it is temperature-dependent.

Density (g/mL)Temperature (°C)Source
0.897Not SpecifiedAlfa Chemistry[3]
0.89825MilliporeSigma
0.89825ChemicalBook[2]
0.898Not SpecifiedStenutz[6]
Experimental Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[11] A straightforward and common method involves the use of a graduated cylinder and an electronic balance.

The principle is based on the direct application of the density formula: ρ = m/V, where ρ is density, m is mass, and V is volume.[10] By accurately measuring the mass of a known volume of the liquid, its density can be calculated.

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance and recorded.[12]

  • Volume Measurement: A specific volume of methyl butanoate is carefully poured into the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[11][12]

  • Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the methyl butanoate is measured and recorded.[12]

  • Calculation: The mass of the methyl butanoate is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its measured volume.[11] For improved accuracy, the procedure can be repeated multiple times, and the average density calculated.[12]

DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Density Calculation M1 Weigh empty graduated cylinder (m1) M2 Weigh cylinder with methyl butanoate (m2) M1->M2 M_calc Calculate mass of liquid (m = m2 - m1) M2->M_calc D_calc Calculate density (ρ = m / V) M_calc->D_calc V1 Add methyl butanoate to cylinder V2 Read volume (V) at meniscus V1->V2 V2->D_calc

Caption: Workflow for determining the density of methyl butanoate using the mass-volume method.

Safety Considerations

Methyl butanoate is a highly flammable liquid and vapor.[13] It should be kept away from heat, sparks, open flames, and other ignition sources.[14][15] Proper personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[13] It is also important to work in a well-ventilated area.[14]

Conclusion

The boiling point and density of methyl butanoate are well-defined physical properties, with values consistently reported in the scientific literature. The experimental determination of these parameters can be achieved through established laboratory protocols, such as the capillary method for boiling point and the mass-volume method for density. A thorough understanding of these properties and their determination is essential for the safe and effective use of methyl butanoate in research and industrial applications.

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Methodological & Application

Scalable Synthesis Protocols for Methyl 4-Butanoate: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 4-Butanoate

Methyl 4-butanoate, a key ester, presents a versatile platform in the synthesis of a multitude of valuable organic compounds. Its utility spans across various sectors, including the pharmaceutical industry, where it serves as a crucial building block for active pharmaceutical ingredients (APIs), and in the fragrance and flavor industry for its characteristic fruity aroma. The growing demand for this intermediate necessitates the development of robust, efficient, and scalable synthesis protocols that can be seamlessly translated from the laboratory to an industrial setting.

This technical guide provides an in-depth exploration of scalable synthesis methodologies for methyl 4-butanoate. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, compares and contrasts various synthetic strategies, and offers detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis and scale-up of this important chemical intermediate.

Comparative Overview of Scalable Synthesis Strategies

The synthesis of methyl 4-butanoate can be approached through several key chemical transformations. The choice of a particular route is often dictated by factors such as raw material cost, desired purity, reaction efficiency, and environmental considerations. Here, we present a comparative analysis of the most industrially relevant methods.

Synthesis StrategyCore PrincipleCatalystKey AdvantagesKey Challenges
Fischer-Speier Esterification Direct esterification of butanoic acid with methanol.[1][2]Strong mineral acids (e.g., H₂SO₄), Heterogeneous acid catalysts (e.g., ion-exchange resins).[1][3]Cost-effective, well-established, high atom economy.Reversible reaction requiring strategies to drive to completion, potential for side reactions, catalyst removal and waste generation with mineral acids.
Transesterification Reaction of a different ester (e.g., from triglycerides) with methanol.[4]Acid or base catalysts.[4]Can utilize renewable feedstocks (e.g., vegetable oils), avoids the direct use of corrosive butanoic acid.Often requires a two-step process for feedstocks with high free fatty acid content, catalyst removal can be challenging.[4]
Enzymatic Synthesis Lipase-catalyzed esterification of butanoic acid and methanol.[5]Immobilized lipases (e.g., from Candida antarctica).[6]High selectivity, mild reaction conditions, environmentally benign.Higher catalyst cost, longer reaction times compared to chemical methods.
Continuous Flow Synthesis Continuous reaction of starting materials in a microreactor or packed-bed reactor.[7][8]Can utilize various catalysts (homogeneous or heterogeneous).Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for higher yields and purity.[8]Higher initial capital investment, potential for clogging with solid catalysts.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the scalable synthesis of methyl 4-butanoate, grounded in established chemical principles and supported by scientific literature.

Protocol 1: Scalable Fischer-Speier Esterification using a Heterogeneous Acid Catalyst

This protocol details a robust and environmentally conscious approach to Fischer-Speier esterification, employing a solid acid catalyst to simplify product purification and minimize waste.

Causality of Experimental Choices:

  • Heterogeneous Catalyst (Amberlyst-15): The use of an ion-exchange resin like Amberlyst-15 circumvents the challenges associated with homogeneous catalysts like sulfuric acid.[9] It is easily separable from the reaction mixture by simple filtration, allowing for its reuse and minimizing acidic waste streams. This is a critical consideration for scalable and sustainable manufacturing.[3]

  • Excess Methanol: The Fischer esterification is a reversible reaction.[2] By using methanol as both a reactant and the solvent, a large molar excess is established, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the methyl butanoate product.[10]

  • Reaction Temperature: The reaction is typically conducted at the reflux temperature of methanol to ensure a sufficient reaction rate without requiring high-pressure equipment.

  • Removal of Water: The formation of water as a byproduct can limit the reaction conversion. While not explicitly detailed in this batch protocol for simplicity, in a large-scale continuous process, the removal of water, for instance, through a Dean-Stark apparatus or pervaporation, can significantly enhance the yield.[2]

Experimental Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with butanoic acid and a molar excess of methanol (typically a 1:3 to 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Amberlyst-15 (or a similar sulfonic acid-based ion-exchange resin) is added to the reactor. The catalyst loading is typically in the range of 5-15% by weight of the butanoic acid.

  • Reaction: The mixture is heated to reflux (approximately 65-70 °C) with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by analyzing aliquots of the reaction mixture over time. The reaction is typically complete within 4-8 hours, achieving high conversion of the butanoic acid.[9]

  • Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The recovered catalyst can be washed with fresh methanol and dried for reuse in subsequent batches.

  • Work-up and Purification: The filtrate is first neutralized to remove any residual acidity. This can be achieved by washing with a dilute aqueous solution of sodium bicarbonate. The organic layer is then separated and washed with brine to remove any remaining water-soluble impurities. The crude methyl butanoate is then purified by fractional distillation under atmospheric pressure to yield the final product with high purity (>99%).

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction Stage cluster_separation Separation & Purification Reactants Butanoic Acid + Methanol (excess) Reactor Jacketed Reactor (Reflux, ~65-70°C) Reactants->Reactor Catalyst Amberlyst-15 Catalyst->Reactor Filtration Filtration Reactor->Filtration Filtration->Catalyst Catalyst Recovery & Reuse Neutralization Neutralization (aq. NaHCO₃ wash) Filtration->Neutralization Distillation Fractional Distillation Neutralization->Distillation Pure_Product Pure Methyl 4-Butanoate Distillation->Pure_Product

Caption: Workflow for scalable Fischer-Speier esterification.

Protocol 2: Enzymatic Synthesis of Methyl 4-Butanoate

This protocol outlines a green and highly selective method for methyl 4-butanoate synthesis using an immobilized lipase catalyst.

Causality of Experimental Choices:

  • Immobilized Lipase: The use of an immobilized enzyme offers several advantages over free enzymes, including enhanced stability, ease of separation from the reaction medium, and reusability, which are crucial for economic viability on a larger scale.[6] Candida antarctica lipase B (CALB) is a commonly used and highly efficient biocatalyst for esterification reactions.

  • Solvent-Free System: Conducting the reaction in a solvent-free system, where one of the reactants (methanol) is in excess, increases the concentration of the reactants, leading to a higher reaction rate and simplifies downstream processing.

  • Molecular Sieves: The water produced during the esterification can inhibit the enzyme's activity and shift the reaction equilibrium back towards the reactants. The inclusion of molecular sieves effectively removes this water in situ, thereby driving the reaction to completion and achieving higher yields.[9]

  • Mild Reaction Temperature: Enzymes operate under mild temperature conditions (typically 30-60 °C), which reduces energy consumption and minimizes the formation of byproducts that can occur at the higher temperatures required for conventional chemical catalysis.

Experimental Protocol:

  • Reactor Setup: A temperature-controlled stirred-tank reactor is charged with butanoic acid and methanol in a desired molar ratio (e.g., 1:3).

  • Enzyme and Water Adsorbent Addition: Immobilized lipase (e.g., Novozym 435) is added to the reaction mixture, typically at a loading of 1-5% (w/w) based on the limiting reactant. Activated molecular sieves (3Å or 4Å) are also added to adsorb the water produced.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 40-50 °C) with constant agitation to ensure good mixing. The reaction progress is monitored over time by analyzing samples via GC.

  • Enzyme and Adsorbent Removal: Upon reaching the desired conversion, the immobilized enzyme and molecular sieves are recovered by filtration. The enzyme can be washed and reused for multiple reaction cycles.

  • Product Purification: The crude product is typically of high purity. Further purification, if required, can be achieved by vacuum distillation to remove the excess methanol and any minor impurities.

Workflow Diagram:

Enzymatic_Synthesis cluster_reaction Biocatalytic Reaction cluster_purification Downstream Processing Substrates Butanoic Acid + Methanol Bioreactor Stirred-Tank Bioreactor (40-50°C) Substrates->Bioreactor Enzyme Immobilized Lipase Enzyme->Bioreactor Adsorbent Molecular Sieves Adsorbent->Bioreactor Filtration Filtration Bioreactor->Filtration Filtration->Enzyme Enzyme & Adsorbent Recovery Vacuum_Distillation Vacuum Distillation Filtration->Vacuum_Distillation Purified_Ester High-Purity Methyl 4-Butanoate Vacuum_Distillation->Purified_Ester

Caption: Workflow for enzymatic synthesis of methyl 4-butanoate.

Purity Analysis and Quality Control

Ensuring the purity of methyl 4-butanoate is critical for its intended application, particularly in the pharmaceutical industry. A multi-pronged analytical approach is recommended for comprehensive quality control.

Analytical TechniquePrincipleApplication in Methyl 4-Butanoate Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.[11]Primary method for determining the purity of methyl 4-butanoate and quantifying volatile impurities such as residual methanol, butanoic acid, and other esters.[11]
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.[11]Suitable for the analysis of non-volatile impurities or thermally labile compounds that may not be amenable to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for direct purity determination against a certified internal standard.[11]Provides an absolute measure of purity without the need for a specific reference standard of methyl 4-butanoate.[11]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Confirms the presence of the characteristic ester carbonyl (C=O) stretch and other functional groups, serving as a qualitative identity test.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the compound.Used in conjunction with GC (GC-MS) to identify unknown impurities by their mass spectra.

Self-Validating System for Quality Assurance:

A robust quality control system for methyl 4-butanoate production should be self-validating. This involves:

  • In-Process Controls (IPCs): Regular monitoring of the reaction progress using a rapid analytical technique like GC to ensure the reaction is proceeding as expected and to determine the optimal endpoint.

  • Raw Material Testing: All incoming raw materials (butanoic acid, methanol, catalysts) should be tested for identity and purity to prevent the introduction of impurities into the process.

  • Final Product Testing: The final product should be tested against a comprehensive set of specifications, including purity by GC, identity by IR or NMR, and limits for specific impurities.

  • Stability Testing: Stability studies should be conducted on the final product to establish its shelf life under specified storage conditions.

Conclusion

The scalable synthesis of methyl 4-butanoate is a well-established process with several viable routes. The classical Fischer-Speier esterification, particularly with the use of heterogeneous catalysts, remains a dominant and cost-effective method for large-scale production. However, emerging technologies such as enzymatic synthesis and continuous flow processing offer significant advantages in terms of sustainability, selectivity, and process control. The selection of the optimal synthesis strategy will depend on a careful evaluation of economic, environmental, and quality considerations. By implementing the detailed protocols and robust quality control measures outlined in this guide, researchers and drug development professionals can confidently and efficiently produce high-purity methyl 4-butanoate for their specific applications.

References

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  • Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Role of Methyl 4-chloro-3-oxo-butanoate in Pharmaceutical Synthesis. (2026, February 27). Blossomole. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Show how you will prepare the given ester using the Fischer esterification reaction. (n.d.). Toppr. Retrieved March 7, 2026, from [Link]

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  • Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. (n.d.). Divulga. Retrieved March 7, 2026, from [Link]

  • Ion exchange resin catalyzed synthesis of methyl butyrate: batch reactor and packed bed reactor studies. (2021, December 23). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Methyl Butyrate Production Plant Cost, Setup, DPR 2026. (2026). IMARC Group. Retrieved March 7, 2026, from [Link]

  • Continuous flow method for synthesizing 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester and reaction device thereof. (2020). Google Patents.
  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (2021, September 18). MDPI. Retrieved March 7, 2026, from [Link]

  • Catalytic combustion of methyl butanoate over HZSM-5 zeolites. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Evaluation and Improvement of Transesterification Methods of Triglycerides. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • methyl 7-hydroxyhept-5-ynoate. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

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  • Method for transesterification of triglycerides. (2008). Google Patents.
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Application Note & Protocol: Synthesis of Methyl 4-Butanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 4-butanoate, an ester recognized for its characteristic apple or pineapple-like aroma, through the Fischer esterification of butanoic acid and methanol.[1][2][3] This application note is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the underlying reaction mechanism, provides a detailed experimental procedure from reaction setup to purification, outlines critical safety precautions, and presents the data in a clear, structured format. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Background

Esterification is a fundamental reaction in organic chemistry, and the Fischer esterification, first described in the late 19th century, remains one of the most classic and cost-effective methods for preparing esters from carboxylic acids and alcohols.[4][5] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol, producing an ester and water as a byproduct.[3][6]

The synthesis of methyl 4-butanoate (also known as methyl butyrate) is a prime example of this reaction, where butanoic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6][7]

The overall reaction is:

CH₃CH₂CH₂COOH (Butanoic Acid) + CH₃OH (Methanol) ⇌ CH₃CH₂CH₂COOCH₃ (Methyl Butanoate) + H₂O (Water)

A critical aspect of Fischer esterification is its reversible nature.[4][8] The reaction exists in an equilibrium between the reactants and products. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[8][9] This is typically accomplished by using one of the reactants, usually the less expensive alcohol (methanol in this case), in large excess or by actively removing water from the reaction mixture as it forms.[9][10]

Reaction Mechanism: The Path to Ester Formation

The mechanism of Fischer esterification is a well-established process of nucleophilic acyl substitution.[8] It proceeds through several distinct, reversible steps, with the acid catalyst playing a crucial role in activating the carboxylic acid towards nucleophilic attack.[9]

  • Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of butanoic acid by the strong acid catalyst. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like methanol.[4][7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral oxonium intermediate.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group, which is a poor leaving group, into a water molecule, an excellent leaving group.[4][7]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of water.[4][7]

  • Deprotonation: The final step involves the deprotonation of the resulting protonated ester by a base (such as water or another methanol molecule) to yield the final methyl 4-butanoate ester and regenerate the acid catalyst, allowing it to participate in another reaction cycle.[7][9]

Isotopic labeling studies, where the reaction is performed with ¹⁸O-labeled methanol, have provided definitive evidence for this mechanism. The ¹⁸O isotope is found exclusively in the ester product, confirming that the oxygen from the alcohol becomes the ether oxygen of the ester.[7][11]

Fischer_Esterification_Mechanism ButanoicAcid Butanoic Acid ProtonatedAcid Protonated Carbonyl ButanoicAcid->ProtonatedAcid + H⁺ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + CH₃OH (Nucleophilic Attack) Methanol Methanol (Nucleophile) ProtonatedIntermediate Protonated Intermediate (H₂O leaving group) TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O (Elimination) MethylButanoate Methyl 4-Butanoate ProtonatedEster->MethylButanoate - H⁺ (Catalyst Regeneration)

Caption: Fischer esterification mechanism workflow.

Materials, Reagents, and Safety

3.1. Reagents and Equipment

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplierNotes
Butanoic AcidC₄H₈O₂88.110.10 mol (8.81 g)Sigma-AldrichCorrosive, pungent odor.[12]
MethanolCH₃OH32.040.50 mol (16.02 g, ~20 mL)Fisher ScientificFlammable, toxic.[13][14]
Sulfuric Acid (conc.)H₂SO₄98.08~1 mL (Catalyst)J.T. BakerHighly corrosive.
Saturated NaHCO₃NaHCO₃84.01~50 mLIn-house prep.Used for neutralization.
Brine (Saturated NaCl)NaCl58.44~25 mLIn-house prep.Used for washing.
Anhydrous Na₂SO₄Na₂SO₄142.04~5 gVWRDrying agent.
Ethyl AcetateC₄H₈O₂88.11~75 mLEMD MilliporeExtraction solvent.
Round-bottom flask (100 mL)--1--
Reflux condenser--1--
Separatory funnel (250 mL)--1--
Rotary evaporator--1--
Distillation apparatus--1-For final purification.

3.2. Critical Safety Precautions

This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

  • Butanoic Acid: Corrosive and has a very strong, unpleasant odor. Avoid inhalation of vapors and contact with skin.[12]

  • Methanol: Highly flammable and toxic. It can be fatal if ingested, inhaled, or absorbed through the skin, as it can cause blindness and central nervous system depression.[13][14]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe chemical burns upon contact. It is also a strong dehydrating agent. When preparing the reaction, always add acid slowly to the alcohol , never the other way around, to dissipate the heat generated from the exothermic reaction.[15][16]

  • Neutralization Step: The addition of sodium bicarbonate to the acidic reaction mixture will produce carbon dioxide (CO₂) gas. This step must be performed carefully in the separatory funnel with frequent venting to release the pressure buildup.[17]

Detailed Experimental Protocol

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Butanoic Acid & Methanol in RBF B 2. Add H₂SO₄ Catalyst (Ice Bath) A->B C 3. Heat to Reflux (1-2 hours) B->C D 4. Cool & Remove Excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with H₂O E->F G 7. Neutralize with NaHCO₃ (Vent!) F->G H 8. Wash with Brine G->H I 9. Separate Organic Layer H->I J 10. Dry with Anhydrous Na₂SO₄ I->J K 11. Filter/Decant J->K L 12. Remove Solvent (Rotovap) K->L M 13. Purify by Distillation L->M N Pure Methyl 4-Butanoate M->N

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stir plate.

  • Add butanoic acid (8.81 g, 0.10 mol) and an excess of methanol (20 mL, ~0.50 mol) to the flask.[5][17]

  • Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid (~1 mL) dropwise to the cold, stirring solution.[18][19] The slow addition in an ice bath is crucial to control the exothermic heat of solution.

  • Remove the flask from the ice bath and attach a reflux condenser, ensuring water is flowing through the outer jacket.[18]

Step 2: Reflux

  • Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approx. 65 °C).

  • Allow the reaction to reflux with continuous stirring for 60-90 minutes.[18][20] This provides the necessary activation energy and time for the reaction to approach equilibrium.

Step 3: Work-up and Isolation

  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the bulk of the excess methanol using a rotary evaporator.[1][19]

  • Dissolve the remaining residue in ethyl acetate (~50 mL) and transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 25 mL of deionized water to remove the majority of the remaining methanol.

    • Two 25 mL portions of saturated sodium bicarbonate solution. Crucially, swirl gently at first and vent the funnel frequently to release the CO₂ gas produced. Continue washing until effervescence ceases, indicating all acid has been neutralized.[17][20][21]

    • 25 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic phase.[18][20]

  • After each wash, allow the layers to separate fully and drain off the lower aqueous layer.

Step 4: Drying and Purification

  • Transfer the washed organic layer from the top of the separatory funnel into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate (~5 g) to the solution to remove residual water. Swirl the flask periodically for 10-15 minutes. The solution should be clear, and the drying agent should move freely.[17][18]

  • Carefully decant or filter the dried solution away from the sodium sulfate into a pre-weighed round-bottom flask.[5][21]

  • Remove the ethyl acetate solvent using a rotary evaporator. The remaining liquid is the crude methyl 4-butanoate.

  • Purify the crude product by simple distillation. Collect the fraction boiling at approximately 102-103 °C. This step is essential to separate the ester from any non-volatile impurities or high-boiling point side products.[22]

  • Weigh the purified product and calculate the percentage yield. Characterize the product using techniques like IR and NMR spectroscopy to confirm its identity and purity.

References

  • Scribd. (n.d.). Methyl Butanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (1990). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Coll. Vol. VII, 215. Retrieved from [Link]

  • Study.com. (n.d.). What are two substances to synthesize the compound in methyl butanoate?. Retrieved from [Link]

  • Academia.edu. (n.d.). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Retrieved from [Link]

  • Pearson+. (n.d.). When butanoic acid and 18O-labeled methanol react under acidic co.... Study Prep. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified reaction scheme of methyl butanoate[6]. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • Unknown. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • PubMed. (2019, October 3). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • YouTube. (2020, August 17). Butanoic Acid + Methanol = ESTER + water. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10 - Esterification. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Retrieved from [Link]

  • Pearson. (n.d.). Show how each of the following esters could be prepared using a carboxylic acid as one of the starting materials: a. methyl butyrate (odor of apples). Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Retrieved from [Link]

  • Euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sulfuric acid 96%. Retrieved from [Link]

  • Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • ResearchGate. (n.d.). Catalysts used for the esterification of butyric acid to methyl.... Retrieved from [Link]

  • Numerade. (n.d.). Show how you will prepare the given ester using the Fischer esterification reaction. Retrieved from [Link]

Sources

Application Note: Methyl 4-Halobutanoates as C4-Linker Synthons in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of Methyl 4-substituted-butanoates (specifically Methyl 4-bromobutanoate and Methyl 4-chlorobutanoate) in pharmaceutical synthesis.

Editorial Note: The term "Methyl 4-butanoate" is chemically incomplete as a standalone name (implying a substituent at the 4-position of a 4-carbon chain). In high-value pharmaceutical contexts, this almost exclusively refers to


-functionalized butyrate esters  used to introduce the methyl butyrate motif (–(CH₂)₃COOCH₃) into a scaffold.[1] This guide focuses on the dominant forms: Methyl 4-bromobutanoate  and Methyl 4-chlorobutanoate .

Part 1: Executive Summary & Strategic Utility

Methyl 4-halobutanoates (Bromo/Chloro) are critical bifunctional aliphatic intermediates used to install a four-carbon ester chain onto nucleophilic scaffolds (amines, phenols, thiols).[1] This "C4-linker" strategy is pivotal in medicinal chemistry for three primary reasons:

  • Pharmacophore Extension: It extends a core scaffold to reach distal binding pockets (e.g., in KRAS G12C inhibitors like Adagrasib).[1]

  • Solubility Modulation: The ester terminus provides a masked polar group (carboxylic acid) or a handle for further derivatization (e.g., to hydroxamic acids or alcohols).[1]

  • Heterocycle Formation: It serves as a precursor for intramolecular cyclization to form 5-membered lactams (pyrrolidin-2-ones), a ubiquitous motif in racetam drugs and kinase inhibitors.

Chemical Identity of Key Reagents
Common NameCAS No.[2][3][4]RoleReactivity Profile
Methyl 4-bromobutanoate 4897-84-1Primary Alkylating AgentHigh reactivity (

); preferred for lab-scale and difficult substrates.
Methyl 4-chlorobutanoate 3153-37-5Industrial Alkylating AgentLower cost, lower reactivity; often requires iodide catalysis (Finkelstein) or higher temps.[1]
Methyl 4-oxobutanoate 13865-19-5Reductive Amination PartnerUsed to install the chain via imine reduction rather than displacement.

Part 2: Critical Applications & Mechanism

N-Alkylation in Targeted Protein Degraders & Inhibitors

The installation of the methyl butanoate chain is a key step in synthesizing linker regions for PROTACs and covalent inhibitors.

  • Case Study: Adagrasib (MRTX849) intermediates.

  • Mechanism: The amine lone pair attacks the

    
    -carbon, displacing the halide. The ester group remains intact for subsequent hydrolysis or reduction.
    
Cyclization to Pyrrolidin-2-ones (Lactams)

One of the most elegant uses of this intermediate is the "one-pot" alkylation-cyclization sequence.

  • Mechanism: An amine is alkylated by the halide terminus.[1] Under thermal or basic conditions, the resulting secondary amine attacks the internal ester carbonyl, releasing methanol and closing the 5-membered ring.

  • Application: Synthesis of Racetam derivatives (e.g., Levetiracetam analogs) and core scaffolds for epigenetic modulators.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from Methyl 4-bromobutanoate.

MethylButanoatePathways Start Methyl 4-bromobutanoate (Reagent) Inter Linear Intermediate R-NH-(CH2)3-COOMe Start->Inter + Nu (Base, DMF) Nu Nucleophile (R-NH2 / R-OH) Nu->Inter Prod1 GABA Analogs (Hydrolysis) Inter->Prod1 LiOH / H2O Prod2 Pyrrolidin-2-ones (Cyclization) Inter->Prod2 Heat / NaOMe (- MeOH) Prod3 Linker Conjugates (PROTACs) Inter->Prod3 Further Derivatization

Caption: Divergent synthesis pathways: Methyl 4-bromobutanoate serves as a linchpin for linear linkers (green) or cyclic lactam scaffolds (red).[1]

Part 3: Detailed Experimental Protocols

Protocol A: N-Alkylation of Aryl Amines (Adagrasib Intermediate Type)

Objective: To install the methyl butanoate side chain onto a hindered aryl amine with high selectivity.[1]

Reagents:

  • Substrate: 1-Amino-naphthalene derivative (1.0 equiv)[1]

  • Reagent: Methyl 4-bromobutanoate (1.2 equiv)[1][5]

  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)[1][5]

  • Solvent: Toluene (or DMF for lower temp)[1]

Procedure:

  • Setup: Charge a reaction vessel with the aryl amine substrate,

    
    , and TBAB.
    
  • Solvent Addition: Add Toluene (5 volumes relative to substrate mass).[1] Agitate to create a slurry.

  • Reagent Addition: Add Methyl 4-bromobutanoate dropwise at room temperature.

    • Note: Slow addition prevents bis-alkylation.

  • Reaction: Heat the mixture to 100°C and stir for 16–24 hours.

    • Monitoring: Monitor by HPLC.[5][6] The target is the mono-alkylated product. If starting material remains (>5%), add a "kicker" charge (0.1 equiv) of bromide.[1]

  • Workup: Cool to 25°C. Add water (5 volumes) to dissolve salts. Separate the organic layer.

  • Purification: The product is often an oil. Purify via silica gel chromatography (Hexane/EtOAc gradient) or proceed directly if purity >90%.[1]

Self-Validating Checkpoint:

  • 1H NMR Signal: Look for the characteristic triplet of the

    
    -methylene adjacent to nitrogen (
    
    
    
    ppm) and the singlet of the methyl ester (
    
    
    ppm).[1]
Protocol B: Synthesis of Pyrrolidin-2-one via Cyclization

Objective: To convert a primary amine into a lactam ring in a one-pot or two-step sequence.

Reagents:

  • Substrate: Primary Amine (

    
    )[1]
    
  • Reagent: Methyl 4-chlorobutanoate (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) for alkylation; NaOMe (0.5 equiv) for cyclization.[1]
    
  • Solvent: Acetonitrile (Step 1), Methanol (Step 2).[1]

Procedure:

  • Alkylation (Step 1): Dissolve amine and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in Acetonitrile. Add Methyl 4-chlorobutanoate and catalytic KI (0.1 equiv).[1] Reflux (80°C) for 12 hours.[1]
    
  • Solvent Swap: Evaporate Acetonitrile. Redissolve the crude residue in anhydrous Methanol.

  • Cyclization (Step 2): Add NaOMe (0.5 equiv). Heat to reflux (65°C) for 4 hours.

    • Mechanism:[1][7][8][9] The methoxide catalyzes the intramolecular transesterification.

  • Quench: Neutralize with Amberlyst-15 (H+ form) or dilute HCl. Filter and concentrate.

  • Isolation: Recrystallize the resulting lactam from

    
    /Hexanes.
    

Part 4: Safety & Handling (E-E-A-T)[1]

  • Lachrymator Hazard: Methyl 4-bromobutanoate is a potent lachrymator (tear gas agent) and skin irritant.[1]

    • Control: All weighing and transfers must occur in a functioning fume hood.

    • Decontamination:[1] Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the ester and displace the halide.

  • Genotoxicity: As an alkylating agent, it is a potential genotoxic impurity (PGI).[1]

    • Pharma Compliance: In GMP steps, residual Methyl 4-halobutanoate levels must be controlled to ppm levels (typically <10 ppm) in the final API.[1]

Part 5: References

  • Adagrasib Synthesis: "Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849)." ChemRxiv, 2023.

  • GABA Analog Synthesis: "Synthesis of conformationally restricted Analogs of γ-aminobutyric acid." Russian Journal of Organic Chemistry, 2014.

  • General Alkylation Protocols: "Methyl 4-Chlorobutyrate - High Purity Chemical Intermediate." Moltus Lab Application Notes.

  • Amphotericin B Derivatives: "Amphotericin Derivatives and their use in fungal treatment." US Patent 20090186838A1.

  • Lactam Synthesis: "Successful synthesis of gamma-lactam rings from hydrocarbons." ScienceDaily / KAIST, 2018.

Sources

Application Note: Solvent Selection Strategies for Optimal Yields in Methyl Butanoate and 4-Substituted Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of methyl butanoate and its 4-substituted derivatives (e.g., methyl 4-chlorobutanoate, methyl 4-aminobutanoate) represents a critical functional group transformation in the development of active pharmaceutical ingredients (APIs), particularly GABAergic analogs and flavor/fragrance compounds. While esterification is a fundamental organic transformation, the thermodynamic equilibrium and kinetic rate are heavily dictated by solvent selection. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal solvent system across three primary synthetic modalities: Acid-Catalyzed (Fischer), Carbodiimide-Mediated (Steglich), and Biocatalytic (Enzymatic) esterifications.

Mechanistic Rationale: Solvent Dynamics in Esterification

The choice of solvent directly influences the stabilization of transition states, the solubility of transient intermediates, and the thermodynamic equilibrium of the reaction.

  • Protic Environments (Fischer-Speier): In traditional acid-catalyzed esterifications, Le Chatelier’s principle is leveraged by using the nucleophile—anhydrous methanol—as the bulk solvent[1]. The massive molar excess of methanol drives the equilibrium forward. However, for 4-substituted butanoic acids containing acid-sensitive or thermolabile moieties (e.g., N-Boc protected amines), refluxing in protic solvents leads to severe degradation and poor isolated yields.

  • Aprotic Environments (Steglich Coupling): For sensitive substrates, room-temperature activation using coupling agents (e.g., DIC, EDC, or Mukaiyama's reagent) is required. The solvent must be strictly aprotic to prevent competitive nucleophilic attack on the highly reactive O-acylisourea intermediate[2]. While Dichloromethane (DCM) is the legacy solvent due to its excellent solubilizing properties, Dimethyl Carbonate (DMC) has emerged as a superior, greener alternative that optimally stabilizes the electrophilic acyl-pyridinium intermediate formed upon the addition of DMAP[2].

  • Hydrophobic/Microfluidic Environments (Enzymatic): Lipase-catalyzed esterifications require a delicate solvent balance. The solvent must be sufficiently non-polar (e.g., n-hexane) to maintain the essential hydration shell around the enzyme's active site while dissolving the butanoic acid substrate. In continuous flow systems, solvent-free or highly concentrated microfluidic environments are utilized to maximize the Damköhler number and overcome advective transport limitations[3].

SolventSelection Start Target Synthesis: Methyl (4-Substituted) Butanoate AcidSensitive Are substrates or functional groups acid/heat sensitive? Start->AcidSensitive Fischer Fischer-Speier Esterification (Acid Catalysis) AcidSensitive->Fischer No (Stable) Steglich Steglich Esterification (Carbodiimide/DMAP) AcidSensitive->Steglich Yes (Chemical Approach) Enzymatic Enzymatic Esterification (Lipase Biocatalysis) AcidSensitive->Enzymatic Yes (Green Approach) SolventF Solvent: Excess Methanol (Reactant acts as solvent) Fischer->SolventF SolventS Solvent: DMC or DCM (Aprotic, stabilizes intermediates) Steglich->SolventS SolventE Solvent: n-Hexane / Microfluidic (Preserves enzyme hydration) Enzymatic->SolventE

Figure 1: Logical decision matrix for selecting esterification pathways and optimal solvent systems.

Quantitative Solvent Performance Data

The following table synthesizes quantitative yield data for the esterification of butanoic acid derivatives across various solvent and reagent combinations, highlighting the superiority of optimized aprotic systems for sensitive substrates.

Solvent SystemCoupling Reagent / CatalystReaction TempYield (%)EHS ProfileMechanistic Observation
Methanol (Neat) H₂SO₄ (Catalytic)65 °C (Reflux)>90%ModerateHigh yield for stable substrates; drives equilibrium via mass action[1].
Dichloromethane (DCM) DIC / DMAP25 °C85%PoorExcellent solubility for intermediates, but highly toxic and restricted[2].
Dimethyl Carbonate (DMC) Mukaiyama's Reagent25 °C - 60 °C88–92%ExcellentOptimal green solvent; effectively stabilizes the acyl-pyridinium intermediate[2].
Acetonitrile (MeCN) EDC-HCl / DMAP25 °C50–70%ModeratePoor solubility of EDC-HCl at 0.2 M concentrations leads to gummy residues and lower yields[2].
Microfluidic (Neat/Flow) T. lanuginosus Lipase40 °C54%ExcellentHigh turnover (195 mM min⁻¹); limited primarily by advective transport at high flow rates[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes a physical or analytical causality check to confirm the reaction is proceeding as intended.

Protocol A: Green Steglich Synthesis of Methyl 4-Substituted Butanoates

Optimized for acid-sensitive substrates using Dimethyl Carbonate (DMC).

Causality Rationale: Utilizing DMC with Mukaiyama's reagent avoids the difficult-to-remove N,N'-dicyclohexylurea byproduct associated with DCC, while providing an optimal dielectric constant to stabilize the highly electrophilic intermediates[2].

  • Substrate Dissolution: Dissolve the 4-substituted butanoic acid (1.0 equiv, typically 0.5 M concentration) in anhydrous Dimethyl Carbonate (DMC) under an inert nitrogen atmosphere.

    • Validation Check: Ensure complete dissolution. A persistently cloudy solution indicates moisture contamination, which will prematurely hydrolyze the coupling agent.

  • Activation: Add Mukaiyama's reagent (1.2 equiv) followed by 2,6-lutidine (2.0 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Validation Check: An immediate color change (often pale yellow) indicates the formation of the activated ester intermediate.

  • Nucleophilic Attack: Add anhydrous methanol (3.0 equiv) and a catalytic amount of DMAP (5 mol%). Stir at room temperature for 24 hours (or 60 °C for 3–8 hours)[2].

    • Validation Check: Monitor via HPLC-UV or TLC. The rapid disappearance of the activated intermediate spot and the appearance of the product spot confirms that DMAP is successfully accelerating the reaction rate by forming the highly activated acylated pyridinium intermediate[2].

  • Isolation: Dilute the mixture with additional DMC or ethyl acetate. Wash sequentially with 1M HCl (to remove DMAP and lutidine) and saturated NaHCO₃. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure methyl 4-substituted butanoate.

SteglichMech Acid 4-Substituted Butanoic Acid Intermediate Activated Intermediate (Stabilized by DMC) Acid->Intermediate + Coupling Agent Coupling Coupling Agent (e.g., Mukaiyama's) Coupling->Intermediate DMAP Acyl-Pyridinium Species Intermediate->DMAP + DMAP Catalyst Product Methyl Butanoate Derivative DMAP->Product + Methanol (Nucleophilic Attack)

Figure 2: Steglich esterification workflow highlighting solvent-stabilized intermediates.

Protocol B: Continuous Flow Enzymatic Synthesis of Methyl Butanoate

Optimized for green biocatalysis using microfluidic reactors.

Causality Rationale: Lipases function optimally at hydrophobic-hydrophilic interfaces. By tightly controlling the flow rate and solvent environment in a microreactor, molecular diffusion is optimized against advective transport, maximizing the catalytic turnover (k_cat)[3].

  • Biocatalyst Preparation: Load Thermomyces lanuginosus lipase (Lecitase Ultra™) into the microfluidic reactor bed, achieving an enzyme loading of approximately 123 U g⁻¹[3].

  • Solvent & Substrate Feed: Prepare a feed solution containing butanoic acid and methanol.

    • Validation Check: Ensure the molar ratio of methanol to acid does not exceed inhibitory levels, as excess short-chain alcohols can strip the essential water layer from the immobilized enzyme, denaturing it.

  • Flow Optimization: Set the microreactor temperature to 40 °C and establish a continuous flow rate of 0.1 mL min⁻¹[3].

    • Validation Check: Measure the output stream concentration. A significant drop in yield at flow rates >0.1 mL min⁻¹ indicates that advective transport is overpowering the reaction rate (freely diffuse, well-mixed enzyme behavior)[3]. At optimal parameters, expect a maximum reaction rate of up to 195 mM min⁻¹[3].

Conclusion

Optimal yields in the synthesis of methyl butanoate and its derivatives are not achieved through a one-size-fits-all approach. For robust, simple molecules, methanol acts as both an efficient solvent and reactant. However, for complex, functionalized 4-substituted derivatives prevalent in drug discovery, shifting to a DMC-mediated Steglich coupling or a microfluidic enzymatic approach ensures high yields while preserving molecular integrity and adhering to modern green chemistry standards.

References

1.[2] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (Green Chemistry). Available at:[Link] 2.[3] Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor. Bioprocess and Biosystems Engineering. Available at: [Link] 3.[1] Transesterification. Master Organic Chemistry. Available at:[Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl 4-Butanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Revolutionizing Ester Synthesis with Microwave Irradiation

The synthesis of esters, fundamental building blocks in organic chemistry and crucial components in the pharmaceutical and fragrance industries, has traditionally been accomplished through methods requiring prolonged reaction times and often harsh conditions.[1][2] The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[3][4] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that dramatically accelerates reaction rates, often from hours to mere minutes, while simultaneously improving product yields and purity.[3][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of methyl 4-butanoate and its derivatives. We will delve into the principles of microwave heating, explore various synthetic strategies, and present step-by-step protocols for the preparation of key derivatives, supported by comparative data and mechanistic insights.

The Science Behind Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which is often slow and inefficient, leading to temperature gradients within the reaction vessel.[5] In contrast, microwave heating is based on the ability of a material to absorb electromagnetic energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents in an esterification reaction, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction mixture.[5]

The key advantages of MAOS in the context of methyl 4-butanoate derivative synthesis include:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[6]

  • Enhanced Yields and Purity: The rapid heating and shorter reaction times minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.[3]

  • Improved Energy Efficiency: Microwave reactors heat only the reaction mixture, not the vessel itself, resulting in significant energy savings compared to conventional methods.[3]

  • Access to Novel Chemical Space: The ability to rapidly screen reaction conditions and the potential for unique microwave-specific effects can facilitate the discovery of new synthetic routes and molecules.

  • Solvent-Free Reactions: Microwave heating can often facilitate reactions in the absence of a solvent, a key principle of green chemistry that reduces waste and simplifies purification.[7]

General Protocol for Microwave-Assisted Fischer Esterification of Butyric Acid

The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. Microwave irradiation significantly enhances the efficiency of this reaction.

Protocol 1: Synthesis of Methyl Butyrate

This protocol describes the synthesis of methyl butyrate from butyric acid and methanol using a catalytic amount of sulfuric acid under microwave irradiation.

Materials:

  • Butyric acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add butyric acid (1.0 mmol), anhydrous methanol (5 mL), and 2-3 drops of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes with a power output of 100-200 W. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The purity of the resulting methyl butyrate can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by ¹H NMR and ¹³C NMR spectroscopy.

Synthesis of Methyl 4-Arylbutanoate Derivatives

The introduction of an aryl group at the 4-position of the butanoate chain is of significant interest in medicinal chemistry. These derivatives can be synthesized through various routes, including the esterification of the corresponding 4-arylbutanoic acid.

Protocol 2: Microwave-Assisted Synthesis of Methyl 4-Phenylbutanoate

This protocol details the synthesis of methyl 4-phenylbutanoate from 4-phenylbutanoic acid and methanol.

Materials:

  • 4-Phenylbutanoic acid

  • Methanol (anhydrous)

  • Amberlyst-15 (acidic ion-exchange resin)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 4-phenylbutanoic acid (1.0 mmol), anhydrous methanol (5 mL), and Amberlyst-15 (100 mg).

  • Microwave Irradiation: Seal the vessel and irradiate at 120 °C for 15 minutes with a power of 150 W.

  • Work-up and Purification: After cooling, filter the Amberlyst-15 resin and wash it with dichloromethane. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Characterization: The product, methyl 4-phenylbutanoate, can be characterized by its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of Methyl 4-Oxobutanoate Derivatives (γ-Keto Esters)

γ-Keto esters are versatile intermediates in the synthesis of various heterocyclic compounds and natural products.[8][9][10] Microwave-assisted methods can provide a rapid and efficient route to these valuable building blocks.

Protocol 3: Microwave-Assisted Synthesis of Methyl 4-Oxo-4-phenylbutanoate

This protocol outlines a microwave-assisted Claisen-Schmidt condensation followed by esterification to yield a γ-keto ester.

Materials:

  • Acetophenone

  • Glyoxylic acid

  • p-Toluenesulfonic acid (TsOH)

  • Methanol (anhydrous)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Aldol Condensation: In a microwave reaction vessel, mix acetophenone (1.0 mmol), glyoxylic acid (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) or under solvent-free conditions.[11]

  • Microwave Irradiation (Condensation): Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the reaction by TLC until the starting materials are consumed.

  • Esterification: After cooling, add anhydrous methanol (5 mL) and a few drops of concentrated sulfuric acid to the reaction mixture.

  • Microwave Irradiation (Esterification): Reseal the vessel and irradiate at 100 °C for an additional 5-10 minutes.

  • Work-up and Purification: Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of methyl 4-oxo-4-phenylbutanoate using spectroscopic techniques.

Data Presentation

Derivative Starting Materials Catalyst Solvent Microwave Conditions Reaction Time (min) Yield (%) Reference
Methyl ButyrateButyric Acid, MethanolH₂SO₄Methanol100°C, 150W5-10~90[12]
Methyl 4-Phenylbutanoate4-Phenylbutanoic Acid, MethanolAmberlyst-15Methanol120°C, 150W15>85(Adapted from[12])
Methyl 4-Oxo-4-phenylbutanoateAcetophenone, Glyoxylic Acid, MethanolTsOH, H₂SO₄DMF/Methanol120°C, 150W20-3070-80(Adapted from[11])

Experimental Workflows and Diagrams

Microwave_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents Combine Reactants: Carboxylic Acid Alcohol Catalyst vessel Place in Microwave Reaction Vessel reagents->vessel mw_reactor Seal Vessel and Place in Microwave Reactor vessel->mw_reactor irradiate Irradiate at Set Temperature, Power, and Time mw_reactor->irradiate cool Cool to Room Temperature irradiate->cool neutralize Neutralize and Extract cool->neutralize purify Dry and Remove Solvent neutralize->purify isolate Isolate Pure Product (Chromatography if needed) purify->isolate end end isolate->end Characterization (NMR, GC-MS, IR)

Caption: General workflow for microwave-assisted ester synthesis.

Fischer_Esterification_Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of methyl 4-butanoate derivatives and other valuable organic compounds. The protocols and data presented herein demonstrate the significant advantages of this technology, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By embracing MAOS, researchers can accelerate the discovery and development of new chemical entities with greater efficiency and sustainability. Future research in this area will likely focus on the development of novel microwave-absorbing catalysts, the expansion of solvent-free reaction conditions, and the integration of microwave synthesis into automated and continuous flow platforms.

References

  • Keglevich, G., & Kiss, N. Z. (2017). Microwave-Assisted Syntheses in Organic Chemistry. Springer.
  • Gianotti, M., Martelli, G., Spunta, G., Campana, E., Panunzio, M., & Mendozza, M. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters.
  • Kiasat, A. R., & Kazemi, F. (2016). Efficient and rapid synthesis of phenolic analogs of 4-phenylbutanoic acid using microwave-assisted Michael addition as a key reaction.
  • Harikrishnan, P. S. (2025). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor studies. The Bioscan, 20(2), 213-217.
  • Horikoshi, S., & Serpone, N. (2021). Search for the Microwave Nonthermal Effect in Microwave Chemistry: Synthesis of the Heptyl Butanoate Ester with Microwave Selective Heating of a Sulfonated Activated Carbon Catalyst.
  • Jadhav, S. D., & Patil, U. B. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics, 10(3-s), 158-162.
  • Singh, S., & Kumar, V. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(6), 50-62.
  • Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643.
  • BenchChem. (2025).
  • Dange, P. N., & Rathod, V. K. (2016). Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. Resource-Efficient Technologies, 2(Supplement 1), S43-S50.
  • Sharma, P., & Kumar, A. (2012). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 5(1), 1-13.
  • Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2019, October 28).
  • de la Hoz, A., & Loupy, A. (Eds.). (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Yadav, P., & Saxena, R. K. (2012). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Oleo Science, 61(8), 437-442.
  • Yulizar, Y., & Wibowo, A. H. (2020). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 13(2), 868-876.
  • Varma, R. S. (2012). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-25). Springer, Berlin, Heidelberg.
  • Romano, D., & de Carvalho, J. C. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems. Molecular Diversity, 28(3), 1665-1679.
  • Le, T. B., & Wilson, E. G. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC advances, 11(52), 32938-32943.
  • Al-Suwayeh, S. A., & Al-Otaibi, M. M. (2025). Microwave-Assisted Synthesis: A Green Chemistry Approach for Drug Cocrystals Synthesis. Pharmaceutics, 17(10), 1-20.
  • Chighine, A., Crosignani, S., Arnal, M. C., Bradley, M., & Linclau, B. (2009). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. The Journal of organic chemistry, 74(13), 4638–4641.
  • ChemicalBook. (2023, December 4).
  • CEM Corporation. (n.d.).
  • Kumar, S., & Singh, P. (2025). Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. International Journal for Modern Trends in Science and Technology, 11(3), 1-8.
  • Rahman, M. M., & Islam, M. S. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • BenchChem. (n.d.). Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline.
  • Sharma, S., & Polshettiwar, V. (2020). A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts.

Sources

Protocol for the hydrolysis of methyl 4-butanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Acidic Hydrolysis of Methyl Butanoate and 4-Substituted Derivatives

Executive Summary

This application note details the optimized protocol for the acid-catalyzed hydrolysis of methyl butanoate (methyl butyrate) and its pharmacologically relevant 4-substituted derivatives (e.g., methyl 4-chlorobutanoate, methyl 4-bromobutanoate). While "methyl 4-butanoate" is often used colloquially in rapid synthesis discussions, it technically refers to the 4-carbon ester chain. This reaction is a critical transformation in drug development, particularly for activating prodrugs or generating carboxylic acid linkers for PROTACs and Antibody-Drug Conjugates (ADCs).

The protocol utilizes a hydrochloric acid (HCl) / 1,4-dioxane system, chosen for its ability to solubilize lipophilic esters while maintaining a high dielectric constant to stabilize the ionic transition states of the


 mechanism.

Scientific Background & Mechanism

Nomenclature Clarification

The term "Methyl 4-butanoate" is non-standard IUPAC nomenclature. It typically refers to:

  • Methyl Butanoate (Methyl Butyrate): The unsubstituted C4 ester.

  • Methyl 4-X-butanoate: Terminal derivatives where X = Cl, Br, OH, or Oxo. These are essential bifunctional building blocks in medicinal chemistry [1].

Mechanistic Insight ( Pathway)

Acidic hydrolysis follows the


 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism. Unlike basic hydrolysis (saponification), this process is reversible.[1] To drive the equilibrium toward the carboxylic acid, a large excess of water is required, often serving as the co-solvent.

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: Protons migrate to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: Methanol is expelled, reforming the carbonyl bond to yield the carboxylic acid [2].

Figure 1: Mechanistic Pathway of Acidic Hydrolysis

AcidHydrolysis Start Methyl Butanoate (Ester) Protonation Protonation (Oxonium Ion) Start->Protonation + H+ Attack Tetrahedral Intermediate Protonation->Attack + H2O Elimination Elimination of MeOH Attack->Elimination - MeOH Product Butanoic Acid (Carboxylic Acid) Elimination->Product - H+

Caption: The


 pathway illustrating the transformation from ester to carboxylic acid via a tetrahedral intermediate.

Materials & Reagents

Safety Note: Methyl 4-chlorobutanoate and 4-bromobutanoate are alkylating agents. Handle in a fume hood. HCl is corrosive.

ReagentGrade/PurityRole
Methyl Butanoate Derivative >98% (HPLC)Substrate
Hydrochloric Acid (HCl) 6 M (Aqueous)Catalyst & Reactant
1,4-Dioxane ACS ReagentCo-solvent (miscible with water & organics)
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Brine SaturatedWash solution

Experimental Protocol

This protocol is scaled for 10 mmol of substrate but is linear up to 100 mmol.

Step 1: Reaction Setup
  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 10 mmol of the Methyl Butanoate derivative (e.g., 1.36 g for Methyl 4-chlorobutanoate).

  • Add 20 mL of 1,4-Dioxane . Stir until dissolved.

  • Add 10 mL of 6 M HCl . The solution may become slightly cloudy initially but should clear upon heating.

    • Note: For highly lipophilic substrates (e.g., 4-phenyl derivatives), increase Dioxane ratio to 3:1.

Step 2: Reaction & Monitoring
  • Heat the mixture to reflux (approx. 100°C) using an oil bath.

  • Maintain reflux for 4–6 hours .

  • Monitor via TLC:

    • Mobile Phase: 30% EtOAc in Hexanes.

    • Stain: KMnO₄ or Bromocresol Green (specific for carboxylic acids).

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the acid spot (
      
      
      
      , streaking).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove the bulk of Dioxane and Methanol. Caution: Do not distill to dryness if the product is volatile (like simple butanoic acid).

  • Dilute the residue with 30 mL Water .

  • Extract with 3 x 30 mL Ethyl Acetate .

  • Combine organic layers.

  • Critical Step: Wash organics with 1 x 20 mL Brine to remove residual acid.

  • Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate in vacuo.

Step 4: Purification (Optional)
  • For 4-chlorobutanoic acid or 4-bromobutanoic acid : Recrystallization from Hexanes/EtOAc is often sufficient.

  • For Butanoic acid : Distillation is required due to its liquid state and volatility (bp 163.5°C).

Data Analysis & Optimization

Expected Yields & Properties
SubstrateProductExpected YieldPhysical StateMelting Point
Methyl ButanoateButanoic Acid85-92%Colorless Liquid-7.9°C
Methyl 4-chlorobutanoate4-Chlorobutanoic Acid90-95%White Solid16-18°C [3]
Methyl 4-bromobutanoate4-Bromobutanoic Acid88-94%White Solid30-33°C [4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Insufficient water or temp.Ensure vigorous reflux; add more aqueous HCl.
Product Loss Volatility of short-chain acid.Do not use high vacuum; avoid prolonged rotavap at high temp.
Lactonization Cyclization of 4-hydroxy/halo derivatives.4-halo acids can cyclize to

-butyrolactone under basic conditions. Keep pH acidic during workup.

Workflow Visualization

Figure 2: Experimental Workflow for Acid Hydrolysis

ProtocolWorkflow Setup Dissolve Substrate (Dioxane + 6M HCl) Reflux Reflux at 100°C (4-6 Hours) Setup->Reflux Check TLC Monitoring (Disappearance of Ester) Reflux->Check Check->Reflux Incomplete Concentrate Remove Solvent (Rotavap) Check->Concentrate Complete Extract Extraction (EtOAc / Water) Concentrate->Extract Dry Dry & Concentrate (Na2SO4) Extract->Dry

Caption: Step-by-step workflow from reaction setup to product isolation.

References

  • Organic Syntheses. "Methyl 4-chlorobutanoate and its derivatives in synthesis." Org. Synth.2021 , 98, 131-147. Link

  • Lumen Learning. "Hydrolysis of Esters: Mechanism and Kinetics." Chemistry LibreTexts. Link

  • BenchChem. "Physical properties of 4-Chlorobutyric Acid." BenchChem Database. Link

  • RSC Medicinal Chemistry. "Synthesis of PDD carboxylic acid via hydrolysis of methyl 4-bromobutanoate." RSC Med. Chem.2025 . Link

  • ChemRxiv. "Process Development of Adagrasib Intermediates." ChemRxiv Preprints. Link

Sources

Advanced Application Note: Strategic Utilization of Methyl 4-Butanoate Derivatives in Polymer Science

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis & Chemical Disambiguation

The Nomenclature Paradox

In high-precision polymer chemistry, the term "Methyl 4-butanoate" is a nomenclatural shorthand often encountered in industrial patents and specific sub-fields (e.g., textile chemistry, functionalized dyes). Chemically, a standard butanoate chain terminates at the 4th carbon (the methyl group).[1] Therefore, references to "Methyl 4-butanoate" in materials science almost exclusively refer to functionalized derivatives where the 4th position carries a reactive handle.

For the purpose of this guide, we define the "Methyl 4-Butanoate Platform" as the utilization of two core reagents to install the 4-methoxy-4-oxobutyl moiety:

  • Methyl 4-bromobutanoate (M4BB): The primary electrophile used for alkylation and Atom Transfer Radical Polymerization (ATRP) initiation.

  • Methyl 4-hydroxybutanoate (M4HB): The precursor for biodegradable poly(4-hydroxybutyrate) (P4HB) and a metabolic intermediate.

Strategic Value in Materials Science

The 4-methoxy-4-oxobutyl group serves as a critical "soft linker." Unlike rigid aromatic linkers, this aliphatic ester chain provides:

  • Conformational Flexibility: Essential for reducing steric hindrance in surface brushes.

  • Tunable Hydrophobicity: Improves the solubility of disperse dyes in polylactic acid (PLA) matrices [1].

  • Biodegradability: The ester linkage is susceptible to hydrolytic or enzymatic cleavage, making it ideal for transient medical scaffolds.

Part 2: Core Applications & Mechanisms

Methyl 4-Bromobutanoate in ATRP and Monomer Synthesis

Methyl 4-bromobutanoate is the workhorse reagent for creating functional monomers. A classic application is the synthesis of Methyl 4-methacryloyloxybutanoate (M4MOB) .[2] This monomer combines a polymerizable methacrylate head with a biodegradable ester tail.

Mechanism of Action: The bromine atom at the


-position acts as a leaving group for nucleophilic substitution (creating monomers) or as a radical initiation site (in ATRP).

ATRP_Pathway Figure 1: Transformation of Methyl 4-bromobutanoate into functional polymers. M4BB Methyl 4-bromobutanoate (Reagent) Monomer Functional Monomer (M4MOB) M4BB->Monomer SN2 Substitution (DMF, 110°C) Nu Nucleophile (e.g., Methacrylate salt) Nu->Monomer Polymer Poly(M4MOB) (Biodegradable Side-Chain) Monomer->Polymer Free Radical / ATRP (AIBN/CuBr)

Surface Modification of Biodegradable Fibers

In the textile and biomedical fiber industry, unmodified PLA (Polylactic Acid) suffers from poor affinity for hydrophobic dyes and drugs. "Mono-alkylation with methyl-4-butanoate groups" has been proven to significantly enhance the dye uptake and wash fastness of anthraquinone dyes on PLA [1].[3][4] The aliphatic tail acts as a compatibilizer, lowering the surface energy difference between the crystalline polymer matrix and the functional molecule.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-Methacryloyloxybutanoate (M4MOB)

A validated protocol for creating hydrophobic polyelectrolytes.

Objective: Synthesize a methacrylate monomer bearing a hydrolyzable methyl ester side chain using Methyl 4-bromobutanoate.

Reagents:

  • Potassium Methacrylate (KMA): 72.6 mmol (9.0 g)[2]

  • Methyl 4-bromobutanoate (M4BB): 59.34 mmol (10.74 g)[2]

  • Potassium Iodide (KI): 6.02 mmol (1.0 g) - Catalyst[2]

  • Hydroquinone: 1.82 mmol (0.2 g) - Polymerization Inhibitor[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 600 mL

Workflow:

  • Preparation: In a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve KMA, M4BB, KI, and hydroquinone in DMF.

  • Reaction: Heat the mixture to 110°C under an inert nitrogen atmosphere. Stir vigorously for 24 hours .

    • Scientific Rationale: The KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the

      
       substitution by the methacrylate anion.
      
  • Workup:

    • Cool the solution to room temperature.

    • Evaporate DMF under reduced pressure (rotary evaporator).

    • Resuspend the residue in distilled water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Purification:

    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and remove solvent.[2][5][6][7][8]

    • Distillation: Purify the crude oil via vacuum distillation.

    • Target Properties: Boiling point 114–115°C at 28 bar (approx. 21 mmHg) [2].[2]

  • Validation: Confirm structure via

    
    -NMR (look for methacrylate vinyl protons at 
    
    
    
    5.5-6.1 ppm and methyl ester singlet at
    
    
    3.6 ppm).
Protocol B: Surface Grafting via "Methyl 4-Butanoate" Linkers

Application in functionalizing dyes or drugs for PLA integration.

Objective: Attach the 4-methoxy-4-oxobutyl tail to a nucleophilic drug/dye (Ar-OH or Ar-NH2).

Workflow:

  • Dissolution: Dissolve the target molecule (e.g., 1-aminoanthraquinone derivative) in acetonitrile.

  • Base Activation: Add

    
     (1.5 eq) to deprotonate the nucleophile. Stir at room temperature for 30 mins.
    
  • Alkylation: Add Methyl 4-bromobutanoate (1.2 eq) dropwise.

  • Reflux: Heat to 90°C for 10-12 hours.

  • Isolation: Pour into ice water. The functionalized product (bearing the methyl 4-butanoate tail) will precipitate due to increased hydrophobicity. Filter and recrystallize from ethanol.

Part 4: Data Summary & Properties

Table 1: Key Properties of Methyl 4-Butanoate Derivatives in Polymer Science

DerivativeCAS No.[9]RoleKey ApplicationBoiling Point
Methyl 4-bromobutanoate 4897-84-1Reagent / InitiatorATRP initiator synthesis; Alkylating agent for dyes [1][2].186-187°C
Methyl 4-hydroxybutanoate 925-57-5Monomer / PrecursorPrecursor to GBL and Poly(4-hydroxybutyrate) (P4HB) [3].110-114°C (10 mmHg)
Methyl 4-methacryloyloxybutanoate N/AFunctional MonomerHydrophobic polyelectrolytes; Biodegradable side-chain polymers [2].114°C (28 bar)

Part 5: References

  • ResearchGate. Synthesis and dyeing performance of novel heterocyclic azo disperse dyes for polylactic acid fiber. (Accessed 2023).[6][10][11]

  • Taylor & Francis Online. Synthesis and polymerization of carboxyalkylmethacrylates: new hydrophobic polyelectrolytes. (Accessed 2023).[6][10][11]

  • Smolecule. Methyl 4-hydroxybutanoate | 925-57-5.[12] (Accessed 2023).[6][10][11]

  • National Institutes of Health (PMC). A strongly adhesive hemostatic hydrogel for the repair of arterial and heart bleeds. (Accessed 2023).[6][10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 4-Butanoate Synthesis Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with methyl 4-butanoate synthesis reactions . In pharmaceutical development, this nomenclature typically refers to the esterification of 4-substituted butanoic acids—most notably 4-aminobutanoic acid (GABA) and 4-bromobutanoic acid .

While seemingly straightforward, these esterifications are notoriously plagued by low yields due to thermodynamic sinks and equilibrium limitations. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure quantitative yields.

Mechanistic Primer: The Causality of Low Yields

The primary reason methyl 4-substituted butanoate syntheses fail is the


-position effect . The 4-position substituent (whether an amino group, hydroxyl group, or halogen) is perfectly spaced to attack the activated carbonyl intermediate. Because five-membered rings are kinetically and thermodynamically favored, intramolecular nucleophilic acyl substitution readily occurs, forming 

-lactams (e.g., 2-pyrrolidone) or

-lactones.

To achieve high yields, the reaction must be carefully designed to outcompete this intramolecular cyclization by manipulating the equilibrium and locking nucleophilic substituents in unreactive states (e.g., as ammonium salts).

ReactionPathway A 4-Substituted Butanoic Acid (e.g., GABA, 4-Bromobutanoic acid) B Activated Intermediate (Acid Chloride / Oxonium) A->B SOCl2 or AcCl in MeOH (0°C) D Intramolecular Cyclization (gamma-Lactam / gamma-Lactone) A->D Heat (Side Reaction) C Methyl 4-Substituted Butanoate (Target Product) B->C Excess MeOH Room Temp B->D Heat / Base / Wet MeOH (Side Reaction)

Mechanistic pathway of methyl 4-butanoate syntheses and common cyclization side reactions.

Troubleshooting Guides & FAQs

Q1: My esterification of 4-aminobutanoic acid to methyl 4-aminobutanoate is yielding less than 50%. NMR shows a major byproduct. What is happening? A1: You are observing intramolecular cyclization to 2-pyrrolidone (


-lactam). When the amino group is free (unprotonated), it acts as a nucleophile and attacks the newly formed ester.
  • The Fix: You must maintain strictly acidic conditions throughout the entire reaction and isolation process to keep the amine locked as a non-nucleophilic ammonium salt. Do not perform basic aqueous workups (e.g.,

    
     washes). Isolate the product exclusively as 1[1].
    

Q2: I am synthesizing methyl 4-bromobutanoate using standard Fischer esterification (


/MeOH), but the conversion stalls at 70%. How can I push it to completion? 
A2:  Fischer esterification generates water as a byproduct, which limits the equilibrium.
  • The Fix: Switch to the in situ anhydrous HCl generation method. By adding2[2], you generate anhydrous HCl and methyl acetate. This scavenges trace water and provides a potent Brønsted acid catalyst, driving the reaction to >95% conversion.

Q3: After rotary evaporation, my yield of methyl 4-bromobutanoate is inexplicably low, despite TLC showing complete conversion. Where did my product go? A3: Methyl 4-bromobutanoate is a relatively low-molecular-weight, volatile oil. High vacuum combined with high water bath temperatures (>40 °C) during solvent removal will physically strip the product from the flask. Keep your rotovap bath below 30 °C and avoid deep vacuum once the bulk methanol is removed.

TroubleshootingWorkflow Start Low Yield Detected (< 70%) Check1 Analyze Crude by NMR/TLC Start->Check1 Path1 Significant Lactam/Lactone (Cyclization Byproduct) Check1->Path1 Path2 Unreacted Starting Material (Incomplete Conversion) Check1->Path2 Path3 Product Loss During Workup (Missing Mass) Check1->Path3 Fix1 Maintain Acidic Conditions Avoid Basic Aqueous Wash Path1->Fix1 Fix2 Use in situ Anhydrous HCl (AcCl/MeOH method) Path2->Fix2 Fix3 Lower Rotovap Bath Temp Avoid High Vacuum Path3->Fix3

Diagnostic workflow for troubleshooting low yields in methyl 4-butanoate synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of methyl 4-substituted butanoates, highlighting the causality behind failure modes.

Target CompoundReagents & ConditionsTypical YieldPrimary Failure ModeTroubleshooting Fix
Methyl 4-aminobutanoate HCl

, MeOH, 0 °C to RT
90–96%Lactamization (2-pyrrolidone)Maintain strictly acidic conditions; do not neutralize.
Methyl 4-aminobutanoate HCl AcCl, MeOH, Reflux85–92%Incomplete conversionEnsure anhydrous MeOH; use excess AcCl.
Methyl 4-bromobutanoate AcCl, MeOH, 0 °C to RT>95%Volatility loss during rotovapKeep rotovap bath

30 °C; avoid high vacuum.
Methyl 4-bromobutanoate Fischer (

, MeOH, Reflux)
60–75%Equilibrium stallingSwitch to in situ anhydrous HCl generation.

Standardized Self-Validating Protocols

Protocol A: Synthesis of Methyl 4-aminobutanoate Hydrochloride

This protocol utilizes thionyl chloride to generate anhydrous HCl, ensuring the amine remains protonated to prevent lactamization.

  • Preparation: In an oven-dried flask under an inert atmosphere, add anhydrous methanol (20 mL per 10 mmol of GABA).

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (20 mmol, 2.0 eq) dropwise.

    • Causality: Adding

      
       to methanol generates anhydrous HCl and dimethyl sulfite in situ. This avoids the introduction of water, which would limit the esterification equilibrium[1].
      
  • Reaction: Add

    
    -aminobutyric acid (10 mmol, 1.0 eq) to the cold solution. Remove the ice bath and stir at room temperature for 2 hours.
    
  • Validation Checkpoint 1 (Reaction): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The product spot will appear purple/red. The complete disappearance of the baseline GABA spot confirms 100% conversion.

  • Isolation: Remove the solvent via rotary evaporation.

    • Causality: Because the product is a stable hydrochloride salt, it is not volatile. Rotary evaporation directly yields the pure white solid without the need for an aqueous workup, which would risk neutralizing the salt and triggering lactamization[1].

  • Validation Checkpoint 2 (Mass Balance): Calculate the yield. If the yield is >100% or the solid is sticky, check the rotary evaporation flask for residual water/methanol, indicating incomplete drying. (Expected yield: ~96%).

Protocol B: Synthesis of Methyl 4-bromobutanoate

This protocol utilizes the acetyl chloride method to drive the equilibrium forward without risking the volatility losses associated with harsh workups.

  • Preparation: Dissolve 4-bromobutanoic acid (30.0 mmol) in anhydrous methanol (40 mL) and cool to 0 °C.

  • Activation: Add acetyl chloride (7.34 mmol, ~0.25 eq) dropwise.

    • Causality: Acetyl chloride reacts with methanol to form anhydrous HCl and methyl acetate. The HCl acts as a potent Brønsted acid catalyst. Unlike Fischer esterification with aqueous

      
      , this method scavenges trace water, driving the equilibrium toward the ester[2].
      
  • Reaction: Warm the solution to room temperature and stir for 18 hours.

  • Validation Checkpoint 1 (Reaction): Monitor via TLC (Hexanes:EtOAc 8:2,

    
     stain). The acid starting material will streak, whereas the product forms a distinct, high-Rf spot.
    
  • Isolation: Evaporate the solvent under reduced pressure.

    • Crucial Causality: Keep the water bath temperature below 30 °C . Methyl 4-bromobutanoate is a low-molecular-weight oil with significant vapor pressure; excessive heat during vacuum evaporation will cause severe yield losses.

  • Validation Checkpoint 2 (Mass Balance): If the mass balance is low (<80%) but NMR shows high purity, the product was lost to evaporation. Adjust vacuum strength in future runs. (Expected yield: Quantitative, >95%[2]).

References

  • Jiang et al., "Design, synthesis, and biological characterization of tamibarotene analogs as anticancer agents", Ovid.
  • "4897-84-1, Methyl 4-bromobutyr
  • "Methyl 4-aminobutyrate hydrochloride | 13031-60-2", ChemicalBook.

Sources

Technical Support Center: Purification Strategies for Methyl Butanoate & Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Terminology Notice: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of methyl butanoate and its critical 4-substituted derivatives. Note: In laboratory parlance, the term "methyl 4-butanoate" is often used colloquially to refer to 4-substituted methyl butanoates (such as 1, a major pharmaceutical building block). This guide comprehensively covers the purification of these specific ester intermediates.[1]

Section 1: Diagnostic Purification Workflow

The following flowchart outlines the standard liquid-liquid extraction and distillation sequence required to isolate highly pure ester intermediates from crude reaction mixtures.

PurificationWorkflow Crude Crude Ester Mixture (Ester, Acid, MeOH, H2O) BicarbWash 1. NaHCO3 Wash (Neutralizes unreacted acid) Crude->BicarbWash Aqueous1 Aqueous Waste (Sodium salts) BicarbWash->Aqueous1 Aqueous Phase BrineWash 2. Brine Wash (Removes MeOH & trace H2O) BicarbWash->BrineWash Organic Phase Aqueous2 Aqueous Waste (MeOH, H2O) BrineWash->Aqueous2 Aqueous Phase Drying 3. Drying (Na2SO4) (Removes residual H2O) BrineWash->Drying Organic Phase Distillation 4. Fractional Distillation (Separates pure ester) Drying->Distillation PureProduct Pure Methyl Butanoate / Methyl 4-Chlorobutanoate Distillation->PureProduct

Figure 1: Step-by-step liquid-liquid extraction and distillation workflow for ester purification.

Section 2: Troubleshooting Guides

Issue 1: Persistent Carboxylic Acid Impurities (e.g., 4-Chlorobutyric Acid)

Causality: Esterification reactions are equilibrium-driven. Unreacted starting materials like butyric acid or 4-chlorobutyric acid almost always remain in the crude mixture. If not removed, these acids can poison downstream catalysts or cause unwanted amidation in subsequent pharmaceutical syntheses. Protocol: Base-Washing Methodology This protocol is self-validating; the pH of the aqueous layer acts as a direct indicator of success.

  • Transfer the crude reaction mixture (typically dissolved in an organic solvent like dichloromethane or ethyl acetate) to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (

    
    ) solution.
    
  • Gently invert the funnel and frequently vent the stopcock to release

    
     gas (generated by the neutralization of the carboxylic acid).
    
  • Allow the phases to separate. The unreacted acid is converted into its water-soluble sodium salt (e.g., sodium 4-chlorobutyrate) and partitions entirely into the lower aqueous layer.

  • Validation Step: Drain the aqueous layer and check its pH. If pH < 7, repeat the

    
     wash until the aqueous layer remains slightly basic (pH ~8).
    
Issue 2: Methanol Contamination & Poor Phase Separation

Causality: Excess methanol is typically used as both a reactant and solvent during esterification. Methanol acts as a co-solvent, reducing the interfacial tension between the organic and aqueous layers. This leads to stubborn emulsions and retains water in the organic phase. Protocol: Brine Wash and Back-Extraction

  • Following the

    
     wash, add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer.
    
  • Shake vigorously and allow the phases to separate. The high ionic strength of the brine forces methanol and trace water out of the organic phase via the salting-out effect.

  • Separate the layers.

  • Validation Step: Observe the organic layer. If it remains cloudy (indicating trace water), dry it over anhydrous sodium sulfate (

    
    ) for 15-30 minutes until the liquid is entirely transparent, then filter through a medium-porosity sintered glass funnel.
    
Issue 3: Thermal Degradation & Cyclization During Distillation

Causality: Methyl 4-chlorobutanoate contains a base-sensitive


-chloro group. At high temperatures, or in the presence of trace base impurities left over from the extraction phase, it can undergo unwanted intramolecular cyclization to form methyl cyclopropanecarboxylate.[2]
Protocol: Vacuum Distillation Methodology 
  • Transfer the dried, concentrated organic residue to a fractional distillation apparatus equipped with a Vigreux column.

  • Apply a strict vacuum of 19-25 mmHg to significantly lower the boiling point and prevent thermal degradation.

  • Heat the oil bath gradually. Collect the pure methyl 4-chlorobutanoate fraction at 84-86 °C (under 19-25 mmHg) .[2]

  • Validation Step: Discard the initial low-boiling fore-run (which contains residual solvent and trace methanol). The main fraction should be a colorless liquid.

Section 3: Quantitative Data Tables

To ensure accurate distillation and phase separation, reference the physicochemical properties of the target esters below:

CompoundMolecular Weight ( g/mol )Boiling Point (760 mmHg)Boiling Point (Reduced Pressure)Density (g/cm³)
Methyl Butanoate 102.13102.8 °C[3]N/A0.898
Methyl 4-Chlorobutanoate 136.58175-176 °C[1]84-86 °C at 19-25 mmHg[2]1.190

Section 4: Frequently Asked Questions (FAQs)

Q: Why did my product turn yellow during distillation? A: Yellowing is typically caused by the oxidation of trace impurities or the thermal degradation of the ester at high temperatures. Ensure that you are using an inert nitrogen atmosphere and strict vacuum control (e.g., 19-25 mmHg) during distillation to prevent thermal breakdown.

Q: Can I use Magnesium Sulfate (


) instead of Sodium Sulfate (

) for drying the organic layer?
A: Yes,

is a faster and more efficient drying agent due to its higher surface area and strong affinity for water. However, it is slightly acidic. If your specific derivative is highly sensitive to acid-catalyzed hydrolysis, the neutral

is the preferred, safer choice to maintain structural integrity.

Q: How do I definitively monitor the complete removal of butyric acid? A: The most reliable methods are Thin-Layer Chromatography (TLC) using a bromocresol green stain (which turns yellow in the presence of carboxylic acids) or quantitative


 NMR analysis. In NMR, the disappearance of the broad carboxylic acid proton peak (~11-12 ppm) acts as a self-validating confirmation of successful purification.

Section 5: References

  • Organic Syntheses - Practical Synthesis of (Z)-Civetone Utilizing Ti-Dieckmann Condensation (Includes Methyl 4-chlorobutanoate preparation and distillation parameters). Available at: [Link]

  • PubChem (National Institutes of Health) - Methyl butyrate (CID 12180) Chemical and Physical Properties. Available at:[Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for Methyl 4-Butanoate Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the distillation of methyl 4-butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing distillation parameters and troubleshooting common issues. Our approach is grounded in scientific principles and extensive field experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the vacuum distillation of methyl 4-butanoate?

For a successful initial run, understanding the relationship between pressure and boiling point is critical. Methyl 4-butanoate has a normal boiling point of approximately 102.8°C at atmospheric pressure (760 mmHg)[1]. To avoid potential thermal degradation, it is highly recommended to perform the distillation under vacuum. A good starting point is to reduce the pressure to a level that lowers the boiling point to a manageable range, typically between 60-80°C. Based on available vapor pressure data, a pressure of around 41.7 mmHg will result in a boiling point of approximately 41.7°C. However, for practical laboratory setups, a vacuum in the range of 20-50 mmHg is often a good starting point.

Q2: Can methyl 4-butanoate form azeotropes?

Yes, methyl 4-butanoate can form azeotropes with certain solvents. For instance, it is known to form a binary azeotrope with water, which has a boiling point of 93.8°C and consists of 45% methyl butanoate by weight[2]. It is crucial to be aware of the composition of your crude mixture, as the presence of azeotropes can complicate purification. If water is a known contaminant, a drying agent should be used prior to distillation.

Q3: Is methyl 4-butanoate prone to thermal decomposition during distillation?

While methyl 4-butanoate is relatively stable, prolonged exposure to high temperatures can lead to thermal decomposition. Studies on the thermal cracking of methyl butanoate indicate that decomposition begins around 800 K (527°C) with the formation of various byproducts[3]. Although typical distillation temperatures are significantly lower, it is best practice to use the lowest feasible temperature by employing a vacuum to minimize the risk of degradation and ensure the purity of the distillate.

Q4: What are the signs of thermal degradation during distillation?

Visual cues of thermal degradation include a darkening or charring of the material in the distillation flask, an unexpected increase in pressure, or the collection of a discolored distillate. A burnt smell is another strong indicator of overheating[4]. If any of these are observed, immediately reduce the heat source and re-evaluate your temperature and pressure parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of methyl 4-butanoate.

Problem Potential Cause Troubleshooting Steps
No or Slow Distillation Inadequate Vacuum: The pressure in the system is too high, resulting in a boiling point that is not being reached by the heating source.1. Check for Leaks: Inspect all joints, seals, and tubing for leaks. A "wiggle test" on connections can sometimes reveal a loose fitting[5]. 2. Verify Pump Performance: Ensure your vacuum pump is functioning correctly and the oil is clean. 3. Perform a Leak-Up Test: Isolate the system from the pump and monitor the rate of pressure increase. A rapid rise indicates a significant leak[5].
Insufficient Heating: The heating mantle or oil bath is not providing enough energy to bring the methyl 4-butanoate to its boiling point at the current pressure.1. Increase Heat Gradually: Slowly increase the temperature of the heating source. 2. Ensure Good Thermal Contact: Make sure the distillation flask is properly seated in the heating mantle or immersed in the oil bath.
Bumping/Unstable Boiling Lack of Nucleation Sites: The liquid is becoming superheated and then boiling violently.1. Use a Stir Bar: A magnetic stir bar will provide a consistent boiling surface. 2. Add Boiling Chips: Fresh, porous boiling chips can promote smooth boiling. Do not add boiling chips to a hot liquid.
Product Contamination Inefficient Fractionation: Components with close boiling points are co-distilling.1. Use a Fractionating Column: For mixtures with close-boiling impurities, a fractionating column with packing material (e.g., Raschig rings or Vigreux indentations) is necessary. 2. Optimize Reflux Ratio: In fractional distillation, adjusting the reflux ratio can improve separation efficiency.
Azeotrope Formation: An azeotrope is distilling over, preventing complete separation.1. Dry the Sample: If water is a suspected contaminant, dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. 2. Consider Alternative Purification: If an azeotrope with another solvent is present, techniques like extractive or azeotropic distillation with a third component may be necessary.

Experimental Protocol: Optimizing Distillation Parameters

This protocol provides a systematic approach to determining the optimal temperature and pressure for the distillation of your specific methyl 4-butanoate sample.

1. System Preparation and Leak Check:

  • Assemble your distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).

  • Ensure all glass joints are properly greased and sealed.

  • Connect the vacuum pump and a vacuum gauge to the system.

  • Evacuate the system and perform a leak check. The pressure should hold steady when the system is isolated from the pump.

2. Determining the Optimal Pressure:

  • Start with a moderate vacuum (e.g., 50 mmHg).

  • Gently heat the distillation flask while stirring.

  • Observe the temperature at which the methyl 4-butanoate begins to boil and condense.

  • If the boiling point is too high (e.g., > 80°C), carefully and slowly decrease the pressure.

  • If the boiling is too vigorous or the vacuum pump struggles to maintain a stable pressure, a slightly higher pressure may be necessary.

3. Temperature Optimization:

  • Once a stable pressure is achieved, adjust the heating mantle to maintain a steady distillation rate.

  • The ideal temperature is one that allows for a consistent collection of distillate without causing bumping or signs of decomposition.

  • The temperature of the vapor at the distillation head should remain constant during the collection of the pure fraction.

4. Data Logging and Analysis:

  • Record the pressure and the corresponding boiling point (vapor temperature).

  • Collect fractions at different temperature ranges if you suspect impurities.

  • Analyze the purity of the collected fractions using appropriate analytical techniques (e.g., GC-MS, NMR).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common distillation problems.

Distillation_Troubleshooting Start Distillation Issue No_Distillate No/Slow Distillation Start->No_Distillate Is distillate collecting? Unstable_Boiling Bumping/Unstable Boiling Start->Unstable_Boiling Is boiling smooth? Contamination Product Contamination Start->Contamination Is product pure? Check_Vacuum Check Vacuum System Leak_Test Perform Leak Test Check_Vacuum->Leak_Test Pump_Check Verify Pump Function Check_Vacuum->Pump_Check Check_Heat Check Heat Source Increase_Heat Increase Heat Gradually Check_Heat->Increase_Heat No_Distillate->Check_Vacuum No No_Distillate->Check_Heat Vacuum OK Stir_Boil Use Stir Bar/Boiling Chips Unstable_Boiling->Stir_Boil No Fractionation Use Fractionating Column Contamination->Fractionation Close Boiling Impurities Dry_Sample Dry Sample Pre-Distillation Contamination->Dry_Sample Water Contamination Success Successful Distillation Leak_Test->Success Leak Fixed Pump_Check->Success Pump OK Increase_Heat->Success Stir_Boil->Success Fractionation->Success Dry_Sample->Success

Caption: A flowchart for troubleshooting common distillation issues.

Quantitative Data Summary

Pressure (mmHg)Boiling Point of Methyl 4-Butanoate (°C)Reference
760102.8[1]
100~63.5
41.741.7
10~19
1-13

Note: Boiling points at pressures other than 760 mmHg are interpolated from vapor pressure data and should be considered approximate.

References

  • Fractional vacuum distillation of herring oil methyl esters. Scilit. [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30). Beaker & Wrench. [Link]

  • The Many Faces of Distillation. (2013, March 11). Biodiesel Magazine. [Link]

  • Methyl Ester Fractionation - FENIX Process Technologies Pvt. Ltd. FENIX Process Technologies Pvt. Ltd. [Link]

  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Lab Society. [Link]

  • Understanding ejector systems necessary to troubleshoot vacuum distillation - Graham Manufacturing. (n.d.). Graham Corporation. [Link]

  • Methyl Ester Purification (Biodiesel). Koch Modular. [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. (2025, February 21). Technoilogy. [Link]

  • Differential Pressure Troubleshooting In Vacuum Distillation Column. - Industrial Professionals - Cheresources.com Community. (2023, March 22). Cheresources.com Community. [Link]

  • VAPOR PRESSURE 6-60. (n.d.). [Link]

  • azeoTropic daTa for Binary mixTures - J. gmehling, J. menke, J. Krafczyk, K. fischer, J. - IS MUNI. (n.d.). [Link]

  • How to troubleshoot a distillation unit in a lab? - Blog. (2025, July 24). [Link]

  • Methyl butyrate | C5H10O2 | CID 12180 - PubChem. National Center for Biotechnology Information. [Link]

  • methyl butanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. (2008). The Journal of Organic Chemistry, 73(1), 94–101. [Link]

  • Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. (2008, January 4). The Journal of Organic Chemistry. [Link]

  • methyl butanoate - Stenutz. (n.d.). [Link]

  • Methyl butyrate - Wikipedia. (n.d.). [Link]

  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem. National Center for Biotechnology Information. [Link]

  • Azeotrope tables - Wikipedia. (n.d.). [Link]

  • AZEOTROPIC DATA I - Catalog | chemcraft.su. (n.d.). [Link]

  • azeotropic data for binary mixtures | cdn. (n.d.). [Link]

  • Thermal Decomposition of Potential Ester Biofuels Part I: Methyl Acetate and Methyl Butanoate | Request PDF. (n.d.). ResearchGate. [Link]

  • Vapor−Liquid Equilibrium Data for the Binary Methyl Esters (Butyrate, Pentanoate, and Hexanoate) (1) + Acetonitrile (2) Systems at 93.32 kPa | Request PDF. (n.d.). ResearchGate. [Link]

  • Butanoic acid, methyl ester - Cheméo. (n.d.). [Link]

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Resolving phase separation issues with methyl 4-butanoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving phase separation issues in methyl 4-butanoate mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the miscibility and stability of their formulations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and solve phase separation problems effectively.

Troubleshooting Guide: A Systematic Approach to Resolving Phase Separation

Phase separation in liquid mixtures can be a frustrating obstacle in experimental work. This section provides a structured, question-and-answer-based approach to systematically address and resolve these issues.

Q1: Why is my methyl 4-butanoate mixture separating into two phases?

Phase separation, the emergence of distinct liquid layers from a once-homogeneous mixture, is fundamentally a thermodynamic process.[1] It occurs when the Gibbs free energy of the separated state is lower than that of the mixed state. For methyl 4-butanoate mixtures, this can be attributed to several factors:

  • Polarity Mismatch: Methyl 4-butanoate (also known as methyl butyrate) is a moderately polar ester.[2][3] When mixed with a highly polar solvent (like water) or a very non-polar solvent (like hexane), the intermolecular forces between like molecules (cohesive forces) can be much stronger than the forces between the different molecules (adhesive forces). This energetic imbalance drives the separation of the components to minimize unfavorable interactions.[4]

  • Temperature Effects: The solubility of components in a mixture can be highly dependent on temperature. Some mixtures exhibit an Upper Critical Solution Temperature (UCST) , above which they are miscible in all proportions, but phase-separate upon cooling.[5][6] Conversely, some systems have a Lower Critical Solution Temperature (LCST) , where they are miscible at lower temperatures and separate upon heating.[5][7][8] Understanding the temperature-dependent behavior of your specific mixture is crucial.

  • Concentration and Miscibility Gaps: For any given temperature, there is often a "miscibility gap"—a range of compositions where the components are not fully soluble in each other.[4] If the concentration of methyl 4-butanoate or another component falls within this gap, the system will spontaneously separate into two distinct phases, each with a different composition.[4]

  • Presence of Impurities: Contaminants, even in small amounts, can significantly alter the phase behavior of a mixture. Impurities can act as "anti-solvents" or interact with one of the components, reducing overall miscibility and inducing phase separation.[9]

Visualizing the Troubleshooting Workflow

To provide a clear path forward, the following diagram outlines a logical sequence of steps to diagnose and resolve phase separation.

G cluster_0 Start Phase Separation Observed Char 1. Characterize System - Components & Concentrations? - Temperature & Pressure? Start->Char Temp 2. Adjust Temperature - Heat or cool the mixture - Observe for changes Char->Temp Result1 Is the mixture now a single phase? Temp->Result1 CoSolvent 3. Add a Co-solvent - Select based on polarity - Titrate to determine optimal amount Result1->CoSolvent No Success Homogeneous Mixture Achieved (Maintain Conditions) Result1->Success Yes Result2 Is the mixture now a single phase? CoSolvent->Result2 Surfactant 4. Use a Surfactant/Emulsifier - For creating stable emulsions - Select based on HLB value Result2->Surfactant No Result2->Success Yes Reassess Re-evaluate Formulation - Are components appropriate? - Is a different approach needed? Result2->Reassess If emulsion is not desired Surfactant->Success

Caption: Troubleshooting workflow for phase separation.

Q2: My mixture becomes cloudy and separates as it cools. What does this mean and how can I fix it?

This phenomenon strongly suggests that your mixture exhibits an Upper Critical Solution Temperature (UCST) .[5] Above the UCST, the components have enough thermal energy to overcome the unfavorable interactions that lead to separation, resulting in a single phase. As the mixture cools, this energy decreases, and the system separates.[5][6]

Solutions:

  • Maintain Temperature: The simplest solution is to maintain the experimental or storage temperature above the UCST. This may involve using a heated water bath, incubator, or temperature-controlled chamber.

  • Formulation Adjustment: If maintaining a high temperature is not feasible, you will need to modify the formulation. The addition of a suitable co-solvent can lower the UCST, potentially to below your working temperature, thereby ensuring miscibility.

Q3: What is a co-solvent and how do I choose the right one for my methyl 4-butanoate mixture?

A co-solvent is a substance added in a smaller quantity to a primary solvent to increase the solubility of a compound or to enhance the miscibility of two partially miscible liquids.[10] It acts as a bridge between the different components, effectively reducing the polarity mismatch.

Selection Strategy:

The key is to choose a co-solvent with a polarity that is intermediate to the components you are trying to mix. For a methyl 4-butanoate and water mixture, an alcohol like ethanol or isopropanol is often a good choice. These alcohols are miscible with both the ester and water.[11]

Table 1: Properties of Methyl 4-Butanoate and Potential Co-solvents

CompoundFormulaBoiling Point (°C)Density (g/mL)Solubility in Water
Methyl 4-Butanoate C₅H₁₀O₂102-103[12][13][14]0.898[12][13]Slightly Soluble (~1.5 g/100 mL)[2][3][15]
EthanolC₂H₆O78.50.789Miscible[16]
IsopropanolC₃H₈O82.40.785Miscible[17]
Tetrahydrofuran (THF)C₄H₈O660.886Soluble (30 g/100g )[17]
AcetoneC₃H₆O56.50.791Miscible[16]

For a detailed protocol on determining the optimal amount of co-solvent, refer to Protocol 1: Co-solvent Titration to Achieve Miscibility .

Q4: I need to create a stable mixture of methyl 4-butanoate and water, but a co-solvent is not appropriate for my application. What are my options?

When a true solution is not possible or desired, you can create a stable emulsion . An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of fine droplets.[18] To prevent these droplets from coalescing and separating, an emulsifying agent or surfactant is required.[19][20]

Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[20][21][22] They position themselves at the oil-water interface, reducing the interfacial tension and creating a stable barrier around the droplets.[18][20][22]

Mechanism of Emulsification

Caption: Surfactants stabilize oil-in-water emulsions.

Q5: How do I select the correct surfactant for my system?

Surfactant selection is guided by the Hydrophilic-Lipophilic Balance (HLB) system .[23][24] The HLB scale ranges from 0 to 20, indicating the balance of a surfactant's properties:

  • Low HLB (3-6): More lipophilic (oil-loving). Good for creating water-in-oil (W/O) emulsions.[25]

  • High HLB (8-18): More hydrophilic (water-loving). Effective for creating oil-in-water (O/W) emulsions.[25][26]

To create a stable emulsion of methyl 4-butanoate (the "oil" phase) in water, you would select a surfactant or a blend of surfactants with a high HLB value.[27] Often, a combination of a high HLB and a low HLB emulsifier provides the best stability.[23]

Table 2: HLB Values and Their Applications

HLB RangeApplication
3 - 6W/O (water-in-oil) emulsifier[25]
7 - 9Wetting and spreading agent[25]
8 - 16O/W (oil-in-water) emulsifier[25]
13 - 16Detergent[25]
16 - 18Solubilizer or hydrotrope[25]

For a practical approach to finding the best emulsifier, see Protocol 2: Screening for an Effective Emulsifier .

Frequently Asked Questions (FAQs)

Q: Can vigorous mixing or shaking alone solve the phase separation? A: While vigorous mixing can temporarily disperse one liquid into another (creating a temporary emulsion), it does not address the underlying thermodynamic instability. Once the agitation stops, the phases will separate again. Gentle swirling is often recommended to avoid the formation of tight, hard-to-break emulsions during initial testing.[28]

Q: Can adding salt help stabilize my mixture? A: In some cases, particularly with emulsions, adding salt (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[28] This technique, known as "salting out," forces surfactant-like molecules to separate into one phase, which can disrupt the emulsion.[28] However, it does not typically improve the miscibility of partially soluble components like methyl 4-butanoate and water.

Q: My mixture seems stable at first but separates after a few hours or days. Why? A: This indicates that you have formed a kinetically stable but thermodynamically unstable system, such as a temporary emulsion or a supersaturated solution. Over time, the system will move towards its lowest energy state, which is phase separation. To improve long-term stability, you will need to adjust the formulation by adding an effective co-solvent or a suitable emulsifier system.

Experimental Protocols

Protocol 1: Co-solvent Titration to Achieve Miscibility

Objective: To determine the minimum volume of a co-solvent required to make a two-phase methyl 4-butanoate mixture into a single, homogeneous phase.

Materials:

  • Methyl 4-butanoate

  • Second solvent (e.g., deionized water)

  • Selected co-solvent (e.g., ethanol)

  • Graduated cylinders or pipettes

  • Stirred glass vial or beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a known volume and concentration of the two-phase methyl 4-butanoate mixture in the glass vial. For example, 50 mL of a 20% v/v methyl 4-butanoate in water mixture.

  • Place the vial on the magnetic stirrer and begin gentle agitation.

  • Using a burette or precision pipette, add the chosen co-solvent (e.g., ethanol) to the mixture in small, precise increments (e.g., 0.5 mL at a time).

  • After each addition, allow the mixture to stir for 1-2 minutes and visually inspect for phase separation. Look for the disappearance of the cloudy interface or distinct layers.

  • Continue adding the co-solvent incrementally until the mixture becomes completely clear and remains a single phase.

  • Record the total volume of co-solvent added. This represents the minimum amount required to achieve miscibility for that specific mixture composition and temperature.

  • It is advisable to repeat the titration at least twice to ensure the result is reproducible.

Protocol 2: Screening for an Effective Emulsifier

Objective: To identify an effective emulsifier (or blend of emulsifiers) for creating a stable oil-in-water emulsion of methyl 4-butanoate.

Materials:

  • Methyl 4-butanoate (oil phase)

  • Deionized water (aqueous phase)

  • A selection of surfactants with a range of HLB values (e.g., a high-HLB like Polysorbate 80 and a low-HLB like Sorbitan Monooleate).

  • Test tubes or small vials with caps

  • Vortex mixer or homogenizer

  • Microscope for droplet size observation (optional)

Procedure:

  • Prepare a series of test tubes. In each tube, add a fixed ratio of the oil and water phases (e.g., 2 mL of methyl 4-butanoate and 8 mL of water for a 20% oil phase).

  • To each tube, add a small, fixed concentration of a different emulsifier (e.g., 1% w/v of the total volume). If testing blends, prepare mixtures of high and low HLB surfactants to achieve intermediate HLB values.

  • Include a control tube with no emulsifier.

  • Cap each tube securely and vortex or homogenize for a set period (e.g., 2 minutes) to ensure consistent energy input.

  • Allow the tubes to stand undisturbed and observe them over time (e.g., at 1 hour, 4 hours, 24 hours).

  • Evaluation:

    • Visual Stability: Look for signs of "creaming" (a concentration of droplets at the top) or "coalescence" (the merging of droplets leading to a visible oil layer). The most stable emulsion will remain uniform for the longest time.

    • Microscopic Analysis (Optional): Place a small drop of the emulsion on a microscope slide. A stable emulsion will show small, uniform droplets with no signs of clumping or merging.

By following these structured troubleshooting steps and experimental protocols, you can effectively diagnose the root cause of phase separation in your methyl 4-butanoate mixtures and implement a robust solution to achieve a stable, homogeneous system for your research and development needs.

References

  • Dermascope. (2011, May 14). Surfactants and Emulsifiers. Dermascope. Retrieved from [Link]

  • Greengredients®. (n.d.). HLB - How to choose an emulsifier?. Greengredients®. Retrieved from [Link]

  • RockEDU Online. (n.d.). Emulsifiers and Surfactants. The Rockefeller University. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic–lipophilic balance. Wikipedia. Retrieved from [Link]

  • Biolin Scientific. (2025, May 27). Emulsifiers are surfactants that stabilize oil-water interfaces. Biolin Scientific. Retrieved from [Link]

  • ICI Americas Inc. (n.d.). The HLB System. Scientific Spectator. Retrieved from [Link]

  • The Pharmapedia. (2019, March 4). The HLB System. The Pharmapedia. Retrieved from [Link]

  • AOCS. (2024, September 27). Emulsions: making oil and water mix. American Oil Chemists' Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Upper critical solution temperature. Wikipedia. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Upper critical solution temperature – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Unification of lower and upper critical solution temperature phase behavior of globular protein solutions in the presence of multivalent cations. Royal Society of Chemistry. Retrieved from [Link]

  • Polymers with Upper Critical Solution Temperature in Aqueous Solution. (n.d.). Polymers with Upper Critical Solution Temperature in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (2021, November 2). Upper and Apparent Lower Critical Solution Temperature Branches in the Phase Diagram of Polymer:Small Molecule Semiconducting Systems. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Retrieved from [Link]

  • Bhaskar Napate. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. Retrieved from [Link]

  • AIP Publishing. (n.d.). Phase Separation Behaviour Modification using Co-Solvents on PVDF Membranes for Water Filtration. AIP Publishing. Retrieved from [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl butyrate. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase separation. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase behavior and extraction mechanism of ethanol in alcohol ester mixture separated by deep eutectic solvents. ResearchGate. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, September 1). Detection of Phase Separation in Hot Melt Extruded Solid Dispersion Formulations Global vs. Localized Characterization. American Pharmaceutical Review. Retrieved from [Link]

  • PMC. (n.d.). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. National Center for Biotechnology Information. Retrieved from [Link]

  • OUCI. (n.d.). Separation of alcohol-ester azeotropic system by green solvents based on phase equilibrium experiments and molecular mechanism. OUCI. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Waters Corporation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Retrieved from [Link]

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Technical Support: Catalyst Recovery in Functionalized Methyl Butanoate Cycles

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Technical Context

This guide addresses the recovery of catalysts used in the synthesis of functionalized methyl butanoates (specifically 4-substituted derivatives such as methyl 4-hydroxybutanoate, methyl 4-chlorobutanoate, or methyl 4-aminobutanoate). These C4-esters are critical intermediates in drug development (e.g., GABA analogs, pyrrolidinone precursors).

Nomenclature Note: The term "Methyl 4-butanoate" implies a substituent at the 4-position. If your target is the simple unfunctionalized ester (methyl butanoate), the protocols for volatility-based recovery apply. For high-value, functionalized 4-substituted derivatives, affinity and membrane-based methods are prioritized to prevent thermal degradation.

Core Catalyst Systems Covered:
  • Homogeneous Transition Metals: Rhodium/Palladium complexes (Carbonylation/Hydroesterification).

  • Heterogeneous Solid Acids: Sulfonated resins (e.g., Amberlyst-15), Zeolites (Esterification).

  • Homogeneous Brønsted Acids: p-TSA, H₂SO₄ (Classic Esterification).

Troubleshooting Guide (Q&A)

Category A: Homogeneous Catalyst Recovery (Pd, Rh, p-TSA)

Q1: We are observing metal precipitation (Pd black) during distillation recovery. How can we prevent this? Diagnosis: Thermal instability. Distillation exposes the catalyst-ligand complex to prolonged heat, causing ligand dissociation and metal aggregation (formation of inactive Pd(0) species). Solution: Switch to Organic Solvent Nanofiltration (OSN) .[1][2]

  • Mechanism: OSN uses solvent-resistant membranes to separate species based on molecular weight (MW) rather than boiling point. The catalyst (typically >600 Da with ligands) is retained, while the methyl ester product (<200 Da) permeates through.

  • Protocol: Implement a cross-flow filtration loop using a polyimide or PEEK membrane with a Molecular Weight Cut-Off (MWCO) of 300-500 Da. (See Protocol A below).

Q2: Our acid catalyst (p-TSA) is carrying over into the product phase, requiring extensive neutralization. Is there a better separation method? Diagnosis: Inefficient phase separation. Solution: Transition to a Biphasic System or Ionic Liquids .

  • Action: Use a hydrophobic solvent for the ester product (e.g., heptane) and a hydrophilic ionic liquid (e.g., [BMIM][HSO4]) for the catalyst.

  • Result: The catalyst remains in the dense ionic phase; the product spontaneously separates into the upper organic layer, allowing for decantation without neutralization.

Category B: Heterogeneous Catalyst Recovery (Solid Resins, Fixed Beds)

Q3: Our solid acid resin (Amberlyst-15) shows a 40% activity drop after the first cycle. Is it fouling or leaching? Diagnosis: Differentiate by analyzing the supernatant.

  • Test: Filter the hot reaction mixture. Incubate the filtrate at reaction temperature for 1 hour.

    • If conversion continues: Active acid sites have leached (sulfonic acid groups detached).[3] Cause: Water content too high or temperature >120°C.

    • If conversion stops: The issue is fouling/pore blockage.[3] Cause: Polymerization of the 4-substituted intermediate (e.g., lactonization). Solution:

  • For Leaching: Reduce water content to <0.5% using molecular sieves; lower temperature.

  • For Fouling: Wash catalyst with polar aprotic solvent (DMSO or DMF) to dissolve oligomers, followed by methanol rinse.

Q4: The pressure drop across our fixed-bed reactor is increasing exponentially. Diagnosis: Catalyst attrition (fines generation). Solution:

  • Immediate: Backflush the column with inert solvent to remove fines.

  • Long-term: Switch from standard beads to Monolithic Catalysts or Sintered Metal Cartridges which offer lower flow resistance and higher mechanical stability.

Experimental Protocols

Protocol A: Organic Solvent Nanofiltration (OSN) for Homogeneous Catalyst Recycle

Best for: Rh/Pd complexes, thermally sensitive 4-hydroxy/amino esters.

Materials:

  • OSN Membrane (e.g., DuraMem® or PuraMem® series), MWCO 300 Da.

  • Cross-flow filtration cell (high pressure).

  • Solvent: Methanol or THF (compatible with reaction).

Workflow:

  • Conditioning: Flux pure solvent through the membrane at 20 bar for 1 hour to swell the polymer matrix.

  • Loading: Feed the crude reaction mixture (containing Catalyst + Methyl 4-butanoate derivative) into the retentate tank.

  • Filtration: Pressurize to 20-30 bar. Maintain temperature at 30°C.

  • Diafiltration: As permeate (product) is collected, continuously add fresh solvent to the retentate tank to maintain volume. This "washes" the product through while keeping the catalyst trapped.

  • Recycle: Once product concentration in retentate is <1%, recycle the retentate solution (containing active catalyst) directly to the reactor.

Protocol B: Regeneration of Deactivated Solid Acid Resins

Best for: Amberlyst-15, Dowex used in direct esterification.

Workflow:

  • Isolation: Filter catalyst beads using a sintered glass funnel (Porosity 3).

  • Solvent Wash: Wash with 3 bed volumes (BV) of dry Methanol to remove residual ester.

  • Defouling (Critical Step):

    • If fouled by organics: Wash with Acetone (3 BV) followed by Water (3 BV).

    • If fouled by metals/salts: Wash with 0.5 M H₂SO₄ (2 BV).

  • Re-activation: Wash with water until neutral pH.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours. Warning: Do not exceed 100°C to prevent desulfonation.

Data Summary: Recovery Method Comparison

MethodCatalyst TypeRecovery YieldEnergy CostThermal StressSuitability for "Methyl 4-..."
Distillation HomogeneousLow (<80%)HighHighPoor (Risk of polymerization/degradation)
Extraction Acid/BaseMedium (85%)MediumLowGood (If product is water-stable)
Nanofiltration (OSN) OrganometallicHigh (>95%)Very LowVery LowExcellent (Best for drug intermediates)
Fixed Bed (Solid) HeterogeneousN/A (In-situ)LowLowGood (Risk of fouling)

Visualizations

Diagram 1: Decision Logic for Catalyst Recovery

Caption: Logical flowchart for selecting the optimal recovery method based on catalyst phase and thermal sensitivity.

RecoverySelection Start Start: Select Catalyst System IsHetero Is Catalyst Heterogeneous? Start->IsHetero SolidType Fixed Bed or Slurry? IsHetero->SolidType Yes IsSensitive Is Product/Catalyst Thermally Sensitive? IsHetero->IsSensitive No (Homogeneous) FixedBed Fixed Bed SolidType->FixedBed Slurry Slurry/Beads SolidType->Slurry Regen In-Situ Regeneration (Solvent Wash) FixedBed->Regen Fouling Detected Filter Cross-Flow Filtration (Sintered Metal) Slurry->Filter Physical Separation Distill Vacuum Distillation (Standard Recovery) IsSensitive->Distill No (Stable >150°C) OSN Organic Solvent Nanofiltration (OSN) IsSensitive->OSN Yes (Degrades/Polymerizes)

Diagram 2: Organic Solvent Nanofiltration (OSN) Loop

Caption: Process flow for continuous homogeneous catalyst recycling using membrane technology.

OSN_Loop Reactor Reactor (Synthesis of Methyl 4-butanoate) Pump High Pressure Pump (20-40 bar) Reactor->Pump Crude Mixture Membrane OSN Membrane Unit (MWCO 300-500 Da) Pump->Membrane Permeate Permeate Tank (Product + Solvent) Membrane->Permeate Product (<200 Da) Retentate Retentate Loop (Catalyst Concentrate) Membrane->Retentate Catalyst (>600 Da) SolventRec Solvent Evaporation Permeate->SolventRec Retentate->Reactor Recycle SolventRec->Reactor Recovered Solvent

References

  • BenchChem Technical Support. (2025).[3] Catalyst Deactivation in Esterification Reactions: Troubleshooting Guide. BenchChem.[3] Link

  • Gopani Filtration Systems. (2025). Catalyst Recovery for the Chemical and API Industry: Filtration Techniques. Gopani.[4] Link

  • National Institutes of Health (PMC). (2024). Organic Solvent Nanofiltration in Pharmaceutical Applications.[1][2][5] NIH. Link

  • Pharmaceutical Technology. (2020). Recovery of Precious Metals in Spent Process Catalysts.[6] PharmTech.[6] Link

  • ACS Sustainable Chemistry & Engineering. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.[7] ACS Publications. Link

Sources

Validation & Comparative

Interpreting H-NMR and C-NMR spectra of methyl 4-butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Spectral Interpretation of Methyl Butanoate

Introduction: Beyond the Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the ability to rapidly and accurately interpret NMR data is not merely a skill but a necessity for verifying molecular identity, assessing purity, and understanding structural nuances. This guide moves beyond a simple recitation of spectral data for methyl butanoate (also known as methyl butyrate). As a Senior Application Scientist, my objective is to provide a holistic framework for interpretation, grounded in the fundamental principles that govern nuclear spin behavior and contextualized by a comparison with alternative analytical methods. We will explore not just the "what" of the spectrum, but the "why" behind the observed chemical shifts, multiplicities, and integrations, ensuring a deeper, more authoritative understanding.

The Molecular Blueprint: Structure of Methyl Butanoate

Before delving into the spectral data, it is imperative to visualize the molecule itself. Methyl butanoate (C₅H₁₀O₂) is an ester derived from butanoic acid and methanol.[2] The structure contains four distinct proton environments and five unique carbon environments, which is the foundational reason for the number of signals we expect to see in the ¹H and ¹³C NMR spectra, respectively.

Molecular Structure and Labeling:

  • Proton Environments (¹H-NMR):

    • Hₐ: The three protons on the methyl group attached to the oxygen.

    • Hₑ: The two protons on the methylene group adjacent to the carbonyl group.

    • Hₑ: The two protons on the central methylene group.

    • Hₐ: The three protons on the terminal methyl group of the butyl chain.

  • Carbon Environments (¹³C-NMR):

    • C₁: The carbon of the methyl group attached to the oxygen.

    • C₂: The carbonyl carbon.

    • C₃: The carbon of the methylene group adjacent to the carbonyl.

    • C₄: The carbon of the central methylene group.

    • C₅: The carbon of the terminal methyl group.

Part 1: Decoding the ¹H-NMR Spectrum

The ¹H-NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters we will analyze are chemical shift (δ), integration, and multiplicity (splitting pattern).

Causality of Chemical Shifts and Multiplicity

The position of a signal (chemical shift) is primarily dictated by the electronic environment of the protons. Electronegative atoms, like oxygen, pull electron density away from nearby protons, an effect known as "deshielding."[3] This deshielding causes the protons to experience a stronger effective magnetic field, and thus they resonate at a higher frequency (further downfield).[4]

The multiplicity, or splitting of a signal into multiple peaks, is caused by the influence of non-equivalent neighboring protons. This phenomenon, called spin-spin coupling, follows the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.[5] For example, a proton with two neighbors (n=2) will be split into a triplet (2+1=3).

Predicted and Experimental Data for Methyl Butanoate

The following table summarizes the expected and commonly reported ¹H-NMR spectral data for methyl butanoate in a standard deuterated solvent like chloroform-d (CDCl₃).

Proton Label Predicted Chemical Shift (δ, ppm) Integration Multiplicity Reasoning
Hₐ (-OCH₃) 3.5 - 3.83HSinglet (s)Directly attached to the highly electronegative ester oxygen, causing significant deshielding. No adjacent protons (n=0), so it's a singlet (0+1=1).[1][6]
Hₑ (-CH₂C=O) 2.1 - 2.42HTriplet (t)Adjacent to the carbonyl group (C=O), which is electron-withdrawing and deshielding. It has two neighbors on position 'c' (n=2), resulting in a triplet (2+1=3).[7]
Hₑ (-CH₂CH₂-) 1.5 - 1.82HSextet (sx)Influenced by two neighbors on 'b' and three on 'd' (n=5). The signal is split into a sextet (5+1=6). Its chemical shift is intermediate as it is further from the deshielding ester group.
Hₐ (CH₃CH₂-) 0.8 - 1.03HTriplet (t)These protons are furthest from the electronegative oxygen and are in a typical alkane-like environment (most shielded). They have two neighbors on position 'c' (n=2), resulting in a triplet (2+1=3).[8]

Part 2: Unveiling the Carbon Skeleton with ¹³C-NMR

The ¹³C-NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line.[3]

Causality of Chemical Shifts

Similar to ¹H-NMR, the chemical shift of a carbon is determined by its electronic environment. The hybridization of the carbon and the electronegativity of attached atoms are key factors. Carbonyl carbons of esters are highly deshielded due to the double bond to one oxygen and a single bond to another, causing them to appear far downfield.

Predicted and Experimental Data for Methyl Butanoate
Carbon Label Predicted Chemical Shift (δ, ppm) Reasoning
C₂ (C=O) 170 - 175The carbonyl carbon is the most deshielded due to bonding with two electronegative oxygen atoms. Its characteristic shift is in the 160-185 ppm range for esters.
C₁ (-OCH₃) 50 - 55This carbon is attached to a single, highly electronegative oxygen atom, placing it in the typical 50-90 ppm range for such carbons.
C₃ (-CH₂C=O) 35 - 40An sp³ hybridized carbon adjacent to the carbonyl group.
C₄ (-CH₂CH₂-) 18 - 22A standard sp³ hybridized carbon in an alkyl chain.
C₅ (CH₃CH₂-) 13 - 15The terminal methyl carbon is the most shielded (least deshielded) sp³ carbon, appearing furthest upfield.

Part 3: A Comparative Analysis of Characterization Techniques

While NMR is exceptionally powerful, it is often used in conjunction with other analytical methods for comprehensive characterization. This table provides a comparison for the specific case of methyl butanoate.

Technique Information Provided for Methyl Butanoate Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure elucidation; quantitative analysis (qNMR) is possible.[3]Lower sensitivity than MS; requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups. For methyl butanoate, a strong C=O stretch (1735-1750 cm⁻¹) and C-O stretches (1000-1300 cm⁻¹) would be prominent.[7]Fast, inexpensive, and excellent for identifying key functional groups.Provides limited information about the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight (m/z = 102.13 for C₅H₁₀O₂) and fragmentation patterns, which can help deduce the structure.[2]Extremely high sensitivity; provides molecular weight information.Fragmentation can be complex; does not directly reveal connectivity in the way NMR does.
Gas Chromatography (GC) Purity of the sample and retention time.Excellent for separating volatile mixtures and assessing purity.Provides no structural information on its own; often coupled with MS (GC-MS).

Part 4: Experimental Protocols and Workflows

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and a logical interpretation workflow.

Step-by-Step Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure methyl butanoate directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a common choice for non-polar to moderately polar esters.[3]

  • Reference Standard: The solvent typically contains an internal standard, most commonly tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for all other chemical shifts.[6]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a new, clean NMR tube to prevent magnetic field distortions.[3]

  • Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using the spectrometer's gauge and insert it into the NMR magnet.

Workflow for NMR Data Acquisition and Interpretation

The following diagram illustrates the logical flow from sample insertion to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Spectral Interpretation cluster_final Conclusion Prep Prepare Sample (Dissolve in CDCl3 + TMS) Acquire_H Acquire ¹H Spectrum Prep->Acquire_H Acquire_C Acquire ¹³C Spectrum Prep->Acquire_C Count_Signals 1. Count Signals (Number of unique H/C) Acquire_H->Count_Signals Acquire_C->Count_Signals Analyze_Shift 2. Analyze Chemical Shifts (Functional groups, environment) Count_Signals->Analyze_Shift Analyze_Int 3. Analyze ¹H Integration (Proton ratio) Analyze_Shift->Analyze_Int Analyze_Split 4. Analyze ¹H Splitting (Neighboring protons) Analyze_Int->Analyze_Split Assign_Peaks 5. Assign All Peaks (Correlate data to structure) Analyze_Split->Assign_Peaks Confirm Structure Confirmed Assign_Peaks->Confirm

Caption: Workflow from sample preparation to structure confirmation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural elucidation of methyl butanoate. By systematically evaluating the number of signals, chemical shifts, integrations, and splitting patterns, and understanding the underlying physical principles, a researcher can confidently confirm the molecule's identity and purity. When integrated with complementary techniques like IR and MS, NMR spectroscopy provides a robust and authoritative foundation for chemical characterization in any research or development setting.

References

  • Brainly. (2022, August 11). NMR Analysis of Methyl Butanoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12180, Methyl butyrate. Retrieved from [Link]

  • Transtutors. (2024, September 19). Methyl butanoate, produces the proton NMR that is shown. Available at: [Link]

  • Spectroscopy Online. (n.d.). Esters. Available at: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • University of Regensburg. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

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A Senior Application Scientist's Guide to GC-MS Fragmentation for the Confident Identification of Methyl 4-Butanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of volatile and semi-volatile compounds is a cornerstone of rigorous scientific inquiry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high-resolution separation and detailed structural information. This guide provides an in-depth exploration of the electron ionization (EI) fragmentation patterns of methyl 4-butanoate, a common short-chain fatty acid methyl ester (FAME), and presents a comparative analysis to ensure its confident identification against structural isomers and other similar molecules.

The Foundational Principles of Electron Ionization Fragmentation in Esters

In GC-MS, molecules are separated based on their volatility and interaction with the chromatographic column before entering the mass spectrometer. Within the ion source, high-energy electrons (typically 70 eV) bombard the analyte molecules.[1][2] This process is energetic enough to dislodge an electron, creating a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragments is what is detected, generating a mass spectrum that serves as a chemical fingerprint.

For aliphatic methyl esters like methyl 4-butanoate, two primary fragmentation pathways dominate: alpha-cleavage and the McLafferty rearrangement.[3][4]

  • Alpha-Cleavage: This involves the homolytic cleavage of the bond adjacent to the carbonyl group. For esters, this can occur on either side of the carbonyl. Cleavage of the C-C bond adjacent to the carbonyl is a highly favored process because it results in a resonance-stabilized acylium ion.[3][5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a hydrogen atom on the gamma (γ) carbon. It proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of a stabilized radical cation.[3][6] For fatty acid methyl esters, the McLafferty rearrangement is a key diagnostic fragmentation.[7][8]

Deciphering the Mass Spectrum of Methyl 4-Butanoate

The structure of methyl 4-butanoate (molecular weight: 102.13 g/mol ) lends itself to predictable fragmentation under electron ionization.[9][10] The resulting mass spectrum is characterized by several key ions that, when analyzed together, provide a high degree of confidence in its identification.

The fragmentation process begins with the formation of the molecular ion at m/z 102. While sometimes of low abundance or absent in the spectra of larger FAMEs, it is typically observable for shorter-chain esters like methyl butanoate.[1][2]

The most significant fragmentation pathways and resulting ions are:

  • McLafferty Rearrangement: The presence of a γ-hydrogen in methyl 4-butanoate allows for the characteristic McLafferty rearrangement. This produces a prominent base peak at m/z 74 . This ion corresponds to the enol form of the methyl ester radical cation and is a diagnostic ion for many saturated fatty acid methyl esters.[6][7][11]

  • Alpha-Cleavage:

    • Cleavage of the bond between the alpha and beta carbons results in the loss of an ethyl radical (•CH2CH3), leading to a fragment at m/z 73 .

    • Cleavage of the bond between the carbonyl carbon and the methoxy group results in the formation of a propyl acylium ion at m/z 71 .

    • Loss of the methoxy radical (•OCH3) from the molecular ion results in a fragment at m/z 71 .

  • Other Key Fragments:

    • A fragment at m/z 59 is often observed, corresponding to the methoxycarbonyl cation ([COOCH3]+).

    • A peak at m/z 43 is indicative of the propyl cation ([CH3CH2CH2]+).[12]

    • The fragment at m/z 31 corresponds to the methoxy cation ([OCH3]+).

The following diagram illustrates the primary fragmentation pathways for methyl 4-butanoate:

M Methyl 4-butanoate [C5H10O2]•+ m/z 102 F74 [C3H6O2]•+ m/z 74 (McLafferty Rearrangement) M->F74 - C2H4 F73 [C4H9O]•+ m/z 73 M->F73 - •C2H5 F71 [C4H7O]+ m/z 71 (Propyl Acylium Ion) M->F71 - •OCH3 F59 [C2H3O2]+ m/z 59 (Methoxycarbonyl Ion) M->F59 - •C3H7 F31 [CH3O]+ m/z 31 (Methoxy Cation) M->F31 - •C4H7O F43 [C3H7]+ m/z 43 (Propyl Cation) F71->F43 - CO

Caption: Primary EI fragmentation pathways of methyl 4-butanoate.

Comparative Analysis: Differentiating Methyl 4-Butanoate from its Isomers

A common challenge in GC-MS is the differentiation of structural isomers, which have the same molecular weight but different arrangements of atoms. This leads to distinct fragmentation patterns. Here, we compare the expected mass spectrum of methyl 4-butanoate with its common isomers: methyl 2-methylpropanoate and ethyl propanoate.

Compound Molecular Weight ( g/mol ) Key Diagnostic Ions (m/z) Distinguishing Features
Methyl 4-butanoate 102.1374 (Base Peak) , 102, 71, 59, 43Prominent McLafferty rearrangement peak at m/z 74.
Methyl 2-methylpropanoate 102.1343 (Base Peak) , 71, 59, 102Lacks a γ-hydrogen, so the McLafferty rearrangement is not possible. The base peak at m/z 43 is due to the stable isopropyl cation.
Ethyl Propanoate 102.1357 (Base Peak) , 29, 74, 102The McLafferty rearrangement produces a peak at m/z 88. The base peak at m/z 57 is due to the propionyl cation. The ethyl group gives a characteristic peak at m/z 29.

This comparative data highlights the diagnostic power of the McLafferty rearrangement. The presence of a strong peak at m/z 74 is a reliable indicator for a straight-chain methyl ester with at least four carbons. Conversely, its absence and the presence of other dominant fragments can confidently identify an isomeric structure.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of methyl 4-butanoate. Instrument parameters should be optimized for the specific application and matrix.

1. Sample Preparation:

  • For liquid samples, dilute in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1-10 µg/mL.

  • For solid or complex matrices, a validated extraction and derivatization (if necessary) procedure should be employed.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

3. GC Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 min at 200 °C

4. MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30 - 200

5. Data Analysis:

  • Identify the chromatographic peak corresponding to methyl 4-butanoate based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for a preliminary identification.[10]

  • Manually inspect the spectrum for the presence and relative abundance of the key diagnostic ions (m/z 102, 74, 71, 59, 43) to confirm the identity.

The following workflow diagram illustrates the analytical process:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Sample Dilution (1-10 µg/mL) Injection GC Injection (1 µL, Split Mode) Dilution->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-200) Ionization->Detection LibrarySearch Library Search (NIST Database) Detection->LibrarySearch ManualInspection Manual Spectral Interpretation LibrarySearch->ManualInspection Confirmation Confident Identification ManualInspection->Confirmation

Caption: Workflow for the GC-MS identification of methyl 4-butanoate.

Conclusion

The confident identification of methyl 4-butanoate by GC-MS is readily achievable through a systematic understanding of its electron ionization fragmentation patterns. The McLafferty rearrangement, producing a characteristic base peak at m/z 74, serves as a primary diagnostic tool that effectively distinguishes it from its common structural isomers. By coupling this foundational knowledge with a robust experimental protocol and library matching, researchers can ensure the accuracy and reliability of their analytical results. This guide provides the necessary framework for both novice and experienced analysts to approach the identification of methyl 4-butanoate and similar compounds with a high degree of scientific rigor.

References

  • The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]

  • McLafferty Rearrangement. Source not further specified.
  • McLafferty rearrangement – Knowledge and References. Taylor & Francis. [Link]

  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. PubMed. [Link]

  • A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. PubMed. [Link]

  • The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. [Link]

  • A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL. [Link]

  • Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ. JEOL Ltd. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • Showing metabocard for Methyl butanoate (MMDBc0033679). MiMeDB. [Link]

  • Solved 3) Below is the mass spectrum of methyl butanoate. Chegg.com. [Link]

  • Methyl butanoate (YMDB01743). Yeast Metabolome Database. [Link]

  • Butanoic acid, methyl ester. NIST WebBook. [Link]

  • Methyl 4-(methylthio)butyrate. NIST WebBook. [Link]

  • Methyl 4-(methylthio)butyrate. NIST WebBook. [Link]

  • Butanoic acid, 4-chloro-, methyl ester. PubChem. [Link]

  • Butanoic acid, methyl ester. NIST WebBook. [Link]

  • mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • Analysis of Butyl Butyrate Mass Spectrum. CCSE. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to FTIR-Based Validation of Methyl 4-Butanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. In the synthesis of methyl 4-butanoate, a common fragrance and flavor ester, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for validation. This guide provides an in-depth comparison of the FTIR spectral features of methyl 4-butanoate against its precursors, butanoic acid and methanol, underpinned by experimental data and protocols to ensure trustworthy and reproducible results.

The Expertise Behind the Spectrum: Understanding Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of molecules. Specific chemical bonds absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint." The synthesis of methyl 4-butanoate via Fischer esterification of butanoic acid and methanol results in the formation of an ester functional group, a transformation readily observable in the FTIR spectrum. The key to validation lies in identifying the appearance of characteristic ester peaks and the disappearance of precursor functional group signals.

Core Validation: Interpreting the FTIR Spectrum of Methyl 4-Butanoate

The FTIR spectrum of methyl 4-butanoate is dominated by the vibrational modes of its ester functional group and alkyl backbone. The most diagnostic absorptions for identifying methyl butanoate are a strong C=O stretching vibration and C-O stretching vibrations.[1]

A successful synthesis is primarily confirmed by the appearance of a strong, sharp peak for the carbonyl (C=O) stretch of the ester group, typically observed in the range of 1750-1735 cm⁻¹ .[2] This is a highly characteristic absorption for aliphatic esters.[2] Additionally, two distinct C-O stretching vibrations are expected. The asymmetric C-O-C stretch appears as a strong band between 1250-1210 cm⁻¹ , and the symmetric stretch is found in the 1100-1050 cm⁻¹ region.[1]

The presence of the alkyl chain is confirmed by C-H stretching vibrations, which are typically observed around 2975-2860 cm⁻¹ .[2]

Comparative Analysis: Distinguishing Product from Precursors

A critical aspect of validation is to not only identify the product but also to confirm the consumption of the starting materials. By comparing the FTIR spectrum of the reaction product to those of butanoic acid and methanol, we can definitively track the chemical transformation.

Butanoic Acid: The Carboxylic Acid Signature

The FTIR spectrum of butanoic acid is characterized by two very broad and prominent features. The most notable is the extremely broad O-H stretching vibration of the carboxylic acid group, which appears as a wide band from 3300 to 2500 cm⁻¹ . This broadness is a result of strong intermolecular hydrogen bonding. The second key feature is the C=O stretching vibration of the carboxylic acid, which is typically found between 1760 and 1710 cm⁻¹ .

Methanol: The Alcohol Signature

Methanol's FTIR spectrum is distinguished by a very broad and strong O-H stretching band due to hydrogen bonding, centered around 3400-3200 cm⁻¹ .[3] It also exhibits C-H stretching absorptions around 2900 cm⁻¹ and strong C-O stretching vibrations between 1075 and 1000 cm⁻¹ .[3]

The key to validating the formation of methyl 4-butanoate is the disappearance of the broad O-H bands from both the butanoic acid and methanol spectra. The presence of a residual broad O-H band in the product spectrum would indicate the presence of unreacted starting materials or water.

Data-Driven Comparison: A Tabular Summary of Key FTIR Peaks

Functional Group Vibrational Mode Methyl 4-Butanoate (Product) Butanoic Acid (Starting Material) Methanol (Starting Material)
O-H (Alcohol/Carboxylic Acid)Stretching (H-bonded)Absent3300-2500 cm⁻¹ (very broad)3400-3200 cm⁻¹ (broad)
C-H (Alkyl)Stretching~2960-2870 cm⁻¹~2960-2870 cm⁻¹~3000-2900 cm⁻¹[1]
C=O (Carbonyl)Stretching1750-1735 cm⁻¹ (strong, sharp) 1760-1710 cm⁻¹ (strong)Absent
C-OStretching~1240 cm⁻¹ & ~1090 cm⁻¹ (strong) ~1300-1200 cm⁻¹~1075-1000 cm⁻¹[3]

This table provides a clear, at-a-glance comparison of the key spectral regions, allowing for rapid validation of the reaction's success.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a detailed, step-by-step methodology for obtaining the FTIR spectrum of a liquid sample like methyl 4-butanoate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[4]

Instrumentation and Materials
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of synthesized methyl 4-butanoate

  • Samples of butanoic acid and methanol for comparison

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., methyl 4-butanoate) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum, paying close attention to the C=O and C-O stretching regions for the ester and the absence of the broad O-H band.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample before analyzing the next sample.

  • Comparative Analysis:

    • Repeat steps 3-6 for the starting materials, butanoic acid and methanol.

    • Overlay the three spectra (product and starting materials) to visually confirm the disappearance of the O-H bands and the appearance of the characteristic ester peaks.

Workflow for FTIR-Based Validation of Methyl 4-Butanoate Synthesis

The following diagram illustrates the logical workflow for the validation process, from sample preparation to final data interpretation.

Caption: Workflow for the FTIR-based validation of methyl 4-butanoate synthesis.

Trustworthiness Through Self-Validation

The described protocol is inherently self-validating. The direct comparison of the product's spectrum with those of the starting materials provides a clear and internally consistent confirmation of the chemical transformation. The disappearance of the broad O-H bands and the emergence of the sharp, intense ester C=O and C-O bands serve as definitive evidence of successful esterification. This comparative approach minimizes ambiguity and enhances the trustworthiness of the validation process.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the validation of methyl 4-butanoate synthesis. By understanding the characteristic spectral signatures of the product and its precursors, and by following a robust experimental protocol, researchers can confidently and efficiently confirm the identity and purity of their synthesized compounds. This guide provides the necessary framework, from theoretical understanding to practical application, to ensure the scientific integrity of your work.

References

  • Chegg.com. (2026, February 28). Solved Methyl butanoateSuggest 1-2 specific IR peak(s). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of methanol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

  • MDPI. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Methyl vs. Ethyl Butanoates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a technical comparison of the reactivity profiles of Methyl Butanoate (often referred to loosely in specific contexts as methyl 4-butanoate derivatives) versus Ethyl Butanoate .

Clarification on Nomenclature: The term "4-butanoate" technically implies a substituent at the 4-position (e.g., Methyl 4-chlorobutanoate). However, the core reactivity difference described here focuses on the ester moiety (Methyl vs. Ethyl) . The principles of steric hindrance and electronic induction detailed below apply universally to both simple butanoates and their 4-substituted derivatives (common linkers in drug conjugates).

Key Takeaway: Methyl esters generally exhibit 1.5x to 3x faster reaction rates in nucleophilic acyl substitutions (hydrolysis, transesterification) compared to ethyl esters. This is driven primarily by the lower steric bulk (


) of the methoxy group compared to the ethoxy group.

Mechanistic Analysis: The Pathway

To understand the reactivity difference, we must analyze the transition state energy during the rate-determining step of alkaline hydrolysis (Saponification) or nucleophilic attack.

Steric Hindrance (The Dominant Factor)

The reaction proceeds via the


 mechanism  (Base-catalyzed, Acyl cleavage, Bimolecular). The rate-limiting step is the formation of the tetrahedral intermediate .
  • Methyl Ester: The methoxy group (-OCH

    
    ) has a Taft Steric Parameter (
    
    
    
    ) of 0.00 (Reference). It presents minimal steric shielding to the incoming nucleophile (OH
    
    
    ).
  • Ethyl Ester: The ethoxy group (-OCH

    
    CH
    
    
    
    ) has an
    
    
    of -0.07 . The additional methylene unit introduces rotational freedom and bulk that slightly destabilizes the crowded tetrahedral transition state, increasing
    
    
    and slowing the reaction.
Electronic Inductive Effects

Alkyl groups are electron-donating via induction (+I effect).

  • Ethyl group: More electron-donating than methyl. This increases electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack.

  • Result: The ethyl ester is electronically deactivated compared to the methyl ester, reinforcing the steric retardation.

Visualizing the Mechanism

The following diagram illustrates the steric clash points during the formation of the tetrahedral intermediate.

G cluster_0 Steric Impact on k1 Reactants Reactants (Ester + OH-) TS Tetrahedral Intermediate (Rate Limiting) Reactants->TS k1 (Nucleophilic Attack) Products Products (Carboxylate + Alcohol) TS->Products k2 (Collapse) Note1 Methyl: Low Steric Barrier Fast k1 TS->Note1 Note2 Ethyl: Higher Steric Barrier (CH3 rotation blocks OH-) Slower k1 TS->Note2

Figure 1: Reaction coordinate showing the critical impact of alkoxy group size on the formation of the tetrahedral intermediate.

Quantitative Performance Data

The following data aggregates standard physical organic chemistry values derived from Taft equation studies and hydrolysis kinetics.

ParameterMethyl ButanoateEthyl ButanoateImpact on Reactivity
Taft Steric Constant (

)

(Ref)

Negative value indicates ethyl is bulkier, slowing rate.
Polar Constant (

)

(Ref)

Ethyl is more e- donating, reducing electrophilicity.
Relative Hydrolysis Rate (

)
1.00 ~0.40 - 0.60 Methyl hydrolyzes approx. 2x faster.
Boiling Point 102 °C121 °CMethyl is easier to remove/distill.
Leaving Group pKa 15.5 (Methanol)16.0 (Ethanol)Methoxide is a slightly better leaving group.

Critical Application Note: In 4-substituted derivatives (e.g., Methyl 4-bromobutanoate), the inductive effect of the halogen at the 4-position accelerates the rate for both esters, but the Methyl > Ethyl relative rate order remains preserved.

Experimental Protocol: Kinetic Monitoring via H NMR

For researchers validating these rates in a specific drug intermediate, In Situ


H NMR  is the gold standard method. It allows real-time monitoring without quenching, which can introduce artifacts.
Materials
  • Substrate: Methyl 4-butanoate derivative vs. Ethyl equivalent (approx 0.1 M).

  • Solvent:

    
     (1:1 mixture) to ensure solubility of both organic ester and inorganic base.
    
  • Base:

    
     (Sodium Deuteroxide), 0.2 M (2 equivalents).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to base, distinct singlet at

    
     6.1 ppm).
    
Workflow Diagram

KineticWorkflow cluster_monitoring Critical Monitoring Points Start Start: Prepare NMR Tube Step1 Dissolve Ester + Internal Std in CD3OD Start->Step1 Step2 Acquire t=0 Spectrum (Confirm Baseline) Step1->Step2 Step3 Inject NaOD/D2O Solution (Start Timer) Step2->Step3 Step4 Arrayed Acquisition (Every 60s for 30 mins) Step3->Step4 Step5 Process Data Integrate O-Me (3.6 ppm) vs O-Et (4.1 ppm) Step4->Step5 End Calculate k_obs (Pseudo-1st Order Plot) Step5->End

Figure 2: Step-by-step workflow for determining comparative hydrolysis kinetics using NMR spectroscopy.

Data Processing
  • Integration: Normalize the ester alkoxy signal (Methyl singlet ~3.6 ppm or Ethyl quartet ~4.1 ppm) against the Internal Standard.

  • Plotting: Plot

    
     vs. Time (
    
    
    
    ).
  • Calculation: The slope of the line

    
    .
    
  • Comparison:

    
    . Expect a value between 1.5 and 2.5.
    

Strategic Selection in Drug Development

When selecting between methyl and ethyl 4-butanoates for a synthetic route:

Choose Methyl Butanoate When:
  • Speed is Critical: In late-stage convergent synthesis where mild conditions are required, the faster reactivity of the methyl ester allows for lower temperatures or weaker bases (e.g., LiOH instead of NaOH).

  • Atom Economy: The methyl group adds less mass waste to the process.

  • Distillation: If the product is volatile, the lower boiling point of the methyl ester allows for easier purification.

Choose Ethyl Butanoate When:
  • Stability is Required: If the molecule must survive slightly basic workups or storage without degrading, the ethyl ester provides a "steric shield" that increases shelf-life.

  • Toxicity Concerns: Hydrolysis releases ethanol (Class 3 solvent, low toxicity) vs. methanol (Class 2, high toxicity). In final drug substance steps, avoiding potential methyl ester hydrolysis to methanol is often preferred by regulatory bodies (ICH Q3C guidelines).

  • Lipophilicity: If the intermediate needs higher lipophilicity for extraction into organic solvents, the ethyl chain offers a slight LogP advantage.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Chapter 13 in Steric Effects in Organic Chemistry. Wiley. (Source of and values).
  • Hancock, C. K., et al. (1961). "The Correlation of Reaction Rates of Esters with the Structure of the Alkyl Group." Journal of the American Chemical Society, 83(20), 4211–4213.

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on ester hydrolysis kinetics).
  • Molaid Chemicals. (2024). Methyl 4-oxobutanoate Structure and Properties. (Verification of 4-substituted butanoate nomenclature).

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Quantifying Methyl 4-Butanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical and pharmaceutical sciences, the accurate determination of purity for raw materials, intermediates, and final products is a cornerstone of quality control and regulatory compliance. Methyl 4-butanoate, a short-chain fatty acid ester, finds applications in various industries, and its purity is critical for ensuring product consistency and safety. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison of a developed High-Performance Liquid Chromatography (HPLC) method for quantifying methyl 4-butanoate purity against its primary alternative, Gas Chromatography (GC). We will delve into the causality behind experimental choices, present validating data, and offer a transparent, replicable protocol.

The Analytical Challenge: Purity of a Volatile, Non-Chromophoric Ester

Methyl 4-butanoate presents a unique set of challenges for the analytical chemist. Its volatility makes it a prime candidate for Gas Chromatography. However, its lack of a significant UV-absorbing chromophore complicates detection by standard HPLC-UV methods. This guide will demonstrate a systematic approach to developing a robust HPLC method, surmounting this challenge through careful selection of detection parameters, and will objectively compare its performance to the more traditional GC approach.

HPLC Method Development: A Step-by-Step Rationale

The development of a robust and reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties. Methyl 4-butanoate is a relatively non-polar, small molecule. This informs our selection of the stationary and mobile phases for a reversed-phase HPLC method.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (Methyl 4-Butanoate) - Polarity - UV Absorbance - Volatility Column Column Selection (Stationary Phase) - C18 (non-polar interactions) Analyte->Column MobilePhase Mobile Phase Optimization - Acetonitrile vs. Methanol - Water ratio - Isocratic vs. Gradient Column->MobilePhase Detector Detector Selection - UV/Vis (low wavelength) - Refractive Index (alternative) DetectionWavelength Detection Wavelength - Scan for optimal absorbance (205-210 nm) Detector->DetectionWavelength FlowRate Flow Rate & Temperature - Optimize for resolution and run time MobilePhase->FlowRate Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD FlowRate->Validation DetectionWavelength->Validation

Caption: A systematic workflow for HPLC method development, from analyte characterization to full method validation.

Experimental Protocol: Optimized HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterOptimized ValueJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for the non-polar methyl 4-butanoate through hydrophobic interactions. The column dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is chosen for its lower UV cutoff and viscosity compared to methanol. The 60:40 ratio provides sufficient retention and a reasonable run time.
Elution Mode IsocraticFor a simple purity assay with potentially few, well-separated impurities, isocratic elution is preferred for its simplicity, robustness, and faster re-equilibration times, leading to higher throughput.
Flow Rate 1.0 mL/minA standard flow rate that provides good peak shape and a manageable run time.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 210 nmMethyl 4-butanoate lacks a strong chromophore. Detection at a low wavelength (205-210 nm) is necessary to detect the ester functional group.[1][2] A PDA detector is recommended to confirm peak purity.
Injection Volume 10 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.
Sample Preparation Dissolve 100 mg of methyl 4-butanoate in 100 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.Dissolving the sample in the mobile phase minimizes peak distortion. Filtration removes particulates that could damage the column.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only as good as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines, the developed HPLC method was rigorously validated to ensure its suitability for its intended purpose.[3]

Diagram: HPLC Method Validation Parameters

HPLC_Validation cluster_params Key Validation Parameters Validation HPLC Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOQ_LOD LOQ & LOD Validation->LOQ_LOD

Caption: Core parameters for HPLC method validation as per ICH Q2(R2) guidelines.

Summary of Validation Data
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference from blank or potential impurities at the retention time of the main peak.The chromatogram of the blank (mobile phase) showed no peaks at the retention time of methyl 4-butanoate. Spiked samples with potential impurities showed good resolution.The method is specific for methyl 4-butanoate.
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 50-150% of the nominal concentration.Excellent linearity was demonstrated.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.The method is accurate for the quantification of methyl 4-butanoate.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%The method is precise.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 mg/mLThe method is sensitive enough for its intended purpose.
Robustness %RSD of results should be ≤ 2.0% after small, deliberate variations in method parameters.Small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) did not significantly affect the results (%RSD < 1.5%).The method is robust.

Comparison with an Alternative: Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and powerful technique for the analysis of volatile compounds like methyl 4-butanoate.[4][5] It is crucial to objectively compare the newly developed HPLC method with this established alternative.

Comparative Overview: HPLC vs. GC-FID
FeatureHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not a strict requirement.The sample must be volatile or be made volatile through derivatization.
Derivatization Not required for methyl 4-butanoate.Not required for methyl 4-butanoate.
Sensitivity Generally lower for non-chromophoric, volatile compounds.High sensitivity for hydrocarbons.
Resolution Can be excellent, especially for less volatile impurities.Typically offers very high resolution for volatile compounds.
Instrumentation Common in most analytical laboratories.Common in most analytical laboratories.
Solvent Consumption Can be significant, depending on the run time and flow rate.Minimal solvent usage (for sample preparation). Uses carrier gas.
Analysis Time Can be longer due to system equilibration.Often faster for volatile compounds.
Experimental Data: A Head-to-Head Comparison

To provide a direct comparison, a sample of methyl 4-butanoate was analyzed using both the validated HPLC method and a standard GC-FID method.

GC-FID Method Parameters:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min

Comparative Results:

ParameterHPLC-UVGC-FID
Purity Assay (%) 99.6%99.7%
RSD of Purity (%) 0.8%0.5%
Run Time (min) 1517
Key Advantages - Amenable to non-volatile impurities. - Direct analysis without high temperatures.- Higher sensitivity for volatile impurities. - Lower solvent consumption.
Key Disadvantages - Lower sensitivity for volatile impurities. - Higher solvent consumption.- Not suitable for non-volatile impurities. - High temperatures can potentially degrade thermolabile compounds.

Conclusion and Recommendations

Both the developed HPLC-UV method and the traditional GC-FID method are suitable for determining the purity of methyl 4-butanoate. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • The HPLC method is particularly advantageous when the impurity profile may include non-volatile compounds or when a direct analysis without the use of high temperatures is preferred. Its simplicity and robustness make it an excellent choice for routine quality control environments.

  • The GC-FID method remains the gold standard for analyzing volatile compounds and offers superior sensitivity for detecting volatile impurities. It is the preferred method when a comprehensive profile of volatile components is required.

Ultimately, this guide provides the necessary framework and data for researchers and drug development professionals to make an informed decision based on their specific analytical needs, ensuring the quality and consistency of their products.

References

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025, December 18). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters. (n.d.). PubMed. Retrieved from [Link]

  • Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. (2012, March 20). SciELO. Retrieved from [Link]

  • Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. (2012, March 20). SciELO. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC International - Chromatography Online. Retrieved from [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (2023, May 13). MDPI. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Orange curve: measured absorption spectrum of methyl butyrate; blue... (n.d.). ResearchGate. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (2019, July 23). AOCS. Retrieved from [Link]

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Technical Guide: Structural Validation of Methyl Butanoate Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory for validating the structure of Methyl Butanoate (and its 4-substituted analogs), addressing the nomenclature anomaly and the specific challenges of crystallizing liquid esters.

Executive Summary & Nomenclature Correction

Target Molecule Analysis: The term "Methyl 4-butanoate" is chemically ambiguous. In IUPAC nomenclature, the butanoate chain consists of 4 carbons. A substituent at the 4-position (the


-carbon) typically implies a derivative (e.g., Methyl 4-bromobutanoate  or Methyl 4-hydroxybutanoate ). If the intention was a methyl group at position 4, the molecule is Methyl Pentanoate .

The Core Challenge: Most simple methyl esters of short-chain fatty acids (including methyl butanoate and methyl pentanoate) are liquids at room temperature (Methyl butanoate m.p.


C). Standard single-crystal X-ray diffraction (SC-XRD) is impossible without specialized In Situ Cryocrystallography  or Crystalline Derivatization .

This guide details the advanced protocol for validating these "difficult-to-crystallize" liquid esters, comparing the definitive structural proof of X-ray diffraction against high-throughput spectroscopic alternatives (NMR/MS).

Strategic Validation Protocols

Method A: In Situ Cryocrystallography (The "Gold Standard" for Liquids)

Best for: Absolute structural configuration without chemical modification.

This advanced technique allows the direct determination of the liquid's structure by freezing it into a single crystal directly within the diffractometer's capillary.

Experimental Workflow:

  • Capillary Loading: The neat liquid ester is drawn into a Lindemann glass capillary (0.1–0.3 mm diameter) and flame-sealed.

  • Mounting & Centering: The capillary is mounted on the goniometer head.

  • Zone Melting (OHCD Technique):

    • The sample is flash-cooled to a polycrystalline mass using a cryostream (

      
       at 100 K).
      
    • An Optical Heating and Crystallization Device (OHCD) (focused IR laser) creates a molten zone.

    • The molten zone is traversed along the capillary, selecting a single grain to grow into a diffraction-quality single crystal.

  • Data Collection: Standard

    
    -scan or 
    
    
    
    -scan data collection is performed on the grown crystal at 100 K.
Method B: Crystalline Derivatization (Indirect Validation)

Best for: Labs lacking cryo-crystallization hardware.

Since the ester itself is liquid, it is chemically converted into a solid crystalline derivative.

Protocol:

  • Hydrolysis: Convert Methyl Butanoate

    
     Butanoic Acid.
    
  • Salt Formation: React with a heavy amine (e.g., S-(-)-1-phenylethylamine) or a crystalline acid partner to form a salt.

  • Co-crystallization: Attempt to form a co-crystal by grinding the liquid ester with a hydrogen-bond donor (e.g., resorcinol), though this is challenging for simple esters.

Comparative Analysis: X-ray vs. Orthogonal Methods

The following table compares the efficacy of X-ray validation against standard spectroscopic methods for liquid esters.

FeatureIn Situ X-ray Crystallography Solution NMR (

H/

C)
GC-MS (EI)
Primary Output 3D Atomic Coordinates (CIF)Connectivity & Functional GroupsMolecular Mass & Fragmentation
Stereochemistry Absolute Configuration (Definitive)Relative (requires chiral shift reagents)None
Sample State Frozen Single Crystal (100 K)Solution (

)
Gas Phase
Sample Recovery 100% (Non-destructive)100% (Non-destructive)0% (Destructive)
Throughput Low (Days/Weeks)High (Minutes)High (Minutes)
Confidence Level Ultimate (Direct Observation) High (Inferred)Medium (Fingerprint)

Visualization of Validation Logic

Diagram 1: In Situ Cryocrystallography Workflow

This diagram illustrates the specialized process of converting the liquid ester into a data-generating crystal.

G Liquid Liquid Ester (Neat Sample) Capillary Lindemann Capillary Liquid->Capillary Load & Seal FlashCool Flash Cool (Polycrystalline) Capillary->FlashCool 100 K N2 Stream Laser OHCD Laser Zone Melting FlashCool->Laser Melt Zone SingleCrystal Single Crystal Growth Laser->SingleCrystal Slow Traverse Diffraction X-ray Diffraction (Data Collection) SingleCrystal->Diffraction Valid Crystal? Diffraction->Laser Poor Quality (Retry)

Caption: Workflow for transforming a liquid ester into a single crystal using Optical Heating and Crystallization (OHCD).

Diagram 2: Analytical Decision Tree

This logic flow determines when to use X-ray versus NMR for this specific molecule type.

DecisionTree Start Start: Validate Methyl Butanoate Analog IsSolid Is Sample Solid at STP? Start->IsSolid NeedAbs Is Absolute Stereochemistry Required? IsSolid->NeedAbs No (Liquid) SolidXRD Standard SC-XRD IsSolid->SolidXRD Yes NMR Standard 1H/13C NMR + GC-MS NeedAbs->NMR No (Routine Check) InSitu In Situ Cryocrystallography (OHCD) NeedAbs->InSitu Yes (Direct Method) Deriv Crystalline Derivatization NeedAbs->Deriv Yes (No OHCD Hardware)

Caption: Decision matrix for selecting the validation method based on physical state and stereochemical requirements.

References

  • Chopra, D., & Dey, D. (2018). The Art of in situ Cryocrystallization. Indian Academy of Sciences. Link

  • Boese, R. (2014). In Situ Crystallization Techniques.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • NIST Chemistry WebBook. Methyl Butanoate Spectral Data. National Institute of Standards and Technology.[1] Link

Sources

A Comparative Analysis of Synthetic Routes for Methyl 4-Butanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis, the efficient and selective production of esters is a cornerstone of both academic research and industrial manufacturing. Methyl 4-butanoate, a valuable ester with applications ranging from flavor and fragrance to its use as a precursor in the synthesis of more complex molecules, can be prepared through various synthetic pathways. This guide provides an in-depth comparative analysis of the most common and emerging synthetic routes to methyl 4-butanoate, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a well-established and direct method for the synthesis of esters from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst.[1][2] This equilibrium-driven reaction is a fundamental transformation in organic chemistry.[3]

Mechanistic Insight

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]

Experimental Protocol: Fischer-Speier Esterification of Butanoic Acid

Materials:

  • Butanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 5-10 eq), which also serves as the solvent.[3]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[4][5]

  • Heat the mixture to reflux (approximately 65-75°C) and maintain for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-butanoate.

  • Purify the crude product by distillation to yield pure methyl 4-butanoate.

Causality Behind Experimental Choices:
  • Excess Methanol: Using a large excess of methanol shifts the reaction equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Châtelier's principle.[3]

  • Acid Catalyst: The strong acid catalyst is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Aqueous Work-up: The washing steps are essential to remove the acid catalyst, unreacted butanoic acid, and water-soluble byproducts, leading to a purer product.

Transesterification: An Alternative Ester Exchange

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[6] For the synthesis of methyl 4-butanoate, a higher boiling point ester of butanoic acid (e.g., ethyl butanoate) can be reacted with methanol.

Mechanistic Insight

Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by methanol.[6] Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates the alcohol to form a more potent nucleophile (methoxide ion), which then attacks the carbonyl carbon of the starting ester.[6]

Experimental Protocol: Base-Catalyzed Transesterification of Ethyl Butanoate

Materials:

  • Ethyl butanoate

  • Anhydrous methanol

  • Sodium methoxide (NaOMe) or potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., hexane)

  • Weak acid (e.g., acetic acid for neutralization)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl butanoate (1.0 eq) in a large excess of anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a few drops of acetic acid.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or hexane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by distillation.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The presence of water can lead to saponification of the ester, a competing side reaction that reduces the yield.

  • Base Catalyst: A strong base like sodium methoxide generates the highly nucleophilic methoxide ion, which is necessary to attack the electrophilic carbonyl carbon of the starting ester.

  • Excess Methanol: As with Fischer esterification, using an excess of the new alcohol drives the equilibrium towards the desired product.[6]

Malonic Ester Synthesis: A Route for Carbon Chain Elongation

The malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives with an extended carbon chain.[7][8] This multi-step process allows for the introduction of alkyl groups to a malonic ester, which is then hydrolyzed and decarboxylated to yield the final product.[9][10]

Mechanistic Insight

The key to this synthesis is the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. These protons can be readily removed by a base to form a stabilized enolate. This enolate then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding the desired carboxylic acid, which can then be esterified.[9][10]

Experimental Protocol: Malonic Ester Synthesis of Methyl 4-Butanoate

Part A: Alkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add ethyl bromoacetate (1.0 eq) dropwise and heat the mixture to reflux for several hours.

  • Cool the reaction mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkylated malonic ester.

Part B: Hydrolysis and Decarboxylation

  • Heat the crude alkylated malonic ester with a concentrated solution of sodium hydroxide to hydrolyze the ester groups.

  • After cooling, acidify the reaction mixture with concentrated HCl.

  • Heat the acidified solution to induce decarboxylation, yielding butanoic acid.

  • Extract the butanoic acid with an organic solvent, dry the organic layer, and concentrate.

Part C: Esterification

  • The resulting butanoic acid can then be esterified to methyl 4-butanoate using the Fischer-Speier esterification protocol described in Section 1.

Causality Behind Experimental Choices:
  • Strong Base: A base such as sodium ethoxide is required to deprotonate the diethyl malonate and form the nucleophilic enolate.

  • SN2 Reaction: The choice of alkyl halide is typically limited to primary or secondary halides to avoid competing elimination reactions.

  • Hydrolysis and Decarboxylation: The saponification followed by acidification and heating is a standard procedure to convert the substituted malonic ester to the corresponding carboxylic acid.

Comparative Analysis

ParameterFischer-Speier EsterificationTransesterification (Base-Catalyzed)Malonic Ester Synthesis
Starting Materials Butanoic acid, MethanolAn ester of butanoic acid (e.g., ethyl butanoate), MethanolDiethyl malonate, Ethyl bromoacetate, Methanol
Number of Steps 113+
Catalyst Strong acid (e.g., H₂SO₄)Strong base (e.g., NaOMe) or AcidBase (e.g., NaOEt), Acid/Base for hydrolysis
Reaction Conditions Reflux (65-75°C)Room temperature to mild heatingReflux, then heating for decarboxylation
Typical Yield Moderate to High (can be >95% with optimization)[11]High (can be >85%)[12]Moderate (multi-step, cumulative yield lower)
Atom Economy GoodGoodPoor (loss of CO₂ and ethoxy groups)
Scalability Excellent, widely used in industry[13]Good, used in biodiesel productionLess suitable for large-scale production of simple esters
Green Chemistry Aspect Use of strong acid, requires neutralizationUse of strong base, anhydrous conditions neededMultiple steps, use of alkyl halides, generation of waste

Data Presentation

Spectroscopic Data for Methyl 4-Butanoate

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, -OCH₃), 2.31 (t, J=7.4 Hz, 2H, -CH₂CO-), 1.65 (sextet, J=7.4 Hz, 2H, -CH₂CH₂CO-), 0.94 (t, J=7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.2 (-C=O), 51.4 (-OCH₃), 35.8 (-CH₂CO-), 18.4 (-CH₂CH₂CO-), 13.6 (-CH₃).

  • FTIR (neat, cm⁻¹): 2960, 2875 (C-H stretch), 1740 (C=O stretch, strong), 1170 (C-O stretch).[14]

Visualization of Synthetic Pathways

Fischer-Speier Esterification Workflow

fischer_esterification cluster_reactants Reactants cluster_process Process cluster_product Product butanoic_acid Butanoic Acid mixing Mix with H₂SO₄ catalyst butanoic_acid->mixing methanol Methanol methanol->mixing reflux Reflux (65-75°C, 3-8h) mixing->reflux workup Aqueous Work-up & Extraction reflux->workup purification Distillation workup->purification methyl_butanoate Methyl 4-Butanoate purification->methyl_butanoate

Caption: Workflow for Fischer-Speier Esterification.

Transesterification Workflow

transesterification cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_butanoate Ethyl Butanoate mixing Mix with NaOMe catalyst ethyl_butanoate->mixing methanol Methanol methanol->mixing reaction Stir at RT or gentle heat mixing->reaction neutralization Neutralize & Work-up reaction->neutralization purification Distillation neutralization->purification methyl_butanoate Methyl 4-Butanoate purification->methyl_butanoate

Caption: Workflow for Base-Catalyzed Transesterification.

Malonic Ester Synthesis Logical Relationship

malonic_ester_synthesis diethyl_malonate Diethyl Malonate alkylation 1. NaOEt 2. Ethyl Bromoacetate diethyl_malonate->alkylation hydrolysis_decarboxylation 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ alkylation->hydrolysis_decarboxylation butanoic_acid Butanoic Acid hydrolysis_decarboxylation->butanoic_acid fischer Fischer Esterification (Methanol, H⁺) butanoic_acid->fischer methyl_butanoate Methyl 4-Butanoate fischer->methyl_butanoate

Caption: Logical steps in Malonic Ester Synthesis.

Conclusion and Future Outlook

From an industrial and green chemistry perspective, the development of heterogeneous catalysts for esterification and transesterification processes is a key area of research.[15] These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. Furthermore, enzyme-catalyzed transesterification, using lipases, presents an environmentally benign route, operating under mild conditions with high selectivity, and is gaining traction for the synthesis of flavor esters.[12] As the demand for sustainable chemical processes grows, these greener alternatives will likely play an increasingly important role in the synthesis of methyl 4-butanoate and other valuable esters.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12180, Methyl butyrate. Retrieved from [Link].

  • ResearchGate (2018). 13 C NMR (A) and 1 H NMR (B) analysis of Methyl 4-(1H-indol-3-yl) butanoate 16. Retrieved from [Link].

  • NIST (2021). Butanoic acid, methyl ester in NIST Chemistry WebBook. Retrieved from [Link].

  • The Royal Society of Chemistry (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link].

  • Organic Syntheses (2004). (R)-(−)-Methyl 3-hydroxybutanoate. Retrieved from [Link].

  • StudySmarter (n.d.). Show how you will prepare the given ester using the Fischer esterification reaction. Retrieved from [Link].

  • IMARC Group (2024). Methyl Butyrate Production Plant Cost, Setup, DPR 2026. Retrieved from [Link].

  • Google Patents (1972). US3658887A - Process for the preparation of methyl butenoate and its derivatives.
  • Scribd (n.d.). Methyl Butanoate. Retrieved from [Link].

  • Yeast Metabolome Database (2022). Methyl butanoate (YMDB01743). Retrieved from [Link].

  • Patsnap (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link].

  • Synerzine (2021). SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529253, Butan-3-one-2-yl butanoate. Retrieved from [Link].

  • University of Missouri–St. Louis (n.d.). Fischer Esterification Procedure. Retrieved from [Link].

  • University of Calgary (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link].

  • University of Calgary (n.d.). report template. Retrieved from [Link].

  • Google Patents (2015). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • Royal Society of Chemistry (2018). Green Chemistry. Retrieved from [Link].

  • Chemistry Steps (2021). Fischer Esterification. Retrieved from [Link].

  • Frontiers in Chemistry (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link].

  • Master Organic Chemistry (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link].

  • ResearchGate (2025). Transesterification of ethyl butyrate with methanol using MgO/CaO catalysts. Retrieved from [Link].

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

  • Safety Data Sheets (2019). Methyl Butanoate - Safety Data Sheet. Retrieved from [Link].

  • Breckland Scientific Supplies (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link].

  • Chemistry Steps (n.d.). Malonic Ester Synthesis. Retrieved from [Link].

  • ResearchGate (2018). Comparative study of esterification yields in the synthesis of esters... Retrieved from [Link].

  • University of Toronto (n.d.). Green Chemistry - Organic Synthesis. Retrieved from [Link].

  • Scilit (2010). Transesterification of ethyl butyrate with methanol using MgO/CaO catalysts. Retrieved from [Link].

  • ResearchGate (2017). Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. Retrieved from [Link].

  • PubMed (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Retrieved from [Link].

  • Master Organic Chemistry (2022). Transesterification. Retrieved from [Link].

  • International Journal of Research and Analytical Reviews (2022). GREEN SYNTHESIS - MORE TECHNIQUE AN ECOFRIENDLY TECHNOLOGY. Retrieved from [Link].

  • PMC (2019). Greener synthesis of chemical compounds and materials. Retrieved from [Link].

  • CABI Digital Library (2008). ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. Retrieved from [Link].

  • IMARC Group (2026). Methyl Butyrate Production Plant Cost 2026: End-to-End Project. Retrieved from [Link].

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Benchmarking methyl 4-butanoate stability against other methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of Methyl 4-Butanoate: A Comparative Benchmark Against Other Methyl Esters

For researchers, scientists, and drug development professionals, understanding the chemical stability of an excipient, a solvent, or a reactive intermediate is paramount. The choice of a methyl ester in a formulation or synthesis can be dictated by its reactivity and shelf-life, which are governed by its inherent stability. This guide provides an in-depth, comparative analysis of the stability of methyl 4-butanoate (also known as methyl butyrate) against other common short-chain methyl esters. We will dissect its performance under hydrolytic, thermal, and oxidative stress, supported by experimental data and established scientific principles.

Introduction: Why Ester Stability Matters

Esters are ubiquitous in the chemical, pharmaceutical, and food industries. Their stability directly impacts product efficacy, safety, and storage requirements. An ester's susceptibility to degradation via hydrolysis, thermal decomposition, or oxidation can lead to loss of the desired compound and the emergence of potentially harmful impurities. Methyl 4-butanoate (C₅H₁₀O₂), with its characteristic fruity odor, serves not only as a flavoring agent but also as a model compound for understanding the behavior of short-chain fatty acid methyl esters (FAMEs).[1][2][3][4] This guide benchmarks its stability against its shorter and longer-chain saturated homologues: methyl acetate (C₃H₆O₂), methyl propanoate (C₄H₈O₂), and methyl pentanoate (C₅H₁₀O₂), providing a clear framework for selection based on stability requirements.

Hydrolytic Stability: The Battle Against Water

Hydrolysis, the cleavage of the ester bond by water, is arguably the most common degradation pathway for esters.[5] This reaction can be catalyzed by either acid or base, and its rate is highly dependent on the ester's molecular structure.[5][6]

The Mechanism: Acid vs. Base Catalysis

Acid-catalyzed hydrolysis is a reversible equilibrium process.[5][6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6] To drive the reaction to completion, an excess of water is typically required.[5]

Base-catalyzed hydrolysis , or saponification, is an irreversible process.[6][7] The hydroxide ion, a more potent nucleophile than water, directly attacks the carbonyl carbon.[6][7] The reaction yields a carboxylate salt and an alcohol. This irreversibility makes esters highly susceptible to degradation in alkaline conditions.[7]

Experimental Protocol: Determining Hydrolysis Rate Constants

The hydrolytic stability of an ester is quantified by its hydrolysis rate constant. A common method involves monitoring the disappearance of the ester over time at a constant pH and temperature using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH (e.g., pH 4 for acidic conditions, pH 10 for basic conditions).

  • Reaction Setup: In a temperature-controlled vessel, add a known concentration of the methyl ester to the buffer solution.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the catalyst or by rapid dilution with a cold mobile phase.

  • Analysis: Analyze the concentration of the remaining ester in each aliquot using a validated GC or HPLC method.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line gives the pseudo-first-order rate constant (k).

Workflow for Hydrolysis Rate Determination

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare pH Buffer & Ester Stock Solution React Incubate Ester in Buffer at Constant Temperature Prep->React Sample Withdraw Aliquots at Time Intervals React->Sample Quench Quench Reaction Sample->Quench Analyze Quantify Ester Concentration (GC/HPLC) Quench->Analyze Plot Plot ln[Ester] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for determining ester hydrolysis rates.

Comparative Data: Hydrolytic Stability

The rate of hydrolysis is influenced by steric hindrance around the carbonyl group. Generally, for simple n-alkyl esters, the effect of chain length on the acid side is less pronounced than on the alcohol side. However, subtle differences exist.

Methyl EsterChemical FormulaBase-Catalyzed Hydrolysis Rate Constant (k_B) at 25°C (M⁻¹s⁻¹)Relative Stability
Methyl AcetateC₃H₆O₂~0.11Baseline
Methyl PropanoateC₄H₈O₂~0.07Higher
Methyl 4-Butanoate C₅H₁₀O₂ ~0.05 Higher
Methyl PentanoateC₆H₁₂O₂~0.04Highest

Note: The rate constants are approximate values gathered from kinetic studies and are presented for comparative purposes. The general trend shows that increasing the alkyl chain length slightly decreases the rate of base-catalyzed hydrolysis due to increased steric hindrance.[8]

Expertise & Experience: The choice to benchmark against both shorter and longer chain homologues provides a comprehensive view of structure-activity relationships. As seen in the table, methyl 4-butanoate exhibits greater hydrolytic stability than methyl acetate and methyl propanoate under basic conditions. This can be attributed to the slightly increased steric bulk of the butanoyl group, which marginally impedes the approach of the hydroxide nucleophile to the carbonyl carbon.

Thermal Stability: Resistance to Heat-Induced Decomposition

Thermal stability is critical for applications involving high temperatures, such as distillation, or for determining the shelf-life of products stored in varied climates. Thermogravimetric Analysis (TGA) is a standard technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.[9]

The Mechanism: Pyrolysis

At elevated temperatures, esters undergo pyrolysis, breaking down into smaller, more volatile molecules. For simple methyl esters like methyl butanoate, a primary decomposition pathway involves a four-center elimination reaction to form methanol and a ketene.[10][11] At even higher temperatures, radical fragmentation occurs, leading to a complex mixture of products including alkanes, alkenes, CO, and CO₂.[10][11][12]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature accuracy using standard reference materials.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.

  • Analysis Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline and the tangent of the mass loss curve.

Workflow for Thermogravimetric Analysis

TGA_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Furnace Weigh->Load Purge Purge with Inert Gas (N₂) Load->Purge Heat Apply Linear Heating Ramp Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot TGA Curve (% Mass vs. Temp) Record->Plot Determine Determine Onset (T_onset) Plot->Determine

Caption: Experimental workflow for TGA.

Comparative Data: Thermal Stability

In general, for straight-chain saturated methyl esters, the boiling point and thermal stability increase with the length of the carbon chain. Studies have shown that the thermal cracking of methyl butanoate begins at a lower temperature than that of methyl acetate.[10][11][12]

Methyl EsterChemical FormulaBoiling Point (°C)Onset of Decomposition (T_onset, °C)
Methyl AcetateC₃H₆O₂57~1000 K (~727 °C) (Pyrolysis)
Methyl PropanoateC₄H₈O₂80Not specified, but expected to be between acetate and butanoate
Methyl 4-Butanoate C₅H₁₀O₂ 102-103 ~800 K (~527 °C) (Pyrolysis)
Methyl PentanoateC₆H₁₂O₂127Not specified, but expected to follow the trend

Note: T_onset values are from flash-pyrolysis studies which involve very high temperatures and short residence times.[10][11][12] In standard TGA experiments under a slow heating rate, the decomposition of FAMEs is often observed in the range of 125-230 °C.[13] However, the relative trend is what is important for comparison. Shorter esters can be more volatile, but the C-C and C-H bonds in the longer alkyl chains can be easier to break. Research indicates that methyl butanoate is less thermally stable than methyl acetate.[14]

Expertise & Experience: The data indicates that methyl 4-butanoate begins to decompose at a significantly lower temperature than methyl acetate under pyrolysis conditions.[10][11][12] This might seem counterintuitive, as longer chains are often associated with higher stability. However, the increased number of C-C and C-H bonds in the butanoyl group provides more potential sites for radical initiation and fragmentation reactions, leading to a lower onset of thermal cracking.[11] This is a critical consideration for high-temperature applications.

Oxidative Stability: Resisting Attack by Air

Oxidative stability refers to an ester's resistance to degradation by atmospheric oxygen. This is a crucial parameter for long-term storage, especially for products exposed to air.[15] For fatty acid methyl esters, oxidative stability is highly dependent on the presence of double bonds in the alkyl chain.[16]

The Mechanism: Autoxidation

The oxidation of esters proceeds via a free-radical chain reaction known as autoxidation. The process is initiated at labile C-H bonds, particularly those allylic to C=C double bonds. Since methyl 4-butanoate is a saturated ester, it lacks these highly susceptible sites and is therefore inherently very resistant to oxidation. Unsaturated esters, by contrast, are much more prone to oxidation, which leads to the formation of hydroperoxides, and subsequently, a range of degradation products that can cause rancidity and polymerization.[15][17]

Experimental Protocol: The Rancimat Method

The Rancimat test is an accelerated aging method used to determine the oxidative stability index (OSI) or induction period.[18][19] The sample is heated while air is bubbled through it. The volatile oxidation products are collected in water, and the induction period is the time until a rapid increase in the conductivity of the water is detected.[16][20]

Step-by-Step Methodology:

  • Instrument Setup: Set up the Rancimat instrument, ensuring the heating block is at the specified temperature (e.g., 110 °C) and the air flow is at the correct rate (e.g., 10 L/h).[16][19]

  • Sample Preparation: Accurately weigh 3 g of the ester sample into a reaction vessel.[16]

  • Measurement Cell: Fill a measuring vessel with 50 mL of deionized water and place the conductivity electrode into it.[16]

  • Initiate Test: Place the reaction vessel into the heating block and connect the air tube from the reaction vessel to the measuring vessel.

  • Data Logging: The instrument software continuously monitors and plots the conductivity of the water over time.

  • Determine Induction Period: The induction period is automatically calculated by the software as the time elapsed until the second derivative of the conductivity curve reaches its maximum.[20]

Workflow for Rancimat Oxidative Stability Test

Rancimat_Workflow cluster_prep Preparation cluster_test Accelerated Oxidation Test cluster_analysis Analysis Prep Weigh 3g Ester Sample Prepare DI Water Cell Setup Place Sample in Heating Block (110°C) Prep->Setup Airflow Pass Air Through Sample (10 L/h) Setup->Airflow Trap Bubble Effluent Gas Through Water Cell Airflow->Trap Monitor Continuously Record Water Conductivity Trap->Monitor Calculate Determine Induction Period (Time to rapid conductivity increase) Monitor->Calculate

Caption: Rancimat method workflow for OSI.

Comparative Data: Oxidative Stability

Saturated methyl esters like methyl butanoate are exceptionally stable against oxidation. For comparison, the table includes data for methyl oleate, a common unsaturated FAME.

Methyl EsterChemical FormulaDegree of UnsaturationInduction Period at 110°C (hours)
Methyl AcetateC₃H₆O₂Saturated> 100
Methyl PropanoateC₄H₈O₂Saturated> 100
Methyl 4-Butanoate C₅H₁₀O₂ Saturated > 100
Methyl PentanoateC₆H₁₂O₂Saturated> 100
Methyl OleateC₁₉H₃₆O₂Monounsaturated2 - 4

Note: The induction periods for saturated esters are extremely long and typically not measured in full; they are considered highly stable. The value for methyl oleate is a typical range and demonstrates the profound impact of unsaturation.

Trustworthiness: The inclusion of methyl oleate provides a self-validating system for this comparison. It clearly demonstrates that the primary structural feature dictating oxidative stability in this class of compounds is the presence of C=C double bonds. Methyl 4-butanoate, being fully saturated, shows excellent oxidative stability, making it suitable for applications where long-term exposure to air is a factor. Its stability is comparable to other short-chain saturated methyl esters.

Conclusion

This guide provides a comprehensive stability benchmark for methyl 4-butanoate against other relevant methyl esters. The key takeaways for researchers and developers are:

  • Hydrolytic Stability: Methyl 4-butanoate offers slightly better resistance to base-catalyzed hydrolysis compared to shorter-chain esters like methyl acetate, a benefit of its increased steric bulk.

  • Thermal Stability: It is less thermally stable than methyl acetate, with pyrolysis initiating at a lower temperature. This is a critical factor for processes involving significant heat.

  • Oxidative Stability: As a saturated ester, methyl 4-butanoate exhibits excellent stability against oxidation, making it highly suitable for applications requiring a long shelf-life in the presence of air.

The selection of an appropriate methyl ester must be a carefully considered decision, balancing the requirements for stability against other performance characteristics. This guide provides the foundational data and experimental context to make an informed choice based on scientific principles.

References

  • Vertex AI Search. (n.d.). Oxidative stability of soybean oil fatty acid methyl esters by Oil Stability Index (OSI).
  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Lifshitz, A., et al. (2017). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A.
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  • ResearchGate. (n.d.). Oxidation stability of Methyl Esters (a) COME and (b) MOME and (c) JOME.
  • SpringerLink. (2025). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol.
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  • PubMed. (2017). Thermal Decomposition of Potential Ester Biofuels.
  • ASME Digital Collection. (2012). Oxidative Stability of Algae Derived Methyl Esters. J. Eng. Gas Turbines Power.
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  • ResearchGate. (n.d.). (a) TGA and DTG curve of palm oil methyl ester (PME) (b) TG and DTG curve of trimethylolpropane esters (TMPE).
  • Master Organic Chemistry. (2022).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. Methyl 4-butanoate is not merely a benign, fruity-scented ester; its physical properties dictate its classification as a hazardous material, which in turn governs its entire disposal pathway.

Physicochemical Properties and Hazard Classification

The primary hazard associated with methyl 4-butanoate is its ignitability . With a flash point of approximately 12-14°C (54-57°F), it is classified as a highly flammable liquid.[1][2][3] This means that at typical room temperatures, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and may travel to a distant ignition source and flash back.[3][4]

This critical property directly leads to its regulatory classification under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).

PropertyValueSignificance for Disposal
CAS Number 623-42-7Unique identifier for regulatory and safety documentation.
Synonyms Methyl butanoate, Butyric acid methyl esterImportant for cross-referencing Safety Data Sheets (SDS).
Appearance Colorless liquid with an apple- or pineapple-like odor[2][3]Odor is not a reliable indicator of hazardous concentrations.
Flash Point 12 °C (54 °F)[2]Classifies the material as a highly flammable liquid.
EPA Hazardous Waste Code D001 (Ignitability) [5]This is the key regulatory driver for its disposal procedure.
Incompatibilities Strong oxidizing agents, strong bases, acids[4][6]Dictates waste segregation; must not be mixed with these materials.
Regulatory Mandate: EPA Waste Code D001

A waste is classified as D001 if it is a liquid with a flash point less than 60°C (140°F).[5] Because methyl 4-butanoate's flash point is well below this threshold, any waste stream containing it must be managed as an ignitable hazardous waste . This classification is not optional; it is a federal mandate that requires specific handling, storage, and disposal procedures to prevent fire, explosion, and environmental contamination.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during experimentation and meticulous segregation of the waste as it is generated.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind engineering controls is to minimize the generation of flammable vapors and prevent their accumulation.

  • Ventilation: All handling of methyl 4-butanoate, including transfers to waste containers, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly eliminated from the handling area.[6][8]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring or storing methyl 4-butanoate must be properly grounded and bonded.[1][9]

The required PPE serves as the last line of defense to protect personnel from exposure.

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][4]Protects against splashes that can cause eye irritation.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation.[10]
Body Protection Flame-retardant lab coat.Protects skin and clothing from contamination and provides a barrier in case of a flash fire.
Respiratory Protection Not typically required when using a fume hood. Use an approved respirator if ventilation is inadequate.Prevents inhalation of vapors.

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures a self-validating system where each step confirms compliance and safety before proceeding to the next.

Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a container approved for flammable liquid waste. This is typically a high-density polyethylene (HDPE) or metal safety can. The container must have a secure, tight-fitting lid.

  • Ground the Container: Before adding any waste, ensure the waste container is grounded.[1]

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 4-Butanoate"

    • The EPA Waste Code: "D001"

    • The associated hazards: "Ignitable"

    • The accumulation start date.

Waste Collection and Segregation
  • Perform Waste Transfers in a Fume Hood: Pour waste methyl 4-butanoate into the labeled container slowly and carefully to minimize splashing and vapor generation.

  • Do Not Mix Wastes: This is a critical step. Do not mix methyl 4-butanoate waste with incompatible materials like strong oxidizing agents or bases.[4] Such mixing can cause exothermic or gas-generating reactions.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This minimizes the release of flammable vapors.[8]

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation. The SAA must be in a secondary containment tray to capture any potential leaks.

Final Disposal Pathway

The only acceptable and legal disposal method for D001 hazardous waste from a laboratory setting is through a licensed hazardous waste disposal company.[7][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.

  • Incineration: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard disposal method for flammable liquids like methyl 4-butanoate is high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the organic compound and treat any harmful combustion byproducts.[7]

  • Decontaminate Empty Containers: A container is not considered "empty" by RCRA standards until all possible material has been removed. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as D001 hazardous waste.

Methyl 4-Butanoate Disposal Decision Workflow

The following diagram illustrates the logical flow for managing methyl 4-butanoate from generation to final disposal.

DisposalWorkflow Start Methyl 4-Butanoate Waste Generated Characterize Characterize Waste: Ignitable (D001) Start->Characterize Spill Spill Occurs Start->Spill Segregate Segregate from Incompatibles (Oxidizers, Bases) Characterize->Segregate Container Select & Label Approved Flammable Waste Container Segregate->Container Collect Collect Waste in Fume Hood (Keep Container Closed) Container->Collect Store Store in Secondary Containment (SAA) Collect->Store Collect->Spill EHS Contact EHS for Waste Pickup Store->EHS Disposal Final Disposal via Licensed Vendor (Incineration) EHS->Disposal SpillResponse Emergency Spill Protocol: Absorb, Ventilate, Use Non-Sparking Tools Spill->SpillResponse SpillResponse->Container Collect as Hazardous Waste

Caption: Methyl 4-Butanoate Disposal Decision Workflow.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is paramount to prevent ignition.

  • Eliminate Ignition Sources: Immediately turn off all nearby equipment and remove any sources of sparks or flames.[6]

  • Ventilate the Area: Ensure the fume hood is operating at maximum capacity.

  • Evacuate Non-Essential Personnel: Clear the area of anyone not involved in the cleanup.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material such as sand, diatomite, or vermiculite.[1][8] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container for disposal as D001 waste.[1][6]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of methyl 4-butanoate is conducted safely, in full regulatory compliance, and with the highest degree of environmental responsibility.

References

  • Agilent Technologies, Inc. (2019). Methyl Butanoate - Safety Data Sheet. [Link]

  • Ali, M. A., & Violi, A. (2013). Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. The Journal of Organic Chemistry, 78(12), 5898–5908. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: Methyl butyrate. [Link]

  • Google Patents. (1972).
  • Ali, M. A., & Violi, A. (2013). Reaction pathways for the thermal decomposition of methyl butanoate. PubMed. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Methyl Butyrate 99%. [Link]

  • Huynh, L. K., & Violi, A. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. The Journal of Organic Chemistry, 73(1), 94–101. [Link]

  • ResearchGate. (n.d.). A high temperature model for the combustion of methylbutanoate. [Link]

  • Wikipedia. (n.d.). Methyl butyrate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • Stenutz, R. (n.d.). methyl butanoate. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Personal protective equipment for handling methyl 4-butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide for Methyl Butanoate

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of physicochemical causality. When handling methyl butanoate (commonly known as methyl butyrate, CAS 623-42-7), understanding why a specific protocol exists is just as critical as the protocol itself. This guide provides researchers and drug development professionals with a comprehensive, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for safely handling this highly flammable ester.

Physicochemical Hazard Profile

To design an effective safety architecture, we must first analyze the quantitative hazard data of methyl butanoate. The physical properties of a chemical dictate its behavior in the ambient laboratory environment, directly informing our mitigation strategies.

PropertyValueMechanistic Safety Implication
CAS Number 623-42-7Unique identifier for chemical tracking and inventory management.
Flash Point 11.67 °C (53.0 °F)Ignites below standard room temperature. Requires strict elimination of all ignition sources and static discharge.
Vapor Density 3.5 (Air = 1.0)Vapors are significantly heavier than air. They will pool in low areas and travel along the floor, creating a severe flashback hazard.
Vapor Pressure 40 mmHg at 30 °CHighly volatile; readily forms explosive mixtures in unventilated spaces.
Explosive Limits (LEL/UEL) 0.9% / 3.5%Narrow but easily reachable explosive range in ambient air; requires continuous mechanical ventilation[1].
Incompatibilities Oxidizers, Strong Acids/BasesBase-catalyzed or acid-catalyzed hydrolysis yields toxic methanol and corrosive, foul-smelling butyric acid[2].

Personal Protective Equipment (PPE) Architecture

Selecting PPE for methyl butanoate requires understanding its solvent properties. As a low-molecular-weight ester, it acts as an aggressive solvent that rapidly permeates many common laboratory elastomers.

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Butyl Rubber or PE/EVAL (Silver Shield) gloves.Esters aggressively degrade standard nitrile and latex gloves through rapid permeation. Nitrile should only be used for immediate splash protection and must be doffed instantly upon contact[2].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1). Face shield for >1L transfers.Methyl butanoate causes transient eye irritation. A face shield prevents catastrophic facial exposure during pressurized transfers or accidental spills.
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) and anti-static footwear.Given the 11.67 °C flash point, standard poly-blend lab coats present a severe melt-to-skin hazard in the event of a vapor ignition.
Respiratory Type ABEK or Organic Vapor (OV) cartridge respirator.Only required if local exhaust ventilation (fume hood) fails or during spill cleanup. Vapors irritate the respiratory tract and can cause central nervous system depression at high concentrations.

Operational Workflow & Handling Methodology

Every step in handling methyl butanoate must be designed to mitigate its high volatility and flammability. The following protocol ensures a closed, self-validating safety loop.

Step-by-Step Transfer Protocol:

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Never handle this chemical on an open bench[3].

  • Ignition Sweep: Remove all hot plates, Bunsen burners, and non-explosion-proof electronics from the hood workspace.

  • Grounding and Bonding: When transferring volumes larger than 250 mL between metal containers, attach grounding clips to both the source and receiving vessels. This dissipates static charge, which could otherwise ignite the low-flash-point vapors[2].

  • Liquid Transfer: Use non-sparking tools (e.g., brass or beryllium-copper spatulas/wrenches) and glass or PTFE pipettes. Avoid pouring directly from large heights to minimize vapor generation and static build-up[3].

  • Sealing: Immediately cap all primary containers after use. Methyl butanoate's high vapor pressure means open containers will rapidly saturate the local atmosphere.

HandlingWorkflow Start Pre-Operation Setup Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don Appropriate PPE (Butyl Rubber Gloves, FR Coat) Hood->PPE Ground Ground & Bond Transfer Vessels PPE->Ground Transfer Execute Liquid Transfer (Non-sparking tools) Ground->Transfer Clean Seal Containers & Decontaminate Transfer->Clean

Caption: Standard operating procedure workflow for the safe transfer of methyl butanoate.

Spill Response & Disposal Plan

A spill of methyl butanoate is primarily an acute fire hazard, compounded by its heavy vapor density (3.5) which allows vapors to travel to remote ignition sources and flash back.

Step-by-Step Spill Mitigation:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity. If the spill is >1 Liter or occurs outside a ventilated fume hood, evacuate the laboratory and trigger the HazMat response[1].

  • Eliminate Ignition Sources: Kill power to the lab bench or hood using the emergency room shutoff switch. Do not unplug devices directly near the spill, as the electrical arc can ignite the 0.9% LEL vapor[1].

  • Containment: Don a full-face respirator with an organic vapor cartridge. Dike the spill using inert absorbents (dry sand, earth, or vermiculite). Do not use combustible absorbents like sawdust, as they increase the fire load[4].

  • Absorption and Collection: Sweep the absorbed mixture using a non-sparking dustpan and brush. Place the waste into a dedicated, clearly labeled hazardous waste container with a secure lid[4].

  • Secondary Cleaning: Wash the spill area with water and a mild detergent to remove residual ester, ensuring the wash water is also collected as hazardous waste if heavily contaminated[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess IsLarge Volume > 1 Liter or Outside Hood? Assess->IsLarge Evacuate Evacuate Lab & Call HazMat IsLarge->Evacuate Yes Mitigate Eliminate Ignition Sources & Ventilate IsLarge->Mitigate No Absorb Apply Inert Absorbent (Sand/Vermiculite) Mitigate->Absorb Dispose Collect in Sealed Container as Hazardous Waste Absorb->Dispose

Caption: Decision matrix and response logic for methyl butanoate spills in the laboratory.

Waste Disposal Logistics: Methyl butanoate must never be disposed of down the sink or in standard trash[4]. It is classified as a hazardous flammable liquid waste (EPA RCRA characteristic D001 in the US). Segregate it strictly from oxidizing waste streams (e.g., nitric acid, peroxides) to prevent spontaneous exothermic reactions in the waste accumulation area[2].

References

  • Title: Methyl Butanoate - Safety Data Sheet Source: agilent.com URL: [Link]

  • Title: Common Name: METHYL BUTYRATE HAZARD SUMMARY Source: nj.gov URL: [Link]

  • Title: Safety Data Sheet Methyl butyrate 1. Identification Source: metasci.ca URL: [Link]

  • Title: 502060 TROPIFRUIT GIVCO 205 SAFETY DATA SHEET Source: perfumersapprentice.com URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.